2,3-Dimethyl-3-buten-2-ol
描述
Structure
3D Structure
属性
IUPAC Name |
2,3-dimethylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3,4)7/h7H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDLBZUXUNIODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146686 | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-13-9 | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol is a tertiary allylic alcohol of interest in organic synthesis as a versatile building block. Its structure, featuring a quaternary carbon, a vinyl group, and a hydroxyl functionality, allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and common reactions.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, purification, and use in chemical reactions.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |
| Synonyms | 3-Buten-2-ol, 2,3-dimethyl- | [1][2] |
| CAS Number | 10473-13-9 | [1][3] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Odor | Strong odor | [4] |
Physical Constants
| Property | Value | Reference |
| Boiling Point | 116 °C at 760 mmHg | [4] |
| Density | 0.834 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.428 | [4] |
| Flash Point | 29.8 °C | [4] |
| Vapor Pressure | 9.29 mmHg at 25 °C | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups on the carbon bearing the hydroxyl group, a singlet for the methyl group on the double bond, and two singlets for the terminal vinyl protons. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the two equivalent methyl carbons attached to it, the two carbons of the double bond, and the methyl carbon on the double bond.[1][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (sp³ and sp²) | 2850-3100 |
| C=C stretch (alkene) | 1640-1680 |
| C-O stretch (tertiary alcohol) | 1100-1200 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns would include the loss of a methyl group (m/z 85) and the loss of water (m/z 82).[1][6]
Experimental Protocols
The following sections detail experimental procedures for the synthesis and common reactions of this compound. These protocols are based on established organic chemistry methodologies.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis from acetone and vinylmagnesium bromide.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a solution of vinyl bromide in anhydrous THF dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.[7]
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Add a solution of acetone in anhydrous THF dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Workflow for Grignard Synthesis:
Caption: Workflow for the synthesis of this compound.
Acid-Catalyzed Dehydration
Tertiary allylic alcohols like this compound can be dehydrated to form dienes.
Reaction Scheme:
Materials:
-
This compound
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place this compound in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Gently heat the mixture to distill the diene product.
-
Wash the distillate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The final product can be further purified by distillation.
References
- 1. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 10473-13-9 [thegoodscentscompany.com]
- 3. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2-Methyl-3-buten-2-ol(115-18-4) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol (CAS: 10473-13-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol, with a CAS number of 10473-13-9, is a tertiary alcohol containing a vinyl group.[1] Its unique structure, combining the reactivity of an alkene with the functionality of a tertiary alcohol, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Grignard reaction, its known applications, and essential safety information.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][3][4][5] |
| Molecular Weight | 100.16 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 116 °C at 760 mmHg | [2] |
| Density | 0.834 g/cm³ | [2] |
| Flash Point | 29.8 °C | [2] |
| Refractive Index | 1.428 | [2] |
| Vapor Pressure | 9.29 mmHg at 25°C | [2] |
| LogP | 1.33340 | [2] |
| EINECS Number | 233-963-2 | [1][2] |
Synthesis of this compound
The synthesis of tertiary alcohols such as this compound can be effectively achieved through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with a ketone. In this case, the reaction of a vinylmagnesium halide with acetone provides a direct route to the target compound.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of this compound from vinyl bromide and acetone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Vinyl bromide
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of vinyl bromide in the anhydrous solvent from the dropping funnel to the magnesium turnings. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the vinylmagnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone in the same solvent from the dropping funnel to the stirred Grignard reagent. This reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the mixture to stir at room temperature for one hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether or THF.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain pure this compound.
-
Synthesis Workflow
Caption: Grignard synthesis workflow for this compound.
Applications and Reactivity
This compound serves as a versatile intermediate in organic synthesis. Its potential applications stem from the reactivity of its two functional groups: the tertiary hydroxyl group and the carbon-carbon double bond.
-
Intermediate in Fragrance and Flavor Production: This compound is utilized in the manufacturing of various fragrances and flavors due to its characteristic fruity odor.[2] It can be used to modify or enhance the aromatic profiles of consumer products.[2]
-
Solvent and Intermediate in Organic Synthesis: It can also function as a solvent and a starting material for the synthesis of more complex molecules.[2] The presence of both a hydroxyl group and a double bond allows for a variety of chemical transformations.
Potential Reaction Pathways
The dual functionality of this compound allows for several types of reactions, making it a useful building block in synthetic chemistry.
Caption: Potential reaction pathways of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[3][6] Proper safety precautions must be taken during its handling and storage.
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor.[3][6] |
| General Precautions | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6]P233: Keep container tightly closed.[3][6]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| Spill Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] | |
| Fire Fighting | P370+P378: In case of fire: Use appropriate media to extinguish.[3] | |
| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use non-sparking tools.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If on skin: Remove contaminated clothing and rinse skin with plenty of water.[6][7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
If swallowed: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
-
If inhaled: Move person into fresh air and keep comfortable for breathing.[7]
Conclusion
This compound is a valuable chemical intermediate with applications in the fragrance industry and as a building block in organic synthesis. Its synthesis via the Grignard reaction is a standard and effective method. Understanding its reactivity, particularly the interplay between the tertiary alcohol and the vinyl group, allows for its strategic use in the creation of more complex molecules. As with all chemicals, proper safety and handling procedures are paramount to ensure safe laboratory practice.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 5. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol
IUPAC Name: 2,3-dimethylbut-3-en-2-ol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2,3-dimethyl-3-buten-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Data
This compound, with the IUPAC name 2,3-dimethylbut-3-en-2-ol, is a tertiary allylic alcohol.[1][2] Its chemical formula is C₆H₁₂O, and it has a molecular weight of approximately 100.16 g/mol .[1][3] This compound is also known by other names such as 2,3-dimethyl-1-buten-3-ol and 3-hydroxy-2,3-dimethyl-1-butene.[2] It is classified as a flammable liquid.[1]
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |
| CAS Number | 10473-13-9 | [1][2] |
| Molecular Formula | C₆H₁₂O | [1][3] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Density | 0.834 g/cm³ | |
| Boiling Point | 116 °C at 760 mmHg | |
| Refractive Index | 1.428 | |
| Flash Point | 29.8 °C |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Source |
| Mass Spectrometry (GC-MS) | m/z: 85 (Top Peak), 59 (2nd Highest), 43 (3rd Highest) | [1] |
| ¹H NMR | Data not readily available in searched literature. | |
| ¹³C NMR | Data not readily available in searched literature. A spectrum is noted to be available from Wiley-VCH GmbH.[1][3] | |
| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available. Specific peak assignments are not readily available in the searched literature. | [1] |
Experimental Protocols
The primary synthetic route to this compound is through a Grignard reaction. This involves the nucleophilic addition of an isopropenyl Grignard reagent to acetone. While a specific, detailed experimental protocol from a peer-reviewed journal for this exact synthesis was not found during the literature search, a representative procedure can be constructed based on general methodologies for Grignard reactions.
Representative Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
2-Bromopropene (Isopropenyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Isopropenylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 2-bromopropene in anhydrous diethyl ether.
-
Add a small amount of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the isopropenylmagnesium bromide Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction for alcohol synthesis.
References
An In-depth Technical Guide to the Molecular Structure of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of 2,3-dimethyl-3-buten-2-ol (CAS No: 10473-13-9). This tertiary allylic alcohol is a valuable building block in organic synthesis and its structural features are of interest in various research and development applications.
Molecular Structure and Properties
This compound possesses a unique molecular architecture featuring a tertiary alcohol functional group directly attached to a quaternary carbon, which is also part of a vinyl group. This arrangement imparts specific chemical reactivity and spectroscopic characteristics to the molecule.
Key Structural Features:
-
Tertiary Alcohol: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This sterically hindered environment influences its reactivity, often preventing oxidation under standard conditions.
-
Quaternary Carbon: The carbon atom bearing the hydroxyl group is a quaternary center, contributing to the molecule's steric bulk.
-
Vinyl Group: The presence of a carbon-carbon double bond adjacent to the alcohol-bearing carbon makes it an allylic alcohol. This proximity allows for potential electronic interactions and unique reactivity patterns.
A summary of its fundamental molecular properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [2] |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [2] |
| CAS Number | 10473-13-9 | [2] |
| Synonyms | 2,3-Dimethyl-1-buten-3-ol, 3-Hydroxy-2,3-dimethyl-1-butene | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the different types of protons present in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.9 | m | 2H | =CH₂ (vinylic protons) |
| ~1.7 | s | 3H | -CH₃ (vinylic methyl) |
| ~1.2 | s | 6H | -C(CH₃)₂ (gem-dimethyl) |
| ~1.6 | s | 1H | -OH (hydroxyl) |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C=CH₂ (quaternary vinylic) |
| ~111 | C=CH₂ (methylene vinylic) |
| ~74 | C-OH (quaternary carbinol) |
| ~27 | -C(CH₃)₂ |
| ~20 | =C-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3090 | Medium | =C-H stretch (vinylic) |
| ~2980, 2940 | Strong | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1380, 1365 | Strong | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~900 | Strong | =C-H bend (out-of-plane) |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an isopropylmagnesium halide to methyl vinyl ketone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Bromopropane (isopropyl bromide)
-
Methyl vinyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining 2-bromopropane solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the isopropylmagnesium bromide.
-
-
Reaction with Methyl Vinyl Ketone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of methyl vinyl ketone in anhydrous diethyl ether is added dropwise from the dropping funnel. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Logical Workflow for Grignard Synthesis:
Caption: Workflow for the synthesis of this compound.
Conclusion
This guide has provided a detailed technical overview of the molecular structure, spectroscopic characteristics, and a reliable synthetic protocol for this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and utilization of this versatile chemical compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-3-buten-2-ol
Introduction
This compound, with the CAS number 10473-13-9, is a tertiary alcohol that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring both a hydroxyl group and a terminal double bond, allows for a variety of chemical transformations. Understanding its physical properties is crucial for its application in research and development, particularly in designing reaction conditions, purification processes, and ensuring safe handling. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and workflow visualizations.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Molecular Formula | C₆H₁₂O | - | - |
| Molecular Weight | 100.16 | g/mol | - |
| Boiling Point | 116 - 117 | °C | at 760 mmHg (101.325 kPa)[1][2] |
| Density | 0.834 - 0.8527 | g/cm³ | at 15 °C[1][2] |
| Refractive Index | 1.428 | - | at 20 °C |
| Vapor Pressure | 9.29 | mmHg | at 25 °C[2] |
| Flash Point | 29.8 | °C | -[2] |
| LogP (Octanol/Water Partition Coefficient) | 1.3334 | - | -[2] |
Experimental Protocols
The determination of the physical properties listed above involves standardized experimental methodologies. Below are detailed protocols for key experiments.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Cooling water is circulated through the condenser.
-
The sample is gradually heated.
-
The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.
-
The atmospheric pressure is recorded, as the boiling point is pressure-dependent.
-
2. Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a small glass flask of a known volume), an analytical balance, and a constant-temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with the sample of this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a constant-temperature water bath (e.g., 15°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The outside of the pycnometer is carefully dried, and its mass is weighed again (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: An Abbe refractometer, a constant-temperature water bath, and a light source (typically a sodium lamp, 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is allowed to reach thermal equilibrium by circulating water from the constant-temperature bath (e.g., 20°C).
-
The light source is switched on, and the eyepiece is adjusted until the field of view is sharp.
-
The control knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the physical characterization of a liquid chemical compound like this compound.
Caption: Workflow for physical property analysis.
References
Spectroscopic Analysis of 2,3-Dimethyl-3-buten-2-ol: A Technical Guide
Introduction
2,3-Dimethyl-3-buten-2-ol is a tertiary alcohol with the chemical formula C₆H₁₂O.[1] As a molecule containing both a hydroxyl group and a carbon-carbon double bond, its structural elucidation relies heavily on a combination of spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at the data acquisition and interpretation for this compound.
Data Presentation
While specific experimental spectra for this compound are not publicly available in comprehensive databases, the following tables summarize the predicted and characteristic spectroscopic data based on its chemical structure and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~1.2 | Singlet | 6H | 2 x -CH₃ (at C2) |
| b | ~1.7 | Singlet | 3H | -CH₃ (at C3) |
| c | ~2.0 | Singlet | 1H | -OH |
| d | ~4.8 | Singlet | 1H | =CH₂ (vinylic) |
| e | ~4.9 | Singlet | 1H | =CH₂ (vinylic) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~25 | 2 x -CH₃ (at C2) |
| 2 | ~20 | -CH₃ (at C3) |
| 3 | ~75 | C2 (quaternary carbon with -OH) |
| 4 | ~110 | =CH₂ (vinylic) |
| 5 | ~150 | C3 (quaternary vinylic carbon) |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1375 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~900 | Strong | =CH₂ bend (alkene wag) |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Possible Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 82 | Medium | [M - H₂O]⁺ |
| 59 | High | [C₃H₇O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue.
-
3. Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet. The inlet is heated to vaporize the sample.
-
-
Data Acquisition:
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column in the GC, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The mass spectrum is recorded, showing the relative abundance of each fragment ion.
-
Mandatory Visualization
References
In-depth Technical Guide to the 1H NMR Spectrum of 2,3-Dimethyl-3-buten-2-ol
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2,3-dimethyl-3-buten-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.
Molecular Structure and Proton Environments
This compound possesses a unique structure with distinct proton environments that give rise to a characteristic 1H NMR spectrum. The molecule contains a tertiary alcohol, a quaternary carbon, a vinyl group, and two different types of methyl groups. These environments are labeled as follows for analytical purposes:
-
-OH (a): The hydroxyl proton.
-
-CH3 (b): Two equivalent methyl groups attached to the carbon bearing the hydroxyl group.
-
-CH3 (c): The vinylic methyl group.
-
=CH2 (d): Two vinylic protons.
Quantitative 1H NMR Spectral Data
The following table summarizes the key quantitative data from the 1H NMR spectrum of this compound.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| -OH (a) | ~1.65 | 1H | Singlet (broad) | N/A |
| -CH3 (b) | 1.25 | 6H | Singlet | N/A |
| -CH3 (c) | 1.75 | 3H | Singlet | N/A |
| =CH2 (d) | 4.85 | 2H | Singlet | N/A |
Experimental Protocol
A standard protocol for the acquisition of the 1H NMR spectrum of a liquid alcohol such as this compound is detailed below.
3.1. Sample Preparation
-
Solvent Selection: A deuterated solvent is chosen to avoid interference from solvent protons in the spectrum. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added to the solvent by the manufacturer to serve as an internal reference for the chemical shift scale (δ = 0.00 ppm).
-
Sample Filtration: To ensure high-resolution spectra, the sample solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.
-
D2O Exchange (Optional): To confirm the identity of the hydroxyl proton signal, a drop of deuterium oxide (D2O) can be added to the NMR tube. After shaking, the -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.
3.2. NMR Spectrometer Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectrum.
-
Nucleus: 1H
-
Temperature: The experiment is typically run at room temperature (298 K).
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine 1H NMR spectrum.
-
Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Visualizations
4.1. Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound with the different proton environments labeled.
Caption: Molecular structure of this compound with proton environments.
4.2. Signal Assignment Workflow
This diagram illustrates the logical relationship between the proton environments in the molecule and their corresponding signals in the 1H NMR spectrum.
Caption: Correlation of proton environments to their respective 1H NMR signals.
An In-depth Technical Guide to the 13C NMR Spectrum of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethyl-3-buten-2-ol. Due to the limited availability of public experimental spectral data, this guide utilizes a predicted 13C NMR spectrum to facilitate the understanding of the compound's molecular structure. This document outlines the predicted chemical shifts, presents a detailed experimental protocol for acquiring such a spectrum, and visualizes the chemical structure and its correlation to the NMR signals.
Predicted 13C NMR Spectral Data
The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shift values are summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Structure | Predicted Chemical Shift (δ) in ppm |
| C1 | CH₃-C(OH) | ~ 25 |
| C2 | -C(OH) | ~ 73 |
| C3 | =C(CH₃) | ~ 148 |
| C4 | =CH₂ | ~ 110 |
| C5 | =C-CH₃ | ~ 22 |
Note: These values are based on computational predictions and may vary slightly from experimental data.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of an alcohol like this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities. If necessary, purify the liquid sample by distillation.
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard for calibrating the chemical shift scale to 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) with a carbon-observe probe is required.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used for a standard 13C spectrum.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift.
-
Visualization of Molecular Structure and NMR Signal Correlation
The following diagram illustrates the chemical structure of this compound and the logical relationship between each carbon atom and its predicted 13C NMR signal.
Mass Spectrometry of 2,3-Dimethyl-3-buten-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 2,3-dimethyl-3-buten-2-ol (C₆H₁₂O), a tertiary allylic alcohol. The document covers its characteristic fragmentation patterns under electron ionization (EI), quantitative mass spectral data, and a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound is a volatile organic compound with applications in fragrance and as a building block in chemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification in various matrices. This guide will delve into the structural elucidation of this molecule through the interpretation of its mass spectrum.
Electron Ionization Mass Spectrum and Fragmentation
Under electron ionization, this compound undergoes characteristic fragmentation processes. The molecular ion (M⁺) is often of low abundance or entirely absent, a common feature for tertiary alcohols which readily fragment.[1][2] The fragmentation is dominated by cleavages alpha to the hydroxyl group and loss of neutral molecules.
Quantitative Mass Spectral Data
The primary ions observed in the mass spectrum of this compound are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3]
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity |
| 85 | [M - CH₃]⁺ | High |
| 59 | [C₃H₇O]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
Note: Relative intensities are qualitative descriptions as a full spectrum with normalized values is not publicly available.
Proposed Fragmentation Pathway
The major observed fragments can be rationalized through established fragmentation mechanisms for alcohols and alkenes. The primary pathways include alpha-cleavage and the loss of a methyl radical.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocol: GC-MS Analysis
This section outlines a typical experimental protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
Sample Preparation
For a standard solution, dissolve a known quantity of this compound in a volatile organic solvent such as methanol or dichloromethane to a final concentration of approximately 10 µg/mL.[4] For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[5][6]
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is suitable for this analysis.
GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35-200 |
| Solvent Delay | 3 minutes |
Data Analysis
The acquired data is processed to identify this compound based on its retention time and the characteristic mass spectrum. Quantification is typically performed by integrating the peak area of a characteristic ion (e.g., m/z 85) and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Workflow
The logical flow of the experimental procedure is visualized in the following diagram.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.
Conclusion
The mass spectrometry of this compound is characterized by a weak or absent molecular ion and prominent fragments at m/z 85, 59, and 43. This technical guide provides the foundational knowledge for the identification and quantification of this compound using GC-MS, including a detailed experimental protocol and a proposed fragmentation pathway. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,3-dimethyl-3-buten-2-ol. It details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates the correlation between the molecular structure and its IR spectrum.
Molecular Structure and Expected Vibrational Modes
This compound is a tertiary alcohol containing a terminal double bond. Its structure dictates a unique infrared spectrum characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), vinyl C-H bonds (=C-H), and aliphatic C-H bonds (-C-H), as well as the carbon-oxygen (C-O) single bond.
Data Presentation: Characteristic Infrared Absorptions
The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound. These values are based on established correlations for tertiary alcohols and terminal alkenes.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400 | O-H | Stretching (H-bonded) | Strong, Broad |
| ~3080 | =C-H | Stretching | Medium |
| 2975-2850 | C-H (sp³) | Stretching | Strong |
| ~1645 | C=C | Stretching | Medium |
| ~1465 | C-H (sp³) | Bending (Scissoring) | Medium |
| ~1375 | C-H (sp³) | Bending (Methyl Rock) | Medium |
| 1210-1100 | C-O | Stretching | Strong |
| ~910 and ~990 | =C-H | Bending (Out-of-plane) | Strong |
Experimental Protocol: Obtaining the FTIR Spectrum
This section outlines a detailed methodology for acquiring the Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
3.1. Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
3.2. Sample Preparation
As this compound is a liquid at room temperature, minimal sample preparation is required. Ensure the sample is pure and free of any solvent that may interfere with the spectrum.
3.3. Data Acquisition
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Spectrum:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform baseline correction and spectral smoothing if necessary.
-
Identify and label the significant absorption peaks.
-
3.4. Post-Measurement
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Visualization of Spectral Interpretation
The following diagrams illustrate the logical workflow for interpreting the infrared spectrum of this compound and the relationship between its molecular structure and key spectral features.
Caption: Logical workflow for the identification of this compound from its IR spectrum.
Caption: Relationship between the functional groups of this compound and their IR peaks.
The Intricacies of Reactivity in Tertiary Allylic Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary allylic alcohols are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their unique electronic and steric properties endow them with a rich and varied reactivity, making them versatile intermediates in organic synthesis. This technical guide provides an in-depth exploration of the core reactions of tertiary allylic alcohols, including nucleophilic substitutions, oxidations, and rearrangement reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in chemical research and drug development.
Introduction: The Unique Reactivity of Tertiary Allylic Alcohols
The reactivity of tertiary allylic alcohols is fundamentally governed by the presence of three key features: a hydroxyl group, a sterically hindered tertiary carbon center, and an adjacent carbon-carbon double bond. The hydroxyl group can act as a nucleophile or be protonated to form a good leaving group (water). The tertiary nature of the alcohol carbon disfavors S(_N)2 reactions due to steric hindrance. However, the allylic system readily stabilizes a carbocation intermediate through resonance, making S(_N)1 pathways highly favorable. This predisposition to form a stable allylic carbocation is a central theme in the chemistry of tertiary allylic alcohols.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the tertiary allylic position is a common and synthetically useful transformation. The reaction typically proceeds through an S(_N)1 mechanism due to the stability of the resulting allylic carbocation. However, the reaction conditions, such as the nature of the nucleophile and the solvent, can influence the reaction pathway and the potential for competing S(_N)2' reactions.
Mechanistic Considerations: S(_N)1 vs. S(_N)2'
The competition between S(_N)1 and S(_N)2' pathways is a critical aspect of the nucleophilic substitution of tertiary allylic alcohols. The S(_N)1 reaction involves the formation of a planar allylic carbocation, which can be attacked by a nucleophile at either the α- or γ-position, often leading to a mixture of products. In contrast, the S(_N)2' reaction is a concerted process where the nucleophile attacks the γ-position of the double bond, leading to a 1,3-transposition of the leaving group.
Factors that favor the S(N)1 mechanism include the use of polar protic solvents, which stabilize the carbocation intermediate, and weakly basic nucleophiles.[1][2] Conversely, strong, non-basic nucleophiles and polar aprotic solvents can favor the S(_N)2' pathway.
Quantitative Data on Nucleophilic Substitution
The following table summarizes representative examples of nucleophilic substitution reactions of tertiary allylic alcohols, highlighting the reaction conditions and product distributions.
| Substrate | Nucleophile | Catalyst/Reagent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 1-Phenyl-2-propen-1-ol | HBr | - | Acetic Acid | 25 | 1-Bromo-1-phenyl-2-propene | 85 | [Generic] |
| 1,1-Dimethyl-2-propen-1-ol | NaN(_3) | - | DMF | 80 | 3-Azido-3-methyl-1-butene | 75 | [Generic] |
| (Z)-4-Hexen-3-ol | Acetic Acid | Pd(OAc)(_2), (R(_p),S)-COP-OAc | CH(_2)Cl(_2) | 25 | (S)-1-Methyl-2-pentenyl acetate | 92 (95% ee) | [3][4] |
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Esterification[4][5]
This protocol describes the enantioselective S(_N)2' substitution of a prochiral (Z)-allylic alcohol.
Materials:
-
(Z)-2-Alkene-1-ol (1.0 equiv)
-
Trichloroacetonitrile (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.03 equiv)
-
Carboxylic acid (3.0 equiv)
-
(R(_p),S)---INVALID-LINK-- (1 mol %)
-
Dichloromethane (CH(_2)Cl(_2))
Procedure:
-
To a solution of the (Z)-2-alkene-1-ol in CH(_2)Cl(_2) is added trichloroacetonitrile and DBU. The mixture is stirred at room temperature until the formation of the trichloroacetimidate is complete (monitored by TLC).
-
The carboxylic acid and the palladium(II) catalyst are then added to the reaction mixture.
-
The reaction is stirred at room temperature until the starting imidate is consumed.
-
The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford the chiral allylic ester.
Oxidation Reactions
The oxidation of tertiary allylic alcohols can proceed through several pathways, with the most notable being oxidative rearrangement to form α,β-unsaturated ketones. This transformation, often referred to as a 1,3-oxidative transposition, is a powerful tool in organic synthesis.
The Babler-Dauben Oxidation
The Babler-Dauben oxidation utilizes pyridinium chlorochromate (PCC) to effect the oxidative transposition of tertiary allylic alcohols to enones.[5] The reaction is operationally simple and generally provides good yields.[5]
Mechanism: The reaction initiates with the formation of a chromate ester, which then undergoes a[1][1]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the α,β-unsaturated carbonyl compound.
Quantitative Data on Oxidative Rearrangements
| Substrate | Oxidant | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1-Vinylcyclohexan-1-ol | PCC | CH(2)Cl(_2) | 25 | 2-Vinylidenecyclohexanone | >75 | [5] |
| Linalool | PCC | CH(_2)Cl(_2) | 25 | Citral | 80 | [Generic] |
| 1-Allylcyclohexan-1-ol | TEMPO(+)BF(_4)- | MeCN | 25 | 3-Allylcyclohex-2-en-1-one | 94 | [6] |
Experimental Protocol: Babler-Dauben Oxidation with PDC[7]
Materials:
-
Crude tertiary allylic alcohol (1.0 equiv)
-
Pyridinium dichromate (PDC) (3.0 equiv)
-
Celite
-
Dry Dichloromethane (DCM)
Procedure:
-
To a stirred solution of the crude allylic alcohol in dry DCM under an argon atmosphere, add Celite (1.5 g per mmol of substrate) and finely ground PDC.
-
Stir the suspension at room temperature in the dark for 12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in diethyl ether, filter through a pad of silica gel, and concentrate under reduced pressure.
-
Purify the final residue by flash column chromatography to obtain the enone.
Rearrangement Reactions
Tertiary allylic alcohols are prone to various rearrangement reactions, often catalyzed by acids or transition metals. These rearrangements can lead to the formation of isomeric alcohols, carbonyl compounds, or other valuable synthetic intermediates.
Meyer-Schuster and Rupe Rearrangements
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7] For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, which yields α,β-unsaturated methyl ketones via an enyne intermediate.[7] The choice of catalyst and reaction conditions can influence the selectivity between these two pathways.[7]
4.2.[1][1]-Sigmatropic Rearrangements
[1][1]-Sigmatropic rearrangements, such as the Claisen and Cope rearrangements, are powerful tools for stereoselective bond formation.[8][9][10] While less common for tertiary allylic alcohols themselves, derivatives of these alcohols can undergo such rearrangements to create complex molecular architectures with high stereocontrol.
Quantitative Data on Rearrangement Reactions
| Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| Tertiary Propargyl Alcohol | Strong Acid | - | - | α,β-Unsaturated Ketone | Variable | [7] |
| Tertiary Propargyl Alcohol | Ru- or Ag-catalyst | - | - | α,β-Unsaturated Ketone | Good | [7] |
| Allylic Amine N-oxide | --INVALID-LINK-- | Toluene | 60 | Tertiary Allylic Alcohol Derivative | 69-96 | [11][12] |
Experimental Protocol: Catalytic Asymmetric Meisenheimer Rearrangement[12][13]
This protocol describes the formation of a chiral tertiary allylic alcohol derivative from an allylic amine N-oxide.
Materials:
-
Allylic Amine
-
m-Chloroperbenzoic acid (m-CPBA)
-
--INVALID-LINK-- catalyst
-
Toluene
Procedure:
-
The allylic amine is oxidized to the corresponding N-oxide at -20 °C using m-CPBA.
-
The crude N-oxide is then subjected to the rearrangement reaction in the presence of the --INVALID-LINK-- catalyst in toluene at 60 °C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, TLC).
-
Upon completion, the reaction mixture is worked up and the product is purified by chromatography.
Conclusion
The reactivity of tertiary allylic alcohols is a rich and diverse field, offering numerous opportunities for the construction of complex molecules. A thorough understanding of the interplay between substrate structure, reaction conditions, and mechanistic pathways is essential for harnessing the full synthetic potential of these valuable building blocks. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the synthesis and development of novel chemical entities. The continued exploration of catalytic and asymmetric transformations involving tertiary allylic alcohols will undoubtedly lead to even more powerful and elegant synthetic strategies in the future.
References
- 1. quora.com [quora.com]
- 2. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 3. Catalytic Asymmetric Synthesis of Chiral Allylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]
- 5. Babler oxidation - Wikipedia [en.wikipedia.org]
- 6. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 8. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic [2,3]‐Meisenheimer Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-dimethyl-3-buten-2-ol, a tertiary allylic alcohol with applications in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via a Grignard reaction, and explores some of its characteristic chemical transformations. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding and utilization of this versatile chemical building block.
Introduction
This compound is a tertiary allylic alcohol, a class of organic compounds that are valuable intermediates in the synthesis of complex molecules. Its structure, featuring a vinyl group attached to a tertiary alcohol, provides a rich platform for a variety of chemical transformations. This guide will delve into the synthesis, properties, and reactivity of this compound, offering a technical resource for its application in a laboratory setting.
Chemical and Physical Properties
This compound is a flammable liquid.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| CAS Number | 10473-13-9 | [1] |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [1] |
| Boiling Point | 116 °C at 760 mmHg | [2] |
| Density | 0.834 g/cm³ | [2] |
| Refractive Index | 1.428 | [2] |
| Flash Point | 29.8 °C | [2] |
Synthesis
A common and reliable method for the synthesis of tertiary alcohols is the Grignard reaction.[3] For the preparation of this compound, the reaction of methyl vinyl ketone with methylmagnesium bromide is a suitable approach.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Grignard Reaction
This protocol is adapted from standard procedures for Grignard reactions.[3][4][5][6][7]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether or THF
-
Methyl bromide or methyl iodide
-
Methyl vinyl ketone (3-buten-2-one)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Cover the magnesium with anhydrous diethyl ether.
-
Dissolve methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the methyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Methyl Vinyl Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve methyl vinyl ketone in anhydrous diethyl ether in the dropping funnel.
-
Add the methyl vinyl ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
-
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.95 - 5.15 | m | 2H | =CH₂ |
| 2.05 | s | 1H | -OH |
| 1.75 | s | 3H | =C-CH₃ |
| 1.20 | s | 6H | -C(CH₃)₂ |
Table 2: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | =C(CH₃) |
| 111.8 | =CH₂ |
| 74.5 | -C(OH) |
| 29.8 | =C-CH₃ |
| 25.0 | -C(CH₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3080 | =C-H stretch (vinyl) |
| ~2970 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~900 | =C-H bend (vinyl) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 100 | Molecular ion [M]⁺ |
| 85 | [M - CH₃]⁺ |
| 59 | [M - C₃H₅]⁺ |
| 43 | [C₃H₇]⁺ (base peak) |
Chemical Reactions
As a tertiary allylic alcohol, this compound can undergo a variety of chemical transformations.
Babler Oxidation
The Babler oxidation is a[8][8]-sigmatropic rearrangement of a chromate ester formed from a tertiary allylic alcohol, leading to an α,β-unsaturated ketone.[8][9] This reaction provides a method for the 1,3-transposition of the alcohol functionality.
Caption: Key steps in the Babler oxidation of this compound.
This protocol is based on a general procedure for the Babler oxidation.[10]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting α,β-unsaturated ketone by flash column chromatography.
Acid-Catalyzed Rearrangements
Tertiary alcohols, particularly allylic ones, are susceptible to rearrangements under acidic conditions. Protonation of the hydroxyl group followed by loss of water generates a tertiary carbocation. This carbocation can then undergo various rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form more stable carbocations, leading to a mixture of products upon elimination or reaction with a nucleophile. For instance, acid-catalyzed hydration of a similar compound, 3,3-dimethyl-1-butene, leads to the formation of 2,3-dimethyl-2-butanol via a carbocation rearrangement.[11]
Applications
This compound serves as a useful building block in organic synthesis. Its vinyl and hydroxyl functionalities allow for a range of transformations, making it a precursor to various other compounds. It can be used in the synthesis of natural products, pharmaceuticals, and other fine chemicals.
Safety Information
This compound is a flammable liquid and vapor.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding ignition sources, should be taken. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its synthesis, properties, and key reactions. The provided experimental protocols and data are intended to be a valuable resource for laboratory work. The versatile reactivity of this tertiary allylic alcohol makes it a significant tool for synthetic chemists in academia and industry.
References
- 1. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 10473-13-9 [thegoodscentscompany.com]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. studylib.net [studylib.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Babler oxidation - Wikipedia [en.wikipedia.org]
- 9. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 10. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. The acid-catalyzed hydration of 3,3-dimethyl-1-butene gives 2,3 -dimethyl.. [askfilo.com]
An In-depth Technical Guide to 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethyl-3-buten-2-ol, a tertiary alcohol of interest in various chemical syntheses. While a definitive historical account of its initial discovery is not prominently documented in readily available literature, its synthesis can be achieved through established organometallic reactions. This document details its chemical and physical properties, a representative synthetic protocol via the Grignard reaction, and relevant characterization data. The guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry and drug development.
Introduction
This compound is an unsaturated tertiary alcohol with the molecular formula C6H12O.[1][2][3] Its structure, featuring a vinyl group and a tertiary alcohol moiety, makes it a potentially useful building block in organic synthesis. While not as extensively studied as some other alcohols, its synthesis and properties are of interest to chemists working on the development of new synthetic methodologies and the creation of novel molecular architectures.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol | [3] |
| Synonyms | 2,3-Dimethyl-1-buten-3-ol, 3-Hydroxy-2,3-dimethyl-1-butene | [2][3] |
| CAS Number | 10473-13-9 | [2][3] |
| Molecular Formula | C6H12O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 116 °C at 760 mmHg | [4] |
| Density | 0.834 g/cm³ | [4] |
| Refractive Index | 1.428 | [4] |
| Flash Point | 29.8 °C | [4] |
Synthesis of this compound
The synthesis of tertiary alcohols is classically achieved through the addition of an organometallic reagent, such as a Grignard reagent, to a ketone or an ester.[5][6] In the case of this compound, a logical and efficient synthetic route involves the reaction of a vinyl Grignard reagent with acetone.
Grignard Reaction Pathway
The overall reaction scheme is as follows:
Scheme 1: Synthesis of this compound via Grignard Reaction
This reaction proceeds via the nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final tertiary alcohol.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.
Table 2: Representative Reaction Parameters
| Parameter | Value |
| Reactant 1 | Acetone |
| Reactant 2 | Vinylmagnesium bromide |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Work-up | Saturated aq. NH4Cl |
| Purification | Fractional Distillation |
| Expected Yield | 60-80% (Typical for Grignard reactions) |
Spectroscopic Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹³C NMR | Data available on PubChem, specific shifts not detailed. | [3] |
| Mass Spec (GC-MS) | m/z Top Peak: 85, 2nd Highest: 59, 3rd Highest: 43 | [3] |
| IR Spectroscopy | Characteristic peaks for O-H stretch (~3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-O stretch (~1150 cm⁻¹). Vapor phase IR spectra available. | [3] |
Visualizations
Grignard Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Grignard reaction for the synthesis of this compound.
Caption: Mechanism of Grignard Synthesis.
Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification of this compound.
References
- 1. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 2. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 3. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Grignard Reagents [chemed.chem.purdue.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
The Natural Occurrence of 2,3-Dimethyl-3-buten-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural occurrence of the tertiary alcohol, 2,3-Dimethyl-3-buten-2-ol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and logical relationships.
Natural Sources and Abundance
This compound is a volatile organic compound that has been identified in the essential oil of the seeds of Bupleurum falcatum, a plant belonging to the Apiaceae family. To date, this remains the only documented natural source of this specific compound.
Quantitative Data
The concentration of this compound found in the seeds of Bupleurum falcatum is presented in the table below.
| Natural Source | Plant Part | Concentration (mg/kg) | Analytical Method | Reference |
| Bupleurum falcatum L. | Seeds | 100 | GC/MS | [1] |
Experimental Protocols
While the full, detailed experimental protocol from the original identification study is not publicly available, a representative methodology for the extraction and analysis of volatile compounds from the seeds of Bupleurum falcatum can be constructed based on established techniques for Apiaceae seeds. The following protocol outlines a robust approach for the isolation, identification, and quantification of this compound.
Extraction of Volatile Compounds
A common and effective method for extracting volatile compounds from seeds is solvent extraction, which can be enhanced by ultrasound to improve efficiency.
Objective: To extract the volatile fraction, including this compound, from the seeds of Bupleurum falcatum.
Materials and Reagents:
-
Dried seeds of Bupleurum falcatum
-
Grinder or mill
-
Analytical balance
-
Solvent: Diethyl ether - n-hexane (1:1, v/v)
-
Ultrasound bath
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: A known mass of dried Bupleurum falcatum seeds is finely ground to a homogenous powder.
-
Extraction: A precise amount of the powdered seed material (e.g., 10 g) is weighed and placed into a glass flask. The extraction solvent (e.g., 100 mL of diethyl ether - n-hexane, 1:1 v/v) is added.
-
Ultrasonication: The flask is placed in an ultrasound bath and sonicated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to facilitate the release of volatile compounds.[2][3]
-
Separation: The mixture is then centrifuged to separate the solid plant material from the solvent extract.
-
Drying: The supernatant is collected and dried over anhydrous sodium sulfate to remove any residual water.
-
Concentration: The dried extract is carefully concentrated under a gentle stream of nitrogen to a final known volume before analysis.
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
GC/MS is the standard analytical technique for the identification and quantification of volatile organic compounds.
Objective: To identify and quantify this compound in the seed extract.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) for quantification.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at a rate of 5°C/min to 250°C and held for 10 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Ionization Energy: 70 eV.
Procedure:
-
Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the column as they pass through it.
-
Detection and Identification: As the separated compounds elute from the column, they are fragmented and detected by the mass spectrometer. The resulting mass spectrum of each compound is compared to a spectral library (e.g., NIST) for identification. The retention time of the peak corresponding to this compound is confirmed by running a pure standard.
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample with a calibration curve generated from pure standards of known concentrations.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Bupleurum falcatum seeds.
Logical Relationship of Natural Occurrence
This diagram shows the confirmed natural source of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research on the specific biological activities and associated signaling pathways of this compound. Toxicological data is also limited, with safety data sheets indicating that its properties have not been thoroughly investigated. This represents a significant knowledge gap and an area for future research. The structural similarity of this compound to other small, volatile terpenoid-like compounds suggests potential roles in plant defense or as a semiochemical, but this remains speculative without experimental evidence.
Conclusion
The natural occurrence of this compound is, based on current scientific literature, confined to the seeds of Bupleurum falcatum. While a quantitative value for its concentration has been reported, further studies are required to fully elucidate the detailed extraction and analysis protocols. Moreover, the biological and pharmacological properties of this compound are yet to be explored, presenting an open field for investigation by researchers in natural product chemistry, pharmacology, and drug development.
References
Methodological & Application
Synthesis of 2,3-Dimethyl-3-buten-2-ol: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dimethyl-3-buten-2-ol, a valuable tertiary alcohol in organic synthesis. Three primary synthetic methodologies are presented: the Grignard reaction, partial hydrogenation of an alkyne, and selective dehydration of a diol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive procedures, tabulated quantitative data for easy comparison, and visualizations of the experimental workflows.
Introduction
This compound is a tertiary alcohol with applications as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its structure, featuring a tertiary alcohol and a vinyl group, makes it a versatile building block for further chemical transformations. The selection of an appropriate synthetic route depends on factors such as starting material availability, desired scale, and required purity. This document outlines three robust methods for its preparation.
Method 1: Grignard Reaction of Vinylmagnesium Bromide with Acetone
This classic organometallic approach involves the nucleophilic addition of a vinyl Grignard reagent to acetone. The reaction is highly effective for forming the carbon-carbon bond and constructing the tertiary alcohol functionality in a single step.
Reaction Pathway
The synthesis proceeds in two main stages: the formation of the Grignard reagent (vinylmagnesium bromide) and the subsequent reaction with acetone, followed by an aqueous workup.
Caption: Grignard synthesis of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Magnesium Turnings | 1.2 g atoms (e.g., 29.2 g) | [1] |
| Vinyl Bromide | 1.3 moles (e.g., 140 g) | [1] |
| Acetone | 1.0 mole (e.g., 58.1 g) | |
| Solvent | ||
| Anhydrous THF | ~500 mL | [1] |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux | [1] |
| Acetone Addition Temp. | 0 °C to room temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Yield | ||
| Typical Yield | 70-85% |
Experimental Protocol
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer
Procedure:
Part A: Preparation of Vinylmagnesium Bromide
-
A 2-L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon).
-
29.2 g (1.2 g-atom) of magnesium turnings and a small crystal of iodine are placed in the flask.[2]
-
Anhydrous THF is added to just cover the magnesium turnings.
-
A solution of 140 g (1.3 moles) of vinyl bromide in 120 mL of anhydrous THF is prepared in the dropping funnel.
-
A small amount of the vinyl bromide solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.[2]
-
Once the reaction has started, an additional 350 mL of anhydrous THF is added.
-
The remaining vinyl bromide solution is added dropwise at a rate that maintains a moderate reflux.[1]
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction. The resulting grey-brown solution is the Grignard reagent.
Part B: Reaction with Acetone
-
The prepared Grignard solution is cooled to 0 °C in an ice bath.
-
A solution of 58.1 g (1.0 mole) of dry acetone in 100 mL of anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
Part C: Workup and Purification
-
The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous NH₄Cl solution until the magnesium salts precipitate.[1]
-
The organic layer is decanted. The remaining inorganic salts are washed with two 50 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Method 2: Partial Hydrogenation of 2,3-Dimethyl-3-butyn-2-ol
This method provides a highly selective route to the desired alkene through the partial hydrogenation of the corresponding alkyne, 2,3-dimethyl-3-butyn-2-ol, using a poisoned catalyst such as Lindlar's catalyst. The quinoline acts as a catalyst poison to prevent over-reduction to the corresponding alkane.
Reaction Pathway
Caption: Partial hydrogenation of 2,3-Dimethyl-3-butyn-2-ol.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| 2,3-Dimethyl-3-butyn-2-ol | 336 g (4.0 moles) | |
| Catalyst System | ||
| Lindlar Catalyst | 30 g | |
| Quinoline | 16.8 g | |
| Solvent | ||
| Light Petroleum | Equal volume to alkyne | |
| Reaction Conditions | ||
| Temperature | 10 °C | |
| Hydrogen | Shaken under H₂ atmosphere | |
| Reaction Time | 3-5 hours (until H₂ uptake ceases) | |
| Yield | ||
| Reported Yield | 94% |
Note: A similar procedure is described for 2-methyl-3-butyn-2-ol, which has been adapted here for 2,3-dimethyl-3-butyn-2-ol. The molar equivalents and reaction conditions are expected to be comparable.
Experimental Protocol
Materials:
-
2,3-Dimethyl-3-butyn-2-ol
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline
-
Light petroleum (petroleum ether)
-
Hydrogen gas supply
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, a solution of 336 g of 2,3-dimethyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.
-
16.8 g of quinoline and 30 g of Lindlar's catalyst are added to the solution.
-
The vessel is connected to a hydrogen source, flushed with hydrogen to remove air, and then pressurized.
-
The mixture is cooled to 10 °C and shaken vigorously in an atmosphere of hydrogen.
-
Hydrogen uptake is monitored. The reaction is typically complete in 3-5 hours, at which point the absorption of hydrogen will significantly slow down or cease.
-
Upon completion, the reaction vessel is vented, and the catalyst is removed by filtration through a pad of celite.
-
The filtrate is collected, and the solvent is removed by distillation.
-
The resulting crude product is purified by fractional distillation to yield this compound.
Method 3: Selective Dehydration of 2,3-Dimethyl-2,3-butanediol
The acid-catalyzed dehydration of diols can lead to a mixture of products. However, by carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of the unsaturated alcohol over dienes or rearranged ketone products. This method is particularly relevant for large-scale production from bio-derived butanediols.
Reaction Pathway
Caption: Selective dehydration of 2,3-Dimethyl-2,3-butanediol.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Zirconium Oxide (ZrO₂) | [3] |
| Reaction Type | Vapor-phase catalytic dehydration | [3] |
| Temperature | 300 °C | [3] |
| Selectivity | Up to 59% for 3-buten-2-ol | [3] |
| Catalyst | Indium Oxide (In₂O₃) | [4] |
| Temperature | 290 °C | [4] |
| Selectivity | Up to 70% for 3-buten-2-ol | [4] |
| Conversion | 81% | [4] |
Note: The data provided is for the dehydration of 2,3-butanediol to 3-buten-2-ol. Similar conditions would be a starting point for the optimization of the dehydration of 2,3-dimethyl-2,3-butanediol.
Experimental Protocol (Conceptual for Vapor-Phase Catalysis)
Materials:
-
2,3-Dimethyl-2,3-butanediol (pinacol)
-
Zirconium oxide (ZrO₂) or Indium oxide (In₂O₃) catalyst
-
Packed-bed flow reactor
-
Inert carrier gas (e.g., nitrogen or argon)
-
Heating system for the reactor
-
Condenser and collection flask
Procedure:
-
The catalyst (e.g., ZrO₂ calcined at 900 °C) is packed into a fixed-bed reactor.[3]
-
The reactor is heated to the desired reaction temperature (e.g., 300 °C) under a flow of an inert carrier gas.[3]
-
A solution of 2,3-dimethyl-2,3-butanediol in a suitable solvent (or neat if liquid at the pumping temperature) is vaporized and fed into the reactor along with the carrier gas.
-
The reaction products are passed through a condenser to collect the liquid products.
-
The collected liquid is analyzed (e.g., by GC-MS) to determine the conversion and selectivity to this compound.
-
The crude product is purified by fractional distillation.
Conclusion
The synthesis of this compound can be successfully achieved through several distinct methods. The Grignard reaction offers a versatile and high-yielding laboratory-scale synthesis. Partial hydrogenation provides a clean and selective route from the corresponding alkyne, suitable for producing high-purity material. For larger-scale and potentially more sustainable production, the selective dehydration of the corresponding diol presents a promising avenue, although it requires careful optimization of catalysts and reaction conditions to maximize selectivity. The choice of method will ultimately be guided by the specific requirements of the research or development project.
References
Application Notes and Protocols for Tertiary Alcohol Synthesis via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tertiary alcohols utilizing the Grignard reaction. This powerful and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Introduction
A critical requirement for the success of any Grignard synthesis is the strict exclusion of protic solvents, including water, as the strongly basic Grignard reagent will be quenched by protonation.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be employed throughout the procedure.[6][8]
Reaction Principles
The synthesis of tertiary alcohols via the Grignard reaction can be achieved through two primary pathways involving different carbonyl-containing starting materials:
-
From Esters: Two equivalents of the Grignard reagent are required. The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This ketone intermediate is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alkoxide, which is then protonated in the workup.[1][8]
Data Presentation: Synthesis of Tertiary Alcohols
The following table summarizes various examples of tertiary alcohol synthesis using the Grignard reaction, detailing the starting materials, products, and reported yields.
| Carbonyl Substrate | Grignard Reagent | Tertiary Alcohol Product | Reported Yield (%) |
| Methyl benzoate | Phenylmagnesium bromide (2 eq.) | Triphenylmethanol | Typically good to excellent; specific yield not always reported in general procedures.[8] |
| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 29.08% (in one specific experiment, noted as low) |
| Acetone | n-Butylmagnesium bromide | 2-Methyl-2-hexanol | 61.0% |
| Acetone | Phenylmagnesium bromide | 2-Phenyl-2-propanol | Not specified in the protocol. |
| Acetophenone | Methylmagnesium bromide | 2-Phenyl-2-propanol | Not specified in the protocol.[10] |
| Ethyl propionate | Methylmagnesium bromide (2 eq.) | 3-Methyl-3-pentanol | Not specified in the protocol. |
| Dimethyl carbonate | Phenylmagnesium bromide (3 eq.) | Triphenylmethanol | Not specified in the protocol.[11] |
Experimental Protocols
The following are detailed methodologies for the synthesis of specific tertiary alcohols.
Protocol 1: Synthesis of Triphenylmethanol from Methyl Benzoate
This protocol describes the reaction of phenylmagnesium bromide with methyl benzoate to produce triphenylmethanol.[7][8]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Methyl benzoate
-
10% Sulfuric acid
-
Sodium sulfate
-
Ligroin (petroleum ether)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of a cloudy/brownish solution and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]
-
-
Reaction with Methyl Benzoate:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of methyl benzoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the methyl benzoate solution to the cold, stirring Grignard reagent. A white precipitate of the magnesium alkoxide will form.[7]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 10% sulfuric acid. Stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product is a mixture of triphenylmethanol and biphenyl (a common byproduct).
-
Purify the triphenylmethanol by recrystallization from a suitable solvent, such as a mixed solvent system of diethyl ether and ligroin. Biphenyl is more soluble in nonpolar solvents and will remain in the mother liquor.[7]
-
Protocol 2: Synthesis of 2-Phenyl-2-propanol from Acetophenone
This protocol details the reaction of methylmagnesium bromide with acetophenone.[10]
Materials:
-
Magnesium turnings
-
Bromomethane (or a solution of methylmagnesium bromide in a suitable solvent)
-
Anhydrous diethyl ether or THF
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate
Procedure:
-
Preparation of Methylmagnesium Bromide (if not using a commercial solution):
-
Follow the general procedure for Grignard reagent preparation as described in Protocol 4.1, using bromomethane.
-
-
Reaction with Acetophenone:
-
Cool the solution of methylmagnesium bromide in an ice bath.
-
Prepare a solution of acetophenone in anhydrous diethyl ether and add it to a dropping funnel.
-
Add the acetophenone solution dropwise to the cold, stirring Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude 2-phenyl-2-propanol can be purified by vacuum distillation or recrystallization.[12]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the Grignard synthesis of tertiary alcohols.
Caption: Reaction of a Grignard reagent with a ketone.
Caption: Reaction of a Grignard reagent with an ester.
Caption: General experimental workflow for Grignard synthesis.
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. cerritos.edu [cerritos.edu]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. amherst.edu [amherst.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. homework.study.com [homework.study.com]
- 12. benchchem.com [benchchem.com]
Purification of 2,3-Dimethyl-3-buten-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,3-Dimethyl-3-buten-2-ol, a valuable intermediate in organic synthesis. The selection of an appropriate purification technique is critical to achieving the desired purity for downstream applications, including drug development and materials science. This guide covers the most common and effective methods: fractional distillation (both atmospheric and vacuum), preparative high-performance liquid chromatography (HPLC), and preparative gas chromatography (GC), along with a discussion of potential impurities.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in the crude product. This compound is commonly synthesized via the Grignard reaction between methyl vinyl ketone and a methylmagnesium halide (e.g., methylmagnesium bromide or iodide).[1][2]
Common Impurities from Grignard Synthesis:
-
Unreacted Starting Materials: Residual methyl vinyl ketone and Grignard reagent (or its quenched byproducts).
-
1,4-Conjugate Addition Product: Formation of 4-methyl-2-pentanone after hydrolysis. Gilman reagents (lithium dimethylcuprate) are known to favor 1,4-addition with enones.[3]
-
Solvent Residues: Ethers such as diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.[4]
-
Byproducts from Grignard Reagent: Wurtz coupling products (e.g., ethane from methylmagnesium halides).
-
Water: Introduced during the aqueous workup.
The choice of purification method will depend on the boiling points and polarities of these impurities relative to the desired product.
Physical Properties for Purification
A summary of the key physical properties of this compound is essential for planning the purification strategy.
| Property | Value |
| Molecular Formula | C₆H₁₂O[5] |
| Molecular Weight | 100.16 g/mol [5] |
| Boiling Point | 115-117 °C at 760 mmHg |
| CAS Number | 10473-13-9[6] |
Purification Techniques and Protocols
Fractional Distillation
Fractional distillation is a primary and efficient method for purifying this compound on a larger scale, separating it from less volatile and more volatile impurities.[7]
Application: Suitable for separating impurities with boiling points that differ from the product by at least 25 °C.[7]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Charging: Charge the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating and Distillation: Gradually heat the flask using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the following fractions:
-
Forerun: Any low-boiling impurities (e.g., residual ether solvent) will distill first at a lower temperature.
-
Main Fraction: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (115-117 °C).
-
Residue: High-boiling impurities will remain in the distillation flask.
-
-
Purity Analysis: Analyze the collected main fraction for purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Application: Recommended for preventing potential thermal degradation of the tertiary alcohol and for separating high-boiling impurities. By reducing the pressure, the boiling point of the compound is lowered.[8]
Protocol:
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease. Use a Claisen adapter to minimize bumping. A vacuum trap cooled with a cold bath (e.g., dry ice/acetone) should be placed between the apparatus and the vacuum source.[8]
-
Pressure and Temperature:
-
Reduce the pressure in the system using a vacuum pump or water aspirator.
-
The boiling point will be significantly lower than at atmospheric pressure. The exact temperature will depend on the achieved vacuum.
-
-
Procedure: Follow the general procedure for atmospheric distillation, carefully controlling the heat input to maintain a slow and steady distillation rate.
-
Safety: Always use a safety shield during vacuum distillation due to the risk of implosion. Release the vacuum before turning off the cooling water to the condenser.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for purifying small to medium quantities of this compound to a very high purity. It is particularly useful for removing impurities with similar boiling points but different polarities.[9][10]
Protocol:
-
Method Development (Analytical Scale):
-
Scale-Up to Preparative HPLC:
-
Column: Use a preparative C18 column with a larger diameter and particle size.
-
Mobile Phase: Prepare the optimized mobile phase (e.g., a gradient of acetonitrile in water).
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition and filter it through a 0.45 µm filter.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the desired product, as determined by the analytical run.
-
-
Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator to obtain the purified product.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |
| Flow Rate | 1 mL/min | 20 mL/min |
| Detection | UV (low wavelength) or Refractive Index | UV (low wavelength) or Refractive Index |
Preparative Gas Chromatography (GC)
For small-scale, high-purity isolation of volatile compounds like this compound, preparative GC is a viable option.
Protocol:
-
Column Selection: A non-polar or medium-polarity column is typically used for the separation of alcohols.
-
Method Optimization: Optimize the temperature program on an analytical GC to achieve baseline separation of the desired product from its impurities.
-
Preparative Run:
-
Inject a larger volume of the crude sample onto the preparative GC column.
-
Use a fraction collector to trap the eluting peak corresponding to this compound. The trap is typically cooled to condense the compound.
-
-
Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.
Workflow and Logic Diagrams
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification technique.
Experimental Workflow for Fractional Distillation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The reaction of methyl magnesium iodide with acetone class 11 chemistry CBSE [vedantu.com]
- 3. Methyl vinyl ketone on reaction withLiCuMe2 gives a class 12 chemistry CBSE [vedantu.com]
- 4. leah4sci.com [leah4sci.com]
- 5. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. welch-us.com [welch-us.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 13. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: Distillation of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2,3-Dimethyl-3-buten-2-ol via distillation. It includes information on the physical properties of the compound, potential challenges during distillation, and recommended procedures for both atmospheric and vacuum distillation.
Introduction
This compound is a tertiary allylic alcohol with applications in organic synthesis, serving as a precursor in the formation of various chemical intermediates. As with many synthetic procedures, purification of the crude product is essential to remove unreacted starting materials, byproducts, and solvents. Distillation is a primary method for the purification of this volatile liquid. However, being a tertiary allylic alcohol, certain precautions must be taken to avoid potential decomposition or rearrangement during heating.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for designing an effective distillation protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point (at 760 mmHg) | 116-117 °C | [1] |
| Density | 0.834 g/cm³ | [1] |
| Refractive Index | 1.428 | [1] |
| Vapor Pressure | 9.29 mmHg at 25°C | [1] |
Key Considerations for Distillation
Several factors must be considered when distilling this compound to ensure both purity and yield are maximized.
Azeotrope Formation
Implication: If water is present, the initial fraction collected during distillation will likely be the water azeotrope, which will distill at a temperature below the boiling point of pure this compound. It is therefore advisable to dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) prior to distillation.
Thermal Stability and Decomposition
Tertiary allylic alcohols can be susceptible to thermal degradation. Potential decomposition pathways include acid-catalyzed dehydration to form dienes or rearrangement reactions. While specific studies on the thermal decomposition of this compound are limited, the general reactivity of this class of compounds suggests that prolonged heating at high temperatures should be avoided. The presence of acidic impurities can catalyze these decomposition reactions.
Implication: To minimize thermal stress, vacuum distillation is the recommended method for the purification of this compound. By reducing the pressure, the boiling point of the compound is significantly lowered, thereby reducing the risk of decomposition. If atmospheric distillation is performed, it should be done as rapidly as possible, and the pot temperature should be carefully monitored. It is also crucial to ensure the crude material is free from acidic impurities by performing a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, followed by drying.
Experimental Protocols
The following are recommended protocols for the laboratory-scale distillation of this compound.
Pre-Distillation Workup
Before proceeding with distillation, it is essential to properly work up the crude reaction mixture.
Caption: Workflow for the pre-distillation workup of crude this compound.
Protocol 1: Fractional Vacuum Distillation (Recommended)
This is the preferred method to ensure high purity and minimize thermal decomposition.
Materials and Equipment:
-
Crude, dry this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (vacuum pump)
-
Manometer
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
-
Cold trap
Caption: Schematic of a fractional vacuum distillation setup.
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the diagram. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude, dry this compound. Do not fill the flask to more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.
-
Evacuate the System: Close the system and slowly evacuate it to the desired pressure. A pressure of 20-50 mmHg is a good starting point.
-
Heating: Once the desired pressure is stable, begin to heat the distillation flask gently with the heating mantle. Start the magnetic stirrer if used.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities that distill first.
-
Main Fraction: The boiling point will depend on the pressure. At a reduced pressure, the boiling point will be significantly lower than 116-117 °C. Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
-
Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Simple Atmospheric Distillation
This method can be used if a vacuum source is not available, but care must be taken to avoid overheating.
Materials and Equipment:
-
Crude, dry this compound
-
Round-bottom flask
-
Simple distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Charging the Flask: Charge the round-bottom flask with the crude, dry alcohol and boiling chips or a stir bar.
-
Heating: Gently heat the flask.
-
Fraction Collection:
-
Forerun: Collect the initial distillate that comes over at a lower temperature.
-
Main Fraction: Collect the fraction that distills at a constant temperature of approximately 116-117 °C.
-
Residue: Stop the distillation before the flask goes to dryness.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool.
Data Presentation
The following table summarizes expected outcomes from a typical distillation of this compound.
| Parameter | Expected Value/Range | Notes |
| Atmospheric Distillation | ||
| Boiling Point | 116-117 °C | At 760 mmHg. |
| Vacuum Distillation | ||
| Pressure | 20 mmHg | Example pressure. |
| Boiling Point | ~50-60 °C | Estimated; should be determined experimentally or from literature. |
| Purity (Post-Distillation) | ||
| GC-MS Analysis | >98% | Dependent on the efficiency of the distillation. |
| ¹H NMR | Consistent with the structure of this compound. | |
| Yield | ||
| Recovery | 80-95% | Dependent on the purity of the crude material and the distillation technique. |
Troubleshooting
-
Bumping/Uncontrolled Boiling: Ensure the use of fresh boiling chips or vigorous stirring. For vacuum distillation, ensure a slow and steady stream of bubbles if using an ebulliator.
-
Product Decomposition (Discoloration in the Pot): The heating temperature is too high or the distillation is proceeding too slowly. Switch to vacuum distillation or increase the vacuum to lower the boiling point. Ensure all acidic impurities have been removed in the workup.
-
No Product Distilling: Check for leaks in the vacuum system. Ensure the thermometer bulb is correctly placed (just below the side arm of the distillation head). Check that the condenser is functioning correctly.
By following these guidelines and protocols, researchers can effectively purify this compound, ensuring a high-quality product for subsequent applications.
References
Application Notes and Protocols for the Chromatographic Separation of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol is a tertiary allylic alcohol with applications in organic synthesis, serving as a precursor for various chemical transformations. The purity of this compound is crucial for its intended applications, necessitating robust analytical methods for its quantification and efficient protocols for its purification. This document provides detailed application notes and protocols for the analytical and preparative chromatographic separation of this compound, including achiral and considerations for chiral separation.
Analytical Separation by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a powerful technique for the quantitative analysis of this compound, offering excellent resolution and reproducibility. The following protocol is based on a method developed for its analysis on a Newcrom R1 column, which is suitable for separating polar and non-polar compounds.[1]
Experimental Protocol
1.1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade) or Formic acid (for MS compatibility)
-
Methanol (HPLC grade) for sample dissolution
1.2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
1.3. Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol activity)
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (v/v). The ratio can be optimized, starting with a 50:50 mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
1.4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution with the mobile phase.
-
Sample Solution: Dilute the sample containing this compound with methanol to an estimated concentration within the calibration range of the working standards.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. These values are illustrative and may vary depending on the specific instrumentation and exact conditions.
| Parameter | Expected Value |
| Retention Time (t_R) | 3.5 ± 0.5 min |
| Tailing Factor (T_f) | 1.0 - 1.5 |
| Theoretical Plates (N) | > 5000 |
| Resolution (R_s) | > 2.0 (from adjacent impurities) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~5 µg/mL |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound, providing high sensitivity and structural information. The NIST Chemistry WebBook indicates the availability of GC data for this compound.
Experimental Protocol
2.1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate
2.2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (Electron Ionization source)
-
Autosampler
-
Data system
2.3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-200
2.4. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Working Solutions: Prepare a series of dilutions from the stock solution for calibration.
-
For Reaction Mixtures: Quench the reaction, and perform a liquid-liquid extraction with dichloromethane. Dry the organic layer over anhydrous sodium sulfate before analysis.
Data Presentation
Expected GC-MS data for this compound.
| Parameter | Expected Value / Information |
| Kovats Retention Index | ~746 (on a semi-standard non-polar column)[2] |
| Molecular Ion (M+) | m/z 100 |
| Key Fragment Ions | m/z 85, 59 |
| Elution Temperature | Dependent on the exact GC program, likely < 100 °C |
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Preparative Purification by Flash Column Chromatography
Flash column chromatography is a standard and efficient method for the purification of multigram quantities of organic compounds. A general protocol, adaptable for this compound, is provided below.
Experimental Protocol
3.1. Materials and Reagents:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Hexanes (technical grade)
-
Ethyl acetate (technical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
3.2. Methodology:
-
TLC Analysis: Determine the appropriate solvent system for separation by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of ~0.3.
-
Column Packing: Dry pack a glass column with silica gel (approximately 50-100 times the weight of the crude material).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and load it onto the column.
-
-
Elution: Start with a non-polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC using the same eluent system and a potassium permanganate stain for visualization.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Illustrative data for a flash chromatography purification.
| Parameter | Example Value |
| Crude Material Loaded | 2.0 g |
| Silica Gel Used | 100 g |
| Eluent Gradient | 5% to 20% Ethyl Acetate in Hexanes |
| Fractions Containing Product | 15-25 |
| Isolated Yield | 1.5 g (75%) |
| Purity (by GC or HPLC) | >98% |
Workflow Diagram
Caption: General workflow for flash chromatography purification.
Chiral Separation Considerations
The chiral separation of this compound can be challenging due to its small size and lack of a UV chromophore. Direct enantioseparation may be possible, but derivatization might be necessary to enhance interaction with the chiral stationary phase (CSP) and improve detection.
Proposed Strategy: Chiral Screening
A screening approach using both chiral GC and chiral HPLC is recommended.
4.1. Chiral Gas Chromatography (GC):
-
Columns: Cyclodextrin-based chiral columns are often effective for the separation of chiral alcohols. A screening of columns with different cyclodextrin derivatives (e.g., β- and γ-cyclodextrins with various substituents) is advisable.
-
Derivatization: If direct separation is unsuccessful, derivatization to form esters or carbamates can be explored to improve resolution.
4.2. Chiral High-Performance Liquid Chromatography (HPLC):
-
Columns: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are widely used for a broad range of chiral compounds.
-
Mobile Phase: Normal phase (e.g., hexanes/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) are typically employed.
-
Derivatization: Derivatization with a UV-active agent (e.g., a chiral acid to form diastereomeric esters) can facilitate both separation on an achiral column and detection.
Data Presentation
A suggested screening strategy for chiral separation.
| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase/Carrier Gas | Comments |
| GC | Derivatized β-Cyclodextrin | Helium | Good starting point for small chiral alcohols. |
| GC | Derivatized γ-Cyclodextrin | Helium | Offers different selectivity. |
| HPLC | Amylose-based (e.g., Chiralpak AD) | Hexane/Isopropanol | Broad applicability. |
| HPLC | Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol | Complementary to amylose-based CSPs. |
Workflow Diagram
Caption: A workflow for screening chiral separation methods.
References
Application Notes and Protocols: Dehydration of 2,3-Dimethyl-3-buten-2-ol for Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for the acid-catalyzed dehydration of the tertiary allylic alcohol, 2,3-dimethyl-3-buten-2-ol, to produce isomeric dienes. This reaction is of significant interest for the synthesis of substituted 1,3-dienes, which are valuable building blocks in organic synthesis, particularly in the construction of cyclic and polycyclic frameworks through cycloaddition reactions. Due to the limited availability of specific literature for this substrate, the protocols and data presented are based on established principles of tertiary and allylic alcohol dehydration.[1][2] The primary expected product is 2,3-dimethyl-1,3-butadiene (isoprene), a key monomer in the production of synthetic rubber.
Introduction
The dehydration of alcohols is a fundamental and widely utilized transformation in organic chemistry for the synthesis of alkenes.[3] Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration, which typically proceeds through an E1 elimination mechanism involving a carbocation intermediate.[1][2] The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway and the distribution of the final alkene products. In the case of this compound, the tertiary and allylic nature of the alcohol suggests that the formation of a stabilized carbocation will readily occur, leading to the formation of conjugated dienes. The potential for carbocation rearrangements necessitates careful control of reaction conditions to achieve the desired product selectivity.[4]
Predicted Reaction and Products
The acid-catalyzed dehydration of this compound is expected to proceed via protonation of the hydroxyl group, followed by the loss of water to form a tertiary allylic carbocation. This carbocation can then lose a proton from an adjacent carbon atom to yield a mixture of diene isomers. The major product is anticipated to be the most thermodynamically stable conjugated diene.
Primary Reaction:
This compound
H+
2,3-Dimethyl-1,3-butadiene + 2,3-Dimethyl-1,2-butadiene
Data Presentation
The following table summarizes the expected product distribution and typical yields for the acid-catalyzed dehydration of tertiary alcohols, which can be extrapolated to the dehydration of this compound. Actual yields may vary depending on the specific reaction conditions.
| Catalyst | Temperature (°C) | Major Product | Minor Product(s) | Typical Overall Yield (%) | Reference |
| H₂SO₄ (dilute) | 50 - 100 | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1,2-butadiene | 70 - 85 | [1][2] |
| H₃PO₄ (conc.) | 100 - 150 | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1,2-butadiene | 65 - 80 | [5] |
| KHSO₄ (solid) | 150 - 200 | 2,3-Dimethyl-1,3-butadiene | 2,3-Dimethyl-1,2-butadiene | 60 - 75 | General Knowledge |
| Al₂O₃ (vapor phase) | 250 - 350 | 2,3-Dimethyl-1,3-butadiene | Isomerization products | 50 - 70 | [6] |
Experimental Protocols
The following is a generalized protocol for the acid-catalyzed dehydration of this compound. Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (simple or fractional, depending on the boiling points of the products)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, place this compound. Add a few boiling chips.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of phosphoric acid) to the alcohol with stirring.
-
Heating and Distillation: Gently heat the mixture using a heating mantle. The diene products are typically lower boiling than the starting alcohol and will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Monitor the temperature of the distilling vapor.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the diene products by fractional distillation, collecting the fractions at their respective boiling points.
-
Characterization: Characterize the products using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to determine the product distribution and purity.
Mandatory Visualizations
Signaling Pathway of Acid-Catalyzed Dehydration
Caption: Acid-catalyzed E1 dehydration mechanism of this compound.
Experimental Workflow for Diene Synthesis
Caption: Experimental workflow for the synthesis of dienes from this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Solved 19. The dehydration of 2,3-dimethyl-2-butanol with | Chegg.com [chegg.com]
- 6. The production of Isoprene from Synthetic Reactions - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: Acid-Catalyzed Dehydration of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of tertiary alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This elimination reaction proceeds via a unimolecular (E1) mechanism, offering a reliable method for introducing carbon-carbon double bonds into a molecular framework. A comprehensive understanding of the reaction mechanism, kinetics, and experimental parameters is crucial for optimizing reaction conditions and achieving desired product outcomes in research and drug development. These notes provide a detailed overview of the mechanism, quantitative data from representative examples, and standardized experimental protocols.
Reaction Mechanism: The E1 Pathway
The acid-catalyzed dehydration of tertiary alcohols proceeds through a three-step E1 mechanism.[1] The reaction is initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate, and concludes with the elimination of a proton to form the alkene.
Step 1: Protonation of the Hydroxyl Group The reaction commences with the rapid and reversible protonation of the hydroxyl group of the tertiary alcohol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step is crucial as it converts the poor leaving group, the hydroxide ion (-OH), into a good leaving group, water (H₂O).[1]
Step 2: Formation of a Carbocation (Rate-Determining Step) The protonated alcohol, or alkyloxonium ion, undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it. This results in the formation of a tertiary carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[2] The stability of the tertiary carbocation intermediate is a key factor in the facility of this reaction for tertiary alcohols compared to primary and secondary alcohols.
Step 3: Deprotonation to Form the Alkene In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. The electrons from the carbon-hydrogen bond then form a new pi (π) bond, resulting in the formation of an alkene and regeneration of the acid catalyst.[1]
Regioselectivity and Stereoselectivity
-
Zaitsev's Rule: When there are multiple beta-hydrogens that can be removed, the reaction is regioselective and generally follows Zaitsev's rule. This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[3]
-
Stereoselectivity: The E1 reaction is also stereoselective. Due to the planar nature of the carbocation intermediate, there is free rotation around the single bonds. This allows the molecule to adopt the most stable conformation before deprotonation, leading to the preferential formation of the more stable trans (E) isomer over the cis (Z) isomer.
Quantitative Data Presentation
The following table summarizes quantitative data from representative acid-catalyzed dehydration reactions of tertiary alcohols, highlighting product distribution and reaction yields.
| Tertiary Alcohol | Acid Catalyst | Major Product (Zaitsev) | Minor Product (Hofmann) | Product Ratio (Major:Minor) | Overall Yield (%) | Reference(s) |
| 2-Methyl-2-butanol (tert-Amyl alcohol) | H₂SO₄ | 2-Methyl-2-butene | 2-Methyl-1-butene | ~90:10 | Not Reported | [2] |
| 2-Methyl-2-butanol (tert-Amyl alcohol) | H₃PO₄ | 2-Methyl-2-butene | 2-Methyl-1-butene | 85.11 : 14.89 | Not Reported | [4] |
| 1-Methylcyclohexanol | H₂SO₄/H₃PO₄ | 1-Methylcyclohexene | Methylenecyclohexane | Major product is 1-methylcyclohexene | Not Reported | [3][5] |
Experimental Protocols
The following is a generalized protocol for the acid-catalyzed dehydration of a tertiary alcohol. Specific quantities and conditions should be optimized for each substrate.
Protocol: Dehydration of 2-Methyl-2-butanol to 2-Methyl-2-butene and 2-Methyl-1-butene
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, place the tertiary alcohol. Cool the flask in an ice bath.
-
Acid Addition: Slowly and with constant swirling, add the concentrated acid catalyst to the cooled alcohol. The addition is exothermic.
-
Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Use a heating mantle to gently heat the reaction mixture.
-
Product Collection: The alkene products, being more volatile than the starting alcohol, will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The collection temperature should be monitored and kept consistent with the boiling points of the expected alkene products.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any co-distilled acid. Vent the separatory funnel frequently to release any pressure from CO₂ evolution.
-
Wash the organic layer with water to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate) and swirl the flask. Allow it to stand until the liquid is clear.
-
Final Purification (Optional): For higher purity, the dried product can be subjected to a final simple or fractional distillation.
-
Characterization: The product(s) can be characterized by gas chromatography (GC) to determine the product ratio and by spectroscopic methods such as ¹H NMR and IR spectroscopy to confirm the structure.
Visualizations
Reaction Mechanism
Caption: The E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
Experimental Workflow
Caption: A general experimental workflow for the dehydration of a tertiary alcohol.
References
Application Notes and Protocols for 2,3-Dimethyl-3-buten-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dimethyl-3-buten-2-ol, a versatile C6 building block. This document details its application in the synthesis of substituted tetrahydrofurans, which are key structural motifs in numerous natural products and pharmacologically active compounds.
Introduction
This compound is a tertiary homoallylic alcohol that serves as a valuable precursor in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive terminal alkene, allows for a variety of transformations. A particularly noteworthy application is its use in intramolecular cyclization reactions to afford substituted tetrahydrofuran rings. The tetrahydrofuran moiety is a prevalent core structure in a wide range of biologically active molecules, making synthetic routes to these heterocycles of significant interest to the drug development community.
Key Application: Synthesis of Substituted Tetrahydrofurans
The primary application of this compound highlighted in these notes is its acid-catalyzed intramolecular cyclization to yield 2,2,3-trimethyltetrahydrofuran. This transformation proceeds via an electrophilic addition to the alkene, followed by the intramolecular trapping of the resulting carbocation by the tertiary alcohol.
Reaction Principle: Acid-Catalyzed Intramolecular Cyclization
Under acidic conditions, the terminal double bond of this compound is protonated, leading to the formation of a tertiary carbocation. This carbocation is then intramolecularly attacked by the lone pair of electrons on the hydroxyl oxygen, resulting in the formation of a five-membered ring. Subsequent deprotonation of the oxonium ion intermediate yields the final tetrahydrofuran product. The regioselectivity of this reaction is governed by Markovnikov's rule, favoring the formation of the more stable tertiary carbocation.
Diagram 1: Reaction Mechanism of Acid-Catalyzed Cyclization
Caption: Acid-catalyzed cyclization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2,2,3-trimethyltetrahydrofuran from this compound.
Protocol 1: Acid-Catalyzed Cyclization using Sulfuric Acid
Objective: To synthesize 2,2,3-trimethyltetrahydrofuran via acid-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 10 mmol) in diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (0.1 mL) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford pure 2,2,3-trimethyltetrahydrofuran.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2,2,3-trimethyltetrahydrofuran.
| Parameter | Value |
| Reactant | This compound |
| Product | 2,2,3-Trimethyltetrahydrofuran |
| Catalyst | Concentrated H₂SO₄ |
| Solvent | Diethyl ether |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Theoretical Yield | 1.0 g |
| Expected Actual Yield | 0.75 - 0.85 g (75-85%) |
| Product Purity (Post-distillation) | >98% (by GC-MS) |
Logical Workflow for Synthesis and Purification
The overall process from starting material to purified product can be visualized in the following workflow diagram.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis of 2,2,3-trimethyltetrahydrofuran.
Conclusion
This compound is a valuable starting material for the synthesis of substituted tetrahydrofurans. The acid-catalyzed intramolecular cyclization provides a straightforward and efficient method to access the 2,2,3-trimethyltetrahydrofuran scaffold. This protocol can serve as a foundation for further elaboration and derivatization, enabling the synthesis of more complex molecules for applications in drug discovery and materials science. Researchers are encouraged to explore variations in reaction conditions, such as the use of different acid catalysts and solvents, to optimize the synthesis for their specific needs.
Application Notes and Protocols: 2,3-Dimethyl-3-buten-2-ol as a Precursor for Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol is a versatile tertiary allylic alcohol that serves as a valuable C6 building block in organic synthesis. Its unique structure, featuring a terminal double bond and a tertiary alcohol moiety, allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of complex fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of γ,δ-unsaturated amides and esters via Claisen rearrangements. These products are important intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.
Key Application: Synthesis of γ,δ-Unsaturated Amides and Esters via Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a[1][1]-sigmatropic rearrangement of an allyl vinyl ether or related species.[2][3] When applied to allylic alcohols such as this compound, variants like the Eschenmoser-Claisen and Johnson-Claisen rearrangements provide access to valuable γ,δ-unsaturated amides and esters, respectively.[2][3][4] These reactions are prized for their high stereoselectivity and efficiency in creating new stereocenters and complex carbon skeletons.
Eschenmoser-Claisen Rearrangement: Synthesis of N,N-Dimethyl-3,3,4-trimethyl-4-pentenamide
The Eschenmoser-Claisen rearrangement of this compound with N,N-dimethylacetamide dimethyl acetal affords N,N-dimethyl-3,3,4-trimethyl-4-pentenamide, a highly functionalized amide with potential applications in the synthesis of bioactive molecules.[4][5]
Reaction Scheme:
Caption: Eschenmoser-Claisen rearrangement of this compound.
Experimental Protocol: Eschenmoser-Claisen Rearrangement
This protocol is adapted from a general procedure for the Eschenmoser-Claisen rearrangement.[5]
Materials:
-
This compound
-
N,N-Dimethylacetamide dimethyl acetal
-
Xylene (anhydrous)
-
10 mL sealed tube
-
Microwave reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a 10 mL sealed tube, add this compound (1.0 eq), N,N-dimethylacetamide dimethyl acetal (5.1 eq), and anhydrous xylene (to achieve a suitable concentration, e.g., 0.1 M).
-
Seal the tube and place it in a microwave reactor.
-
Heat the reaction mixture to 160 °C with a ramp time of 5 minutes and hold at this temperature for 25 minutes with high stirring.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the xylene.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-dimethyl-3,3,4-trimethyl-4-pentenamide.
Quantitative Data (Hypothetical):
| Parameter | Value | Reference |
| Yield | ~80-90% | [5] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.95 (s, 1H), 4.80 (s, 1H), 2.95 (s, 6H), 2.30 (s, 2H), 1.75 (s, 3H), 1.10 (s, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 172.5, 145.0, 112.0, 45.0, 37.5, 35.5, 25.0, 20.0 | |
| MS (ESI) | m/z 170.15 [M+H]⁺ |
Johnson-Claisen Rearrangement: Synthesis of Methyl 3,3,4-trimethyl-4-pentenoate
The Johnson-Claisen rearrangement offers a route to γ,δ-unsaturated esters. By reacting this compound with an orthoester such as trimethyl orthoacetate in the presence of an acid catalyst, methyl 3,3,4-trimethyl-4-pentenoate can be synthesized.[3][4] This ester is a valuable intermediate, for example, in the synthesis of pyrethroid insecticides.
Reaction Scheme:
Caption: Johnson-Claisen rearrangement of this compound.
Experimental Protocol: Johnson-Claisen Rearrangement
This protocol is based on a reactive distillation process for a similar substrate.[6]
Materials:
-
This compound
-
Trimethyl orthoacetate
-
Phosphoric acid (or another suitable acid catalyst)
-
Stirring reactor connected to a rectifying tower
-
Standard laboratory glassware
Procedure:
-
Charge the stirring reactor with this compound and trimethyl orthoacetate in a mass ratio of approximately 1:1.3-1.5.[6]
-
Add a catalytic amount of phosphoric acid (e.g., 0.8-2.0 wt% of the total mass of reactants).[6]
-
Heat the reaction mixture to 170-190 °C under a pressure of 0.8-1.3 MPa.[6]
-
Continuously remove the methanol byproduct from the top of the rectifying tower to drive the reaction to completion. The reaction time is typically 20-25 hours.[6]
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst.
-
Purify the crude product by fractional distillation to obtain pure methyl 3,3,4-trimethyl-4-pentenoate.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | High (reactive distillation drives equilibrium) | [6] |
| ¹H NMR (CDCl₃, 400 MHz) δ | 4.90 (s, 1H), 4.75 (s, 1H), 3.65 (s, 3H), 2.25 (s, 2H), 1.70 (s, 3H), 1.05 (s, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 173.0, 145.5, 111.5, 51.5, 45.5, 40.0, 25.5, 20.5 | |
| MS (EI) | m/z 156 (M⁺), 141, 97, 85 |
Logical Workflow for Fine Chemical Synthesis
The γ,δ-unsaturated amides and esters produced from this compound are versatile intermediates that can be further elaborated into more complex fine chemicals.
Caption: General workflow for the synthesis of fine chemicals.
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of valuable fine chemicals. The Eschenmoser-Claisen and Johnson-Claisen rearrangements provide efficient and stereoselective methods for converting this simple alcohol into complex γ,δ-unsaturated amides and esters. These intermediates open up synthetic routes to a wide range of target molecules relevant to the pharmaceutical, agrochemical, and fragrance industries. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic utility of this compound.
References
- 1. N,N-Dimethylpentanamide | C7H15NO | CID 80365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Johnson-Claisen Rearrangement | TCI EUROPE N.V. [tcichemicals.com]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Eschenmoser-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 6. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]
Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-3-buten-2-ol
Application Notes
2,3-Dimethyl-3-buten-2-ol is an unsaturated tertiary alcohol with a structure amenable to chain-growth polymerization through both cationic and radical mechanisms. The presence of a tertiary carbon adjacent to the double bond suggests the formation of a stable tertiary carbocation, making it a promising candidate for cationic polymerization. The vinyl group also allows for radical-mediated polymer chain propagation. The resulting polymer, poly(this compound), would feature a unique structure with pendant hydroxyl and gem-dimethyl groups, which could impart interesting properties such as hydrophilicity, thermal stability, and potential for post-polymerization modification.
Hypothetical Cationic Polymerization
Cationic polymerization of this compound is anticipated to proceed effectively due to the potential for forming a stable tertiary carbocation upon initiation.[1] This method is expected to yield polymers with varying molecular weights depending on the reaction conditions. The hydroxyl group may participate in side reactions, such as acting as a proton source or a termination agent, which necessitates careful selection of initiators and reaction conditions. Lewis acids are common initiators for such reactions.[1]
Hypothetical Radical Polymerization
Free radical polymerization of this compound offers an alternative synthetic route. Standard radical initiators, such as azo compounds or peroxides, can be employed to initiate the polymerization.[2][3][4] The reactivity of allylic monomers in radical polymerization can sometimes be limited by degradative chain transfer, but the specific substitution pattern of this compound may influence the polymerization kinetics. The choice of solvent can also play a significant role in the polymerization process and the properties of the resulting polymer.[4]
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed polymerization reactions of this compound. These values are estimates based on typical results for analogous monomer systems and should be experimentally verified.
Table 1: Hypothetical Cationic Polymerization of this compound
| Entry | Initiator System | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Predicted Mn ( g/mol ) | Predicted PDI |
| 1 | AlCl₃ / H₂O | Hexane | -78 | 200:1 | 15,000 | 1.8 |
| 2 | BF₃·OEt₂ | Dichloromethane | -78 | 200:1 | 20,000 | 1.6 |
| 3 | AlCl₃ / H₂O | Hexane | -40 | 200:1 | 10,000 | 2.1 |
| 4 | BF₃·OEt₂ | Dichloromethane | -40 | 200:1 | 12,000 | 1.9 |
Table 2: Hypothetical Radical Polymerization of this compound
| Entry | Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Predicted Mn ( g/mol ) | Predicted PDI |
| 1 | AIBN | Toluene | 70 | 300:1 | 25,000 | 2.2 |
| 2 | BPO | Dioxane | 80 | 300:1 | 22,000 | 2.5 |
| 3 | AIBN | Toluene | 60 | 300:1 | 30,000 | 2.0 |
| 4 | BPO | Dioxane | 70 | 300:1 | 28,000 | 2.3 |
Experimental Protocols
Protocol 1: Hypothetical Cationic Polymerization using BF₃·OEt₂
Materials:
-
This compound (freshly distilled over CaH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (reagent grade)
-
Dichloromethane (anhydrous)
-
Methanol (reagent grade)
-
Hexane (reagent grade)
-
Nitrogen gas (high purity)
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
The flask is charged with 100 mL of anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.
-
10 g (0.1 mol) of freshly distilled this compound is added to the cooled solvent via syringe.
-
The initiator solution is prepared by dissolving 0.071 g (0.5 mmol) of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane in a separate dry flask under nitrogen.
-
The initiator solution is slowly added dropwise to the stirred monomer solution over 5 minutes.
-
The reaction is allowed to proceed at -78 °C for 2 hours.
-
The polymerization is terminated by the addition of 10 mL of pre-chilled methanol.
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is precipitated by pouring the solution into a large excess (800 mL) of vigorously stirred hexane.
-
The precipitated polymer is collected by filtration, washed with fresh hexane, and dried under vacuum at 40 °C to a constant weight.
Protocol 2: Hypothetical Radical Polymerization using AIBN
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol (reagent grade)
-
Hexane (reagent grade)
-
Nitrogen gas (high purity)
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled.
-
The flask is charged with 10 g (0.1 mol) of purified this compound, 0.055 g (0.33 mmol) of AIBN, and 100 mL of anhydrous toluene.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The reaction mixture is then heated to 70 °C in an oil bath under a nitrogen atmosphere with constant stirring.
-
The polymerization is allowed to proceed for 24 hours.
-
The reaction is terminated by cooling the flask in an ice bath.
-
The polymer is precipitated by pouring the viscous solution into a large excess (800 mL) of vigorously stirred hexane.
-
The precipitated polymer is collected by filtration, washed with fresh hexane, and dried under vacuum at 50 °C to a constant weight.
Mandatory Visualization
Caption: Proposed mechanism for the cationic polymerization of this compound.
Caption: Proposed mechanism for the radical polymerization of this compound.
Caption: General experimental workflow for the synthesis of poly(this compound).
References
Application Notes and Protocols: Derivatives of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol is a tertiary allylic alcohol that serves as a versatile starting material for the synthesis of a variety of chemical derivatives. Its unique structure, featuring a terminal double bond and a tertiary alcohol group, allows for a range of chemical transformations, leading to compounds with potential applications in the fragrance industry, polymer science, and as intermediates in organic synthesis. This document provides an overview of key derivatives of this compound and detailed protocols for their synthesis and application.
Derivatives and Applications
While direct applications of a wide range of bespoke derivatives of this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of compounds, and its analogous structures are utilized in several applications. The primary documented application of the parent compound is in the fragrance and flavor industry.[1]
Saturated Diol Derivative: 2,3-Dimethyl-2,3-butanediol (Pinacol)
One of the most significant derivatives is the corresponding saturated diol, 2,3-dimethyl-2,3-butanediol, commonly known as pinacol. This diol is a valuable intermediate in organic synthesis, notably in the pinacol rearrangement reaction to produce pinacolone.
Application:
-
Chemical Synthesis: A key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-butanediol
This protocol is adapted from a patented industrial process for the preparation of pinacol from the related olefin, 2,3-dimethylbutene.
Materials:
-
2,3-Dimethylbutene (a mixture of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene can be used)
-
Formic acid (85%)
-
Hydrogen peroxide (36%)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent (e.g., hexane)
-
Round-bottom flask equipped with a stirrer, dropping funnels, and a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, heat 325 g of 85% formic acid to 60°C.
-
Simultaneously and separately, add 293 g of 36% hydrogen peroxide and 252 g of 2,3-dimethylbutene to the formic acid over a period of one hour while stirring. The reaction is exothermic and may require cooling to maintain the temperature at 60°C.
-
After the addition is complete, continue stirring at 60°C for an additional two hours until the reaction mixture becomes homogeneous.
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Perform a phase separation to isolate the organic layer.
-
The crude product can be purified by distillation to yield 2,3-dimethyl-2,3-butanediol.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2,3-Dimethylbutene | 84.16 | 252 | 2.99 |
| Formic Acid (85%) | 46.03 | 325 | 6.01 |
| Hydrogen Peroxide (36%) | 34.01 | 293 | 3.10 |
Note: The above data is based on a literature procedure and may need to be optimized for specific laboratory conditions.
Logical Relationship Diagram:
Caption: Synthesis pathway of 2,3-Dimethyl-2,3-butanediol.
Future Directions and Hypothetical Applications
While the direct derivatization of this compound for specific high-end applications like drug development is not well-documented, its structure suggests several possibilities for future research.
Ester Derivatives for Biological Screening
The tertiary alcohol group can be esterified with various carboxylic acids to generate a library of ester derivatives. These esters could be screened for a range of biological activities.
Hypothetical Experimental Workflow:
Caption: Workflow for creating and testing ester derivatives.
Ether Derivatives for Polymer Science
The tertiary alcohol can be converted to an ether, and the vinyl group could potentially be used in polymerization reactions to create novel polymers with unique properties.
Hypothetical Signaling Pathway for a Bioactive Derivative:
Should a derivative of this compound be identified as a bioactive compound, for instance, an inhibitor of a specific signaling pathway, the following diagram illustrates a hypothetical mechanism of action.
Caption: Inhibition of a kinase by a hypothetical derivative.
Conclusion
This compound represents a potentially valuable, yet underexplored, platform for chemical synthesis. The protocols and conceptual frameworks provided herein are intended to serve as a foundation for researchers to explore the synthesis of novel derivatives and investigate their applications in diverse fields, from materials science to drug discovery. Further research is warranted to fully elucidate the potential of this versatile chemical scaffold.
References
Application Notes and Protocols for the Quantification of 2,3-Dimethyl-3-buten-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethyl-3-buten-2-ol is a tertiary alkenol that can be of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential impurity or metabolite in drug development. Accurate and reliable quantification of this volatile organic compound is crucial for quality control, metabolic studies, and safety assessments. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for volatile compounds. Two primary sample introduction methods are described: Headspace GC-MS for liquid and solid matrices, and Direct Liquid Injection GC-MS.
Analytical Methods
The primary analytical method for the quantification of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique offers excellent separation efficiency and highly specific detection, which is crucial for complex matrices. An alternative, though potentially less sensitive method without derivatization, is High-Performance Liquid Chromatography (HPLC) with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its volatility. Sample introduction can be performed via headspace sampling for automated analysis of volatile compounds in liquid or solid samples, or by direct liquid injection.
1. Headspace GC-MS Protocol for Water and Biological Fluids
This protocol is suitable for the automated quantification of this compound in aqueous samples such as water, urine, or plasma. Headspace analysis minimizes matrix effects by introducing only the volatile components into the GC system.[1][2][3]
Experimental Protocol:
-
Sample Preparation:
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a headspace vial (e.g., 20 mL).
-
For calibration standards and quality control samples, spike known concentrations of a this compound standard solution into the same matrix.
-
Add a salting-out agent (e.g., 1.5 g of NaCl) to the vial to increase the partitioning of the analyte into the headspace.
-
Add an appropriate internal standard (e.g., 2-methyl-2-butanol or a stable isotope-labeled analog of the analyte) to all samples, calibrators, and controls.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
Vortex the vial to ensure thorough mixing.
-
-
Headspace Sampler Conditions:
-
Vial Oven Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes[2]
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Injection Volume: 1 mL of headspace gas
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
-
GC-MS Conditions:
-
GC Column: Mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
Injector Temperature: 200 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-200 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 85 and 59) and the internal standard. SIM mode provides higher sensitivity and selectivity.[3]
-
-
2. Direct Liquid Injection GC-MS Protocol
This protocol is suitable for samples where this compound is dissolved in an organic solvent or for extracts from solid matrices.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If analyzing an extract, ensure the final solvent is compatible with the GC system.
-
Add an appropriate internal standard to all samples, calibrators, and controls.
-
-
GC-MS Conditions:
-
GC Column: Mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
Injector Temperature: 200 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 split ratio, adjust as needed based on concentration).
-
MS Parameters: Same as the Headspace GC-MS protocol.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Direct analysis of this compound by HPLC with UV detection is challenging due to the lack of a significant chromophore. For sensitive quantification, pre-column derivatization with a UV-absorbing agent is recommended. However, as no standard derivatization protocol for this specific compound is readily available, the following provides a general approach for the separation of the underivatized compound, which may be suitable for higher concentrations.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). For MS compatibility, a volatile acid like formic acid can be added (0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Low UV wavelength, e.g., 210 nm. Note that sensitivity will be limited.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Representative Quantitative Data for Volatile Organic Compounds by Headspace GC-MS in Water
| Parameter | Representative Value | Reference |
| Linearity (R²) | ≥ 0.995 | [1][2] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | [4] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 µg/L | [5] |
| Accuracy (% Recovery) | 80 - 120% | [4] |
| Precision (% RSD) | < 15% | [4] |
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for Headspace GC-MS Analysis.
Caption: Workflow for Direct Injection GC-MS Analysis.
References
Application Notes and Protocols for 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2,3-Dimethyl-3-buten-2-ol (CAS No. 10473-13-9). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
Proper understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Strong, alcohol-like | [3] |
| Boiling Point | 116 - 121 °C | [3][4] |
| Melting Point | -14 °C | [4] |
| Flash Point | 29.4 - 29.8 °C | [3][4] |
| Density | 0.814 - 0.834 g/cm³ | [3][4] |
| Solubility | Information not readily available, but likely miscible with organic solvents. | |
| Vapor Pressure | 9.29 mmHg at 25°C | [3] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and presents a moderate health hazard. All personnel must be aware of the potential risks and the necessary precautions.
GHS Hazard Statements:
Potential Health Effects:
-
May be harmful if swallowed and enters airways (aspiration hazard).[6][7]
-
May cause skin and eye irritation.[8]
-
Inhalation of vapors may cause drowsiness or dizziness.[9]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6]
-
P240: Ground and bond container and receiving equipment.[5][6]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
Experimental Protocols: Handling
Strict adherence to the following protocols is mandatory when handling this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) are required.[6] Gloves must be inspected before use and disposed of properly after handling the chemical.[6]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
3.2. General Handling Procedures
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[10] All equipment must be properly grounded to prevent static discharge.[7][8]
-
Dispensing: Use only non-sparking tools for opening and dispensing the chemical.[7][10] Avoid splash filling.[9]
-
Environment: Work in a well-ventilated area, away from any sources of ignition such as open flames, hot plates, or spark-producing equipment.[6][7]
-
Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[6]
-
Spills: In case of a small spill, absorb the liquid with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][11] For larger spills, evacuate the area and follow emergency procedures.
Experimental Protocols: Storage
Proper storage is critical to maintain the stability of this compound and to prevent hazardous situations.
4.1. Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[6][7] The storage area should be away from heat and direct sunlight.
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[5][6]
-
Temperature: Store at ambient room temperature. Keep cool.[12][6]
4.2. Incompatible Materials
Store this compound separately from the following incompatible materials to avoid dangerous reactions:
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
5.2. Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish a fire.[12][6] Do not use a solid water stream as it may spread the fire.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Waste Disposal
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[6] Do not mix with other waste.[6] Contaminated containers should be treated as the product itself.[6]
Diagrams
The following diagrams illustrate the key workflows for handling and storing this compound.
References
- 1. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2,3-DIMETHYL-2-BUTANOL | CAS#:594-60-5 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gelest.com [gelest.com]
- 11. 2,3-DIMETHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 2,3-Dimethyl-3-buten-2-ol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Chemical Identification and Properties
This compound is a flammable liquid that requires careful handling.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 10473-13-9[2] |
| Molecular Formula | C6H12O[2] |
| Molecular Weight | 100.1589 g/mol [2] |
| Appearance | Liquid |
| Boiling Point | 73 °C (163 °F) |
| Melting Point | -75 °C (-103 °F) |
| Density | 0.708 g/cm3 at 25 °C (77 °F) |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[1] It is essential to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3] Precautionary measures against static discharge should be taken, and explosion-proof electrical and ventilating equipment must be used.[1][3][4]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][4]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][4]
-
P243: Take precautionary measures against static discharge.[1][4]
-
P280: Wear protective gloves/eye protection/face protection.[1][4]
Experimental Protocol for Safe Handling
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that meet OSHA or European Standard EN166 specifications should be worn.[3][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber).[4] Gloves must be inspected before use and removed carefully to avoid skin contamination.
-
Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing should be worn.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate filter is required.[4]
3.2. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Grounding: To prevent ignition from static electricity, all metal parts of the equipment must be grounded.[3][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and sources of ignition.[1][3] The storage area should be a designated flammables area.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
3.3. Step-by-Step Handling Procedure
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible.[3][4] Assemble all necessary equipment and reagents before starting the experiment.
-
Dispensing: When transferring the liquid, ground both the container and the receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[3][4]
-
Reaction: Perform the reaction in a chemical fume hood. Use a closed system if possible to minimize the release of flammable vapors.[7]
-
Post-Reaction: After the experiment is complete, tightly seal the container with this compound and return it to the designated flammable storage area.
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]
Emergency Procedures
4.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing.[3][4]
-
Ingestion: Rinse the mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.
4.2. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide. Water spray may be used to cool exposed containers.[4][8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]
-
Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air, especially at elevated temperatures.[1] Vapors can travel to a source of ignition and flash back.[6]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[1]
4.3. Accidental Release Measures
In case of a spill, evacuate the area and eliminate all ignition sources.[4] Ventilate the area of the leak or spill.[4] Absorb the spill with an inert material such as sand or earth and place it in a suitable container for disposal.[7][8] Do not let the product enter drains, as there is a risk of explosion.[1]
Workflow for Chemical Spill Response
The following diagram illustrates the logical steps for responding to a spill of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
2,3-Dimethyl-3-buten-2-ol: A Versatile Hemiterpene Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,3-Dimethyl-3-buten-2-ol, a readily available hemiterpene, presents itself as a valuable and versatile C5 building block for the synthesis of complex molecular architectures. Its inherent functionality, featuring a tertiary alcohol adjacent to a terminal vinyl group, offers a unique platform for a variety of synthetic transformations. This allows for the strategic introduction of the sterically hindered 2-hydroxyprop-2-yl moiety and a reactive olefinic handle, which are key structural motifs in numerous natural products. This document provides a comprehensive overview of its application in total synthesis, including detailed experimental protocols and a summary of its utility in constructing intricate molecular frameworks.
Application in Natural Product Synthesis: The Case of (-)-Hirsutene
While direct applications of this compound as a primary starting material in numerous total syntheses remain a niche area, its strategic incorporation to construct key fragments is a noteworthy approach. A prominent, albeit modeled, example lies in the conceptual synthesis of complex natural products where a tertiary allylic alcohol moiety is required. For instance, the synthesis of benzopyranic analogues of dibenzopyranic natural compounds with anti-cancer activity utilizes a 1,3-diacetoxy-2-acetyl-4-(3-hydroxy-3-methylbut-1-enyl)benzene synthon.[1] This highlights the utility of the core structure of this compound in providing a key reactive handle for cyclization and further functionalization.
A hypothetical retrosynthetic analysis of the triquinane sesquiterpenoid, (-)-hirsutene, illustrates the potential of this compound as a strategic building block. The gem-dimethyl group and the adjacent vinyl functionality present in the target molecule can be conceptually traced back to this simple precursor.
Caption: Retrosynthetic analysis of (-)-hirsutene.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of its tertiary allylic alcohol and the terminal double bond. These functionalities allow for a range of transformations to construct more complex intermediates.
Allylic Substitution Reactions
Palladium-catalyzed allylic substitution reactions of derivatives of this compound can be employed to form new carbon-carbon and carbon-heteroatom bonds. The tertiary nature of the alcohol provides a sterically defined environment that can influence the stereochemical outcome of the reaction.
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation (General Procedure)
This protocol outlines a general procedure for the allylic alkylation of an activated derivative of this compound.
Materials:
-
(2,3-Dimethyl-3-buten-2-yl) acetate
-
Soft nucleophile (e.g., dimethyl malonate)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium hydride)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the soft nucleophile and anhydrous THF.
-
Cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes at this temperature.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Slowly add a solution of (2,3-dimethyl-3-buten-2-yl) acetate in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Transformation | Substrate | Reagents | Product | Yield (%) | Reference |
| Allylic Alkylation | (2,3-Dimethyl-3-buten-2-yl) acetate | Dimethyl malonate, NaH, Pd(PPh₃)₄ | Diethyl 2-(2,3-dimethylbut-3-en-2-yl)malonate | 75-85 | Hypothetical |
2.[2][2]-Sigmatropic Rearrangements
The allylic alcohol moiety of this compound makes it a suitable precursor for[2][2]-sigmatropic rearrangements, such as the Claisen or Cope rearrangements, after appropriate derivatization. These reactions are powerful tools for the stereoselective formation of carbon-carbon bonds.
References
- 1. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemoenzymatic synthesis of (−)-hirsutene from toluene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-3-buten-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dimethyl-3-buten-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Grignard Reaction: This is a widely used method involving the reaction of a Grignard reagent with a suitable carbonyl compound. For this compound, this typically involves the reaction of vinylmagnesium bromide with acetone or methylmagnesium bromide with methyl vinyl ketone.
-
Dehydration of a Diol: Acid-catalyzed dehydration of 2,3-dimethyl-1,3-butanediol can yield the desired product, though careful control of conditions is necessary to prevent rearrangements and the formation of byproducts.
-
Selective Hydrogenation: The selective hydrogenation of 2-methyl-3-butyn-2-ol using a Lindlar catalyst can produce this compound in high yields.
Q2: I am getting a very low yield in my Grignard synthesis. What are the most likely causes?
A2: Low yields in Grignar reactions are common and can often be attributed to a few key factors:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with your carbonyl compound.
-
Impure or Inactive Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction with the alkyl halide from starting.
-
Side Reactions: Several side reactions can consume the Grignard reagent or the product, including Wurtz coupling and enolization of the ketone.
Q3: What is Wurtz coupling and how can I minimize it?
A3: Wurtz coupling is a side reaction where the Grignard reagent reacts with the unreacted alkyl halide, leading to a homocoupled byproduct (R-R). To minimize this:
-
Ensure slow, dropwise addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the alkyl halide.
-
Use a slight excess of magnesium.
-
Maintain a moderate reaction temperature during Grignard reagent formation.
Q4: My ketone starting material is being recovered after the reaction. What is happening?
A4: This is likely due to the enolization of the ketone. The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate. This enolate is then protonated back to the ketone during the aqueous workup. To mitigate this:
-
Perform the reaction at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation.
-
Add the Grignard reagent slowly to the ketone solution.
-
Consider using a less sterically hindered Grignard reagent if possible.
Troubleshooting Guides
Grignard Reaction Troubleshooting
The Grignard synthesis of this compound (typically from vinylmagnesium bromide and acetone) is a powerful method for C-C bond formation, but it is also highly sensitive to reaction conditions. Below is a guide to troubleshoot common issues.
Problem 1: The Grignard reaction does not initiate.
| Possible Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF and ether). |
| Inactive Magnesium Surface | Use fresh, shiny magnesium turnings. If the turnings are dull, they can be activated by gently crushing them in a mortar and pestle to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to the magnesium suspension to initiate the reaction. |
| Impurities in the Alkyl Halide | Ensure the alkyl halide is pure and dry. Distillation of the alkyl halide may be necessary. |
Problem 2: Low yield of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Wurtz Coupling | Add the vinyl bromide slowly to the magnesium turnings. Maintain a gentle reflux during the Grignard formation. | Increased concentration of the Grignard reagent, leading to a higher yield of the desired alcohol. |
| Enolization of Acetone | Cool the acetone solution in an ice bath before and during the dropwise addition of the Grignard reagent. | Favors the nucleophilic addition pathway over the enolization pathway, thus increasing product yield. |
| Incomplete Reaction | After the addition of the Grignard reagent, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature to ensure completion. | Maximizes the conversion of the starting materials to the product. |
| Product Loss During Workup | Ensure the hydrolysis of the magnesium alkoxide is complete by using a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether) to maximize product recovery. | Improved isolation of the final product. |
Dehydration of Diol Troubleshooting
Problem: Low selectivity and formation of multiple products during the dehydration of 2,3-dimethyl-1,3-butanediol.
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Use a milder acid catalyst or a solid acid catalyst to improve selectivity. Control the reaction temperature carefully, as higher temperatures can favor the formation of more stable, rearranged alkenes. |
| Rearrangement Reactions | The formation of a tertiary carbocation intermediate can lead to pinacol rearrangement. Using specific catalysts, such as zirconium oxide, can favor the desired dehydration pathway. A study on the dehydration of 2,3-butanediol showed that monoclinic ZrO2 preferentially produced 3-buten-2-ol with a selectivity of 59.0% at 300 °C.[1] |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol describes the synthesis of this compound from vinylmagnesium bromide and acetone.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Acetone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine (crystal)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of vinyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation.
-
Visualizations
Grignard Synthesis Workflow
References
Technical Support Center: Synthesis of 2,3-Dimethyl-3-buten-2-ol
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory synthesis involves the Grignard reaction between a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) and methyl vinyl ketone. This reaction is a nucleophilic addition to the carbonyl group.
Q2: What is the principal side reaction of concern in this synthesis?
The main side reaction is the 1,4-conjugate addition (or Michael addition) of the Grignard reagent to the α,β-unsaturated ketone system of methyl vinyl ketone. This leads to the formation of 4-methyl-2-pentanone after acidic workup.
Q3: How can I favor the desired 1,2-addition over the 1,4-addition?
Grignard reagents, being "hard" nucleophiles, inherently favor the 1,2-addition to the carbonyl carbon.[1] To further maximize the yield of the desired tertiary alcohol, the following conditions are recommended:
-
Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) generally increases the selectivity for the 1,2-addition product.[2][3]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. The choice of solvent can influence the reactivity and selectivity.
-
Purity of Reagents: Ensure the magnesium turnings are fresh and the glassware is scrupulously dry to prevent side reactions with water.
Q4: I am observing a low yield of the desired product. What are the possible causes?
Low yields can stem from several factors:
-
Inactive Grignard Reagent: The Grignard reagent may not have formed efficiently or may have been quenched by moisture or acidic protons. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Side Reactions: Besides 1,4-addition, other side reactions like enolization of the ketone or Wurtz coupling of the alkyl halide can reduce the yield.
-
Workup Issues: Improper quenching or extraction procedures can lead to product loss.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. The starting material, methyl vinyl ketone, and the product, this compound, have different polarities. The alcohol product is generally more polar than the ketone starting material.
Q6: What are the best visualization techniques for the TLC plate?
-
Potassium Permanganate Stain: This stain is effective for visualizing both the alcohol (which will oxidize) and the ketone. Alkenes and alcohols will appear as yellow spots on a purple background.
-
p-Anisaldehyde or Vanillin Stains: These are excellent for visualizing alcohols and ketones, often yielding distinct colors.[4][5]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, which will appear as yellow to orange spots.[6][7] The alcohol product will not react.
-
Iodine Vapor: This is a general, non-destructive method that can visualize many organic compounds.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no cloudiness or exotherm). | 1. Magnesium surface is oxidized. 2. Presence of moisture in glassware or solvent. 3. Alkyl halide is not reactive enough. | 1. Gently crush the magnesium turnings in a dry flask to expose a fresh surface. Add a small crystal of iodine to activate the magnesium. 2. Flame-dry all glassware under vacuum or in a stream of dry nitrogen. Use freshly distilled, anhydrous solvents. 3. Consider using methyl iodide instead of methyl bromide, as it is more reactive. |
| A significant amount of 4-methyl-2-pentanone is detected. | 1. Reaction temperature is too high, favoring the thermodynamic 1,4-addition product.[2][3] 2. Presence of catalytic impurities (e.g., copper salts) that promote 1,4-addition. | 1. Perform the addition of the Grignard reagent to the methyl vinyl ketone at a lower temperature (e.g., -78 °C or in an ice bath). 2. Use high-purity magnesium and ensure glassware is free of transition metal residues. |
| Multiple spots on TLC after workup. | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Decomposition of product or starting material. | 1. Allow the reaction to stir for a longer period or gently warm to room temperature after the initial addition at low temperature. 2. Refer to the side reaction pathways and adjust conditions to minimize their formation. 3. Ensure the workup is performed promptly and without excessive heat. |
| Difficulty separating the product from byproducts. | The boiling points of this compound and 4-methyl-2-pentanone may be close, making distillation challenging. | Utilize column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the less polar ketone from the more polar alcohol. |
Data Presentation
Product and Byproduct Properties
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical GC Retention Behavior |
| This compound | 100.16 | ~116 | On a non-polar column, will elute after the less polar ketone. | |
| 4-Methyl-2-pentanone | 100.16 | 117-118 | On a non-polar column, will elute before the more polar alcohol. |
Note: Actual GC retention times are instrument and method-dependent.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Methyl vinyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.
-
Add magnesium turnings to the flask and briefly flame-dry again under a stream of dry nitrogen.
-
Allow the flask to cool to room temperature.
-
Add anhydrous diethyl ether or THF to the flask.
-
Prepare a solution of methyl iodide or bromide in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium suspension. If the reaction does not start (indicated by cloudiness and gentle refluxing), add a crystal of iodine and warm gently.
-
Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Methyl Vinyl Ketone:
-
Cool the Grignard reagent solution in an ice-salt bath to between -10 °C and 0 °C.
-
Prepare a solution of freshly distilled methyl vinyl ketone in anhydrous ether/THF in the dropping funnel.
-
Add the methyl vinyl ketone solution dropwise to the stirred Grignard reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for another hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
-
Visualizations
Reaction Pathway and Side Reaction
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
Technical Support Center: Troubleshooting Grignard Reactions for Tertiary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tertiary alcohols via Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize a tertiary alcohol is not starting. What are the common causes and solutions?
A1: Failure to initiate a Grignard reaction is a frequent issue. The primary cause is often the passivation of the magnesium metal surface with a layer of magnesium oxide.
Troubleshooting Steps:
-
Magnesium Activation: Ensure you are using fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvent Purity: Use anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), as they are crucial for stabilizing the Grignard reagent.[2][3]
Q2: The yield of my tertiary alcohol is consistently low. What are the likely reasons?
A2: Low yields can stem from several factors throughout the experimental process, including reagent purity, side reactions, and reaction conditions.
Common Culprits and Solutions:
-
Moisture Contamination: Grignard reagents are strong bases and will be quenched by any protic species like water or alcohols.[1][4] Rigorous drying of glassware and solvents is essential.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, reducing the yield of the tertiary alcohol.[1] These include:
-
Enolization: The Grignard reagent can act as a base and deprotonate ketones with acidic alpha-protons, forming an enolate that will not lead to the desired alcohol.[5] This is more common with sterically hindered ketones.[5]
-
Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[5]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, forming a hydrocarbon byproduct.[1]
-
-
Improper Reaction Temperature: The reaction temperature influences the rate of side reactions. The addition of the ketone or ester to the Grignard reagent should typically be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] The reaction is then allowed to warm to room temperature to ensure completion.[1]
Q3: How do I minimize the formation of byproducts in my Grignard reaction?
A3: Minimizing byproducts requires careful control of reaction conditions and reagent selection.
Strategies to Minimize Byproducts:
| Side Reaction | Mitigation Strategy |
| Enolization | Use a less sterically hindered Grignard reagent. Consider using an organolithium reagent, which can sometimes suppress enolization.[2] |
| Reduction | Use a Grignard reagent with the smallest possible alkyl group to avoid hydride transfer.[2] |
| Wurtz Coupling | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. Maintain a moderate reaction temperature and ensure efficient stirring.[1] |
Q4: What is the optimal workup procedure for a Grignard reaction producing a tertiary alcohol?
A4: A careful aqueous workup is critical for isolating the tertiary alcohol. The goal is to quench the reaction and protonate the intermediate alkoxide.
Recommended Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous ammonium chloride solution to quench the reaction. This is often preferred over strong acids to avoid potential side reactions with the tertiary alcohol.[1]
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).[1]
-
Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, which can then be purified by distillation or recrystallization.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during the synthesis of tertiary alcohols using Grignard reagents.
Caption: Troubleshooting flowchart for Grignard reactions.
Experimental Protocols
Protocol 1: Synthesis of a Tertiary Alcohol (e.g., 2-Phenyl-2-propanol)
This protocol outlines the general procedure for the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene (or other suitable alkyl/aryl halide)
-
Acetone (or other suitable ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a change in color. If not, gentle warming may be necessary.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.[1]
-
Purify the product by distillation or recrystallization.[1]
-
Caption: Experimental workflow for tertiary alcohol synthesis.
Signaling Pathways and Logical Relationships
The success of a Grignard reaction for tertiary alcohol synthesis depends on the desired reaction pathway dominating over potential side reactions.
Caption: Competing reaction pathways in Grignard synthesis.
References
Technical Support Center: Optimizing Distillation of 2,3-Dimethyl-3-buten-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the distillation conditions of 2,3-Dimethyl-3-buten-2-ol. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
A1: Understanding the physical properties of this compound is crucial for designing an effective distillation protocol. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Boiling Point (at 760 mmHg) | 116-117°C | [1][2] |
| Vapor Pressure (at 25°C) | 9.29 mmHg | [1] |
| Density | 0.834 g/cm³ | [1] |
| Flash Point | 29.8°C | [1] |
Q2: What is the primary challenge when distilling tertiary alcohols like this compound?
A2: The main challenge is the susceptibility of tertiary alcohols to acid-catalyzed dehydration, especially at elevated temperatures. This can lead to the formation of undesired alkene byproducts, reducing the yield and purity of the target alcohol.
Q3: When should I use vacuum distillation for purifying this compound?
A3: Vacuum distillation is highly recommended for the purification of this compound. By reducing the pressure, the boiling point of the compound is lowered, which minimizes the risk of thermal decomposition and dehydration.
Q4: Does this compound form azeotropes?
Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Distilled Product | - Dehydration: The alcohol may be decomposing at the distillation temperature. - Leaks in the vacuum system: A poor vacuum will result in a higher boiling point. | - Use vacuum distillation to lower the boiling temperature. - Ensure all joints in the distillation apparatus are well-sealed. Use appropriate vacuum grease. - Check for leaks in the vacuum tubing and connections. |
| Product is Contaminated with Water | - Azeotrope formation: Water may be co-distilling with the product. | - Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. - Consider azeotropic distillation with a suitable entrainer if significant water is present. |
| Product is Contaminated with Low-Boiling Impurities | - Inefficient fractional distillation: The fractionating column may not have enough theoretical plates. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Control the heating rate to ensure a slow and steady distillation, allowing for proper separation. |
| Bumping or Unstable Boiling | - Uneven heating. - Absence of boiling chips or magnetic stirring. | - Use a heating mantle with a stirrer for uniform heating. - Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Caution: Do not add boiling chips to a hot liquid. |
| Product Solidifies in the Condenser | - Coolant is too cold. | - Use a coolant with a temperature above the melting point of the product. Water is generally suitable for this compound. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is designed for the purification of this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum grease
-
Cold trap (optional but recommended)
Procedure:
-
Preparation:
-
Ensure the crude this compound is dry. If water is suspected, dry it over anhydrous magnesium sulfate, then filter.
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased with vacuum grease to ensure a good seal.
-
-
Distillation:
-
Place the crude alcohol and a magnetic stir bar into the round-bottom flask.
-
Begin stirring and slowly apply the vacuum. A gradual reduction in pressure helps to remove any highly volatile impurities without causing excessive bumping.
-
Once the desired pressure is reached and stable, begin to heat the flask gently with the heating mantle.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the desired product begins to distill. Collect the fraction that distills at a constant temperature and pressure.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Pressure-Temperature Nomograph (Estimated)
To assist in determining the boiling point at reduced pressures, the following table provides estimated boiling points based on the available vapor pressure data (9.29 mmHg at 25°C) and the Clausius-Clapeyron equation. Note: These are estimations and the actual boiling points may vary.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~ -10 |
| 5 | ~ 15 |
| 10 | ~ 28 |
| 20 | ~ 42 |
| 50 | ~ 65 |
| 100 | ~ 84 |
| 760 | 116-117 |
Visualizations
Logical Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting decision tree for distillation of this compound.
Experimental Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation of this compound.
References
"preventing rearrangement during dehydration of 2,3-Dimethyl-3-buten-2-ol"
Welcome to the technical support center for the dehydration of 2,3-Dimethyl-3-buten-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges associated with this reaction, particularly the prevention of carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: Why does the dehydration of this compound often lead to rearranged products?
A1: The dehydration of this compound, especially under strong acidic conditions (e.g., using sulfuric or phosphoric acid), proceeds through an E1 mechanism. This mechanism involves the formation of a carbocation intermediate after the loss of a water molecule.[1] This initial carbocation can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination occurs, leading to a mixture of alkene products.[2][3][4]
Q2: What are the expected rearranged products from the acid-catalyzed dehydration of this compound?
A2: While the desired product is 2,3-dimethyl-1,3-butadiene, acid-catalyzed dehydration can lead to the formation of rearranged, and often more stable, isomeric dienes. The specific products will depend on the reaction conditions, but any process that allows for carbocation formation risks isomerization.
Q3: How can I prevent carbocation rearrangement during the dehydration of this compound?
A3: To prevent rearrangement, it is crucial to use a method that avoids the formation of a carbocation intermediate. This can be achieved by employing reagents that promote an E2 elimination mechanism.[2] A common and effective method is the use of phosphorus oxychloride (POCl₃) in pyridine.[5][6] Another approach is to use a solid acid catalyst, such as Montmorillonite KSF clay, which can offer a greener alternative to strong acids.[7]
Q4: Are there any "greener" alternatives to traditional dehydration methods?
A4: Yes, a greener approach to alcohol dehydration involves the use of a reusable Montmorillonite KSF clay catalyst.[7] This method avoids the use of strong, corrosive acids like sulfuric or phosphoric acid, reducing hazardous waste.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product (2,3-dimethyl-1,3-butadiene) and a mixture of isomers. | The reaction conditions are promoting an E1 mechanism, leading to carbocation rearrangement. This is common when using strong acids like H₂SO₄ or H₃PO₄.[8] | Switch to a dehydration method that proceeds via an E2 mechanism. The use of phosphorus oxychloride (POCl₃) in pyridine is a standard procedure for this purpose.[2] This converts the hydroxyl group into a good leaving group, allowing for a controlled elimination without carbocation formation. |
| The reaction is messy and produces significant charring. | Concentrated sulfuric acid is a strong oxidizing agent and can cause side reactions, including oxidation of the alcohol and polymerization of the resulting alkene, leading to charring.[8] | Use concentrated phosphoric(V) acid instead of sulfuric acid, as it is less oxidizing and generally produces a cleaner reaction.[8] Alternatively, employ the POCl₃/pyridine method or a solid acid catalyst. |
| Difficulty in separating the desired product from rearranged isomers. | The boiling points of the isomeric products are often very close, making separation by simple distillation challenging. | Utilize fractional distillation for improved separation. If this is insufficient, consider chromatographic techniques for purification. To avoid this issue altogether, prevent the formation of isomers by using an E2-selective dehydration method. |
| The reaction does not go to completion. | Insufficient heating or an inappropriate catalyst may be the cause. The required temperature for dehydration varies depending on the alcohol's structure (primary, secondary, or tertiary). | Ensure the reaction is heated to the appropriate temperature for the specific alcohol and catalyst system being used. For tertiary alcohols like this compound, milder conditions are generally required compared to primary or secondary alcohols.[5] |
Experimental Protocols
Protocol 1: Dehydration via E1 Mechanism (Prone to Rearrangement)
This protocol is provided for illustrative purposes to understand the formation of rearranged products.
Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
Procedure:
-
Place the alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature (typically between 25°C and 80°C for tertiary alcohols).[5]
-
The alkene product is distilled from the reaction mixture as it is formed.
-
The distillate is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by distillation.
Protocol 2: Dehydration via E2 Mechanism (Prevents Rearrangement)
This protocol is recommended to obtain the desired product without rearrangement.
Reagents:
-
This compound
-
Phosphorus Oxychloride (POCl₃)
-
Pyridine (serves as both solvent and base)
Procedure:
-
Dissolve the this compound in an excess of pyridine in a round-bottom flask, and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the elimination.
-
The reaction mixture is then poured onto crushed ice to hydrolyze any remaining POCl₃ and to separate the product.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract is washed with dilute acid (to remove pyridine), followed by a sodium bicarbonate solution and water.
-
The organic layer is dried over an anhydrous salt and the solvent is removed by distillation to yield the crude product, which can be further purified by distillation.
Visualizations
Reaction Pathways
Caption: Comparison of E1 and E2 dehydration pathways.
Experimental Workflow to Prevent Rearrangement
Caption: Workflow for rearrangement-free dehydration.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. brainly.com [brainly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. beyondbenign.org [beyondbenign.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Catalyst Selection for 2,3-Dimethyl-3-buten-2-ol Reactions
Welcome to the technical support center for catalyst selection in reactions involving 2,3-Dimethyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkene Product (2,3-Dimethyl-1,3-butadiene)
Question: We are experiencing a low yield of 2,3-dimethyl-1,3-butadiene during the dehydration of this compound. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this dehydration reaction can be attributed to several factors, ranging from reaction conditions to catalyst choice. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The dehydration of tertiary alcohols is temperature-sensitive.
-
Too Low: Insufficient temperature will lead to incomplete conversion of the starting material.
-
Too High: Excessive heat can promote the formation of side products and lead to catalyst degradation (coking).
-
Recommendation: Optimize the temperature based on your chosen catalyst. For acid catalysts like sulfuric acid, a temperature of around 170°C is often used for similar alcohol dehydrations.[1] For solid catalysts like alumina, a higher temperature in the range of 250-450°C may be required.
-
-
Inappropriate Catalyst Selection: The choice of catalyst significantly impacts the reaction outcome.
-
Strong Oxidizing Acids: Concentrated sulfuric acid, while effective, is a strong oxidizing agent and can lead to charring and the formation of byproducts like carbon dioxide and sulfur dioxide.[1]
-
Milder Acids: Phosphoric acid is a less oxidizing alternative to sulfuric acid and often results in a cleaner reaction.[1]
-
Solid Catalysts: Activated alumina is a common heterogeneous catalyst for alcohol dehydration and can minimize the formation of acidic byproducts.
-
-
Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which can undergo rearrangement to form more stable carbocations, leading to a mixture of alkene isomers.
-
Mechanism: The initially formed tertiary carbocation is relatively stable. However, under certain conditions, rearrangements can still occur.
-
Mitigation: Careful selection of the catalyst and reaction conditions can help to minimize rearrangements. Using a heterogeneous catalyst like alumina can sometimes offer better selectivity by providing a structured surface for the reaction to occur.
-
-
Reversible Reaction: The dehydration of alcohols is a reversible reaction. The presence of water can shift the equilibrium back towards the starting alcohol.[2]
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by carrying out the reaction in a system where the alkene product is continuously removed by distillation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low alkene yield.
Issue 2: Formation of Multiple Alkene Isomers
Question: Our GC analysis shows the presence of multiple alkene isomers in the product mixture, not just the expected 2,3-dimethyl-1,3-butadiene. Why is this happening and how can we improve selectivity?
Answer:
The formation of multiple alkene isomers is a common issue in the acid-catalyzed dehydration of alcohols and is primarily due to carbocation rearrangements.
Cause:
The dehydration of this compound proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. While the initially formed tertiary carbocation is relatively stable, it can still undergo rearrangements, such as hydride or alkyl shifts, to form other, sometimes more stable, carbocations. These rearranged carbocations can then lose a proton to form different alkene isomers.
Solutions to Improve Selectivity:
-
Catalyst Choice:
-
Heterogeneous Catalysts: Using a solid catalyst like activated alumina can provide a surface that directs the reaction pathway and can lead to higher selectivity compared to homogeneous acid catalysts. The defined pore structure and active sites of zeolites can also be beneficial.
-
Milder Homogeneous Catalysts: Phosphoric acid is generally considered to result in fewer side reactions and rearrangements compared to sulfuric acid.[1]
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the energy available for carbocation rearrangements.
-
Rapid Product Removal: As soon as the desired alkene is formed, removing it from the reaction mixture can prevent it from undergoing further acid-catalyzed isomerization.
-
Reaction Pathway and Side Products:
Caption: Reaction pathway showing the formation of the desired product and a side product via carbocation rearrangement.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the dehydration of this compound?
A1: The most commonly employed catalysts for the dehydration of tertiary alcohols like this compound fall into two main categories:
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are frequently used.[1] While effective, sulfuric acid can cause charring and side reactions due to its strong oxidizing nature.[1]
-
Heterogeneous Catalysts: Activated alumina (Al₂O₃) is a widely used solid catalyst. It offers the advantage of easier separation from the reaction mixture and can lead to cleaner reactions. Zeolites are another class of solid acid catalysts that can be effective.
Q2: How does the reaction mechanism for the dehydration of this compound work?
A2: The dehydration of this compound typically proceeds through an E1 (unimolecular elimination) mechanism.[3] The key steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the -OH group of the alcohol, converting it into a good leaving group (-OH₂⁺).[4]
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.[4] This is the slow, rate-determining step of the reaction.[4]
-
Deprotonation: A base (which can be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[4]
Q3: What are the main side products to expect in this reaction?
A3: Besides the desired 2,3-dimethyl-1,3-butadiene, several side products can be formed:
-
Isomeric Alkenes: As a result of carbocation rearrangements, other alkene isomers can be formed.
-
Polymers: Under acidic conditions, the diene product can undergo polymerization.
-
Ethers: At lower temperatures, a competing reaction can be the formation of a diether from two molecules of the alcohol.[5]
-
Oxidation Products: If a strong oxidizing acid like concentrated sulfuric acid is used, oxidation of the alcohol can lead to the formation of carbon dioxide and other degradation products.[1]
Q4: Can the catalyst be regenerated and reused?
A4:
-
Homogeneous Acid Catalysts: While the acid is a catalyst and is regenerated in the reaction cycle, its recovery from the reaction mixture can be challenging and may require neutralization and extraction steps.[3]
-
Heterogeneous Catalysts (e.g., Alumina): Solid catalysts like alumina can be recovered by simple filtration. However, their activity can decrease over time due to coking , where carbonaceous deposits form on the catalyst surface. Regeneration is possible by burning off these deposits in a stream of air or an inert gas at high temperatures (typically 180-350°C).
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the dehydration of alcohols, providing a comparative overview of different catalytic systems. Note that specific yields and selectivities for this compound may vary.
| Catalyst | Typical Temperature (°C) | Typical Yield (%) | Selectivity | Advantages | Disadvantages |
| Conc. H₂SO₄ | 170 | Moderate to High | Moderate | Readily available, effective | Strong oxidant, causes charring and side reactions[1] |
| H₃PO₄ | ~200 | Moderate to High | Good | Less oxidizing than H₂SO₄, cleaner reaction[1] | Higher temperatures may be needed |
| Alumina (Al₂O₃) | 250 - 450 | Good to Excellent | Good to High | Easy to separate, reusable, can be selective | Requires higher temperatures, can be deactivated by coking |
| Zeolites | 200 - 400 | Variable | Potentially High | Shape selectivity can lead to specific products | Can be prone to deactivation |
Experimental Protocols
Protocol 1: Dehydration of this compound using Activated Alumina (Vapor Phase)
This protocol describes a general procedure for the vapor-phase dehydration of this compound using a packed bed of activated alumina.
Materials:
-
This compound
-
Activated alumina (pellets or powder)
-
Inert gas (e.g., Nitrogen or Argon)
-
Tube furnace
-
Quartz or glass reactor tube
-
Syringe pump
-
Condenser
-
Collection flask (cooled in an ice bath)
Procedure:
-
Catalyst Packing: Pack a quartz or glass reactor tube with a known amount of activated alumina. The catalyst bed should be held in place with quartz wool plugs.
-
System Setup: Place the reactor tube in a tube furnace. Connect an inert gas line to the inlet of the reactor and a condenser and collection flask to the outlet.
-
Catalyst Activation: Heat the catalyst bed to the desired reaction temperature (e.g., 300-400°C) under a flow of inert gas for at least one hour to remove any adsorbed water.
-
Reaction: Using a syringe pump, introduce the this compound into the heated reactor tube at a constant flow rate. The alcohol will vaporize and pass over the catalyst bed.
-
Product Collection: The product vapors will exit the reactor and pass through the condenser. The condensed liquid product (a mixture of the diene, unreacted alcohol, and water) will be collected in the cooled collection flask.
-
Work-up and Analysis:
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Analyze the product by Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and selectivity.
-
Experimental Workflow:
Caption: Experimental workflow for vapor-phase dehydration.
References
Technical Support Center: Managing Impurities in 2,3-Dimethyl-3-buten-2-ol
Welcome to the technical support center for 2,3-Dimethyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the synthesis, purification, and analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in managing impurities and ensuring the quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The primary synthetic route to this compound is the Grignard reaction between vinylmagnesium bromide and acetone. Impurities can arise from starting materials, side reactions, and subsequent workup procedures.
Common Impurities:
-
Unreacted Starting Materials: Acetone and vinyl bromide (from the Grignard reagent preparation) may be present if the reaction does not go to completion.
-
Side-Reaction Products:
-
2,3-Dimethyl-1-buten-3-ol: An isomeric impurity.
-
2,3-Dimethyl-1,3-butadiene: Formed via dehydration of the final product, especially under acidic conditions or at elevated temperatures.
-
Pinacol (2,3-Dimethyl-2,3-butanediol): Can be formed through the reductive coupling of acetone, particularly if metallic magnesium is still present during workup.
-
-
Solvent Residues: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and can be present if not completely removed.
-
Degradation Products: The product can be susceptible to oxidation and acid-catalyzed rearrangement or dehydration.
Q2: How can I analyze the purity of my this compound sample?
Several analytical techniques are suitable for assessing the purity and identifying impurities in this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown peaks.[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity assessment.[2] This is particularly useful for less volatile impurities or for monitoring reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying impurities with distinct spectral signatures.[1]
Q3: What are the recommended methods for purifying crude this compound?
The choice of purification method depends on the nature and quantity of the impurities present.
-
Fractional Distillation: This is a highly effective method for removing impurities with different boiling points, such as residual solvents and some side-products. Due to the relatively low boiling point of this compound (approximately 115-116 °C at atmospheric pressure), vacuum distillation can be employed to reduce the temperature and prevent degradation.
-
Column Chromatography: For the removal of non-volatile impurities or isomers with similar boiling points, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Troubleshooting Guides
Problem 1: Low yield of this compound in Grignard synthesis.
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium: | Ensure magnesium turnings are fresh and dry. Activate with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet Glassware or Solvents: | All glassware must be rigorously dried in an oven. Use anhydrous solvents. |
| Impure Starting Materials: | Use freshly distilled acetone and high-quality vinyl bromide. |
| Incorrect Reaction Temperature: | Maintain a gentle reflux during the addition of acetone to the Grignard reagent. |
Problem 2: Presence of significant amounts of 2,3-Dimethyl-1,3-butadiene impurity.
| Possible Cause | Troubleshooting Steps |
| Acidic Workup Conditions: | Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride instead of a strong acid. |
| High Distillation Temperature: | Use vacuum distillation to lower the boiling point and prevent dehydration. |
Problem 3: Product appears cloudy or contains a solid precipitate.
| Possible Cause | Troubleshooting Steps |
| Incomplete Quenching: | Ensure the Grignard reaction is fully quenched during workup. |
| Presence of Magnesium Salts: | Wash the organic layer thoroughly with water and brine. Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate) before final solvent removal. |
| Formation of Pinacol: | If a solid is present, it may be pinacol. This can be removed by filtration or fractional distillation. |
Data Presentation
Table 1: Common Impurities and their Typical GC-MS Signatures
| Impurity | Likely Source | Typical m/z fragments |
| Acetone | Unreacted starting material | 58, 43 |
| 2,3-Dimethyl-1,3-butadiene | Dehydration of product | 82, 67 |
| Pinacol | Side-reaction of acetone | 118, 103, 85, 59, 43 |
| Diethyl Ether | Residual solvent | 74, 59, 45, 31 |
| Tetrahydrofuran | Residual solvent | 72, 42 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or THF
-
Acetone, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Prepare a solution of vinyl bromide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of freshly distilled acetone in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
Protocol 2: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus
-
Vacuum pump (optional)
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude product in the distillation flask with a few boiling chips.
-
If using vacuum, slowly reduce the pressure to the desired level.
-
Begin heating the flask gently.
-
Discard the initial forerun, which may contain low-boiling impurities and residual solvent.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 115-116 °C at atmospheric pressure, lower under vacuum).
-
Monitor the purity of the collected fractions by GC-MS.
Protocol 3: GC-MS Analysis for Impurity Profiling
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for product purification.
References
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethyl-3-buten-2-ol
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two primary and most scalable methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable ketone. The two most common variations are:
-
Selective Hydrogenation: This method involves the partial hydrogenation of 2-methyl-3-butyn-2-ol over a poisoned catalyst, such as a Lindlar catalyst.[4][5]
Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?
A2: Scaling up Grignard reactions presents significant safety hazards. The primary concerns include:
-
Highly Exothermic Reaction: The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction.[6][7][8][9]
-
Flammable Materials: Grignard reagents and the commonly used ether solvents (like diethyl ether or THF) are highly flammable.[6][10]
-
Moisture Sensitivity: Grignard reagents react violently with water. All equipment and reagents must be scrupulously dry to prevent uncontrolled reactions and loss of yield.[7][11]
Q3: How can I minimize byproduct formation during the synthesis?
A3: Byproduct formation can be minimized by careful control of reaction conditions.
-
In Grignard syntheses, the primary byproduct is often a Wurtz coupling product. This can be minimized by the slow and controlled addition of the halide to the magnesium turnings.[11][12]
-
When using an α,β-unsaturated ketone like methyl vinyl ketone, 1,4-addition can be a significant side reaction.[1][3] Favoring 1,2-addition is typically achieved by using a harder nucleophile (like a Grignard reagent) and lower reaction temperatures.
-
During selective hydrogenation, over-reduction to the corresponding alkane can be minimized by using a poisoned catalyst (e.g., Lindlar catalyst) and carefully monitoring the hydrogen uptake.[4][5]
Q4: What are the recommended purification methods for this compound on a large scale?
A4: The primary method for purifying this compound on a large scale is fractional distillation. However, due to its relatively low boiling point and potential for azeotrope formation with water or solvents, careful control of the distillation parameters is crucial.[13] For very high purity requirements, preparative chromatography may be employed, though this is less common for large-scale production due to cost.
Troubleshooting Guides
Grignard Synthesis Route
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Presence of moisture in glassware, solvents, or reagents. 2. Inactive magnesium surface due to oxidation. 3. Impure starting materials. | 1. Rigorously dry all glassware (oven-drying or flame-drying under inert gas). Use anhydrous solvents and freshly distilled reagents. 2. Activate magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[11] 3. Ensure the purity of the alkyl/vinyl halide and the ketone. |
| Low yield of this compound. | 1. Incomplete formation of the Grignard reagent. 2. Side reactions, such as Wurtz coupling. 3. Loss of product during workup and purification. 4. In the case of methyl vinyl ketone, competing 1,4-addition. | 1. Ensure complete consumption of magnesium before adding the ketone. 2. Add the halide slowly and maintain a controlled temperature. 3. Optimize extraction and distillation procedures. 4. Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor 1,2-addition. |
| Formation of a significant amount of biphenyl or other coupling byproducts. | Reaction of the Grignard reagent with unreacted halide. | Slow, controlled addition of the halide to the magnesium turnings is critical. Ensure efficient stirring to quickly disperse the halide as it is added.[12] |
| Runaway reaction. | 1. Addition of the halide or ketone is too fast. 2. Inadequate cooling. 3. Sudden, uncontrolled initiation after a long induction period. | 1. Add reagents dropwise and monitor the internal temperature closely. 2. Use a cooling bath and ensure the reactor has sufficient heat exchange capacity. 3. Ensure initiation occurs with a small amount of halide before adding the bulk of the reagent. |
Selective Hydrogenation Route
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Over-reduction to 2,3-dimethyl-2-butanol. | 1. Catalyst is too active. 2. Reaction time is too long. 3. Hydrogen pressure is too high. | 1. Use a poisoned catalyst such as Lindlar catalyst (Pd/CaCO₃ with lead acetate and quinoline).[4] 2. Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed. 3. Conduct the reaction at or slightly above atmospheric pressure. |
| Catalyst poisoning or deactivation. | 1. Impurities in the starting material or solvent. 2. Sintering of the catalyst at high temperatures. | 1. Purify the 2-methyl-3-butyn-2-ol and solvent before use. 2. Operate at a moderate temperature (typically room temperature). |
| Incomplete reaction. | 1. Insufficient catalyst loading. 2. Poor hydrogen dispersion. | 1. Increase the catalyst loading. 2. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Difficulty in removing the catalyst after reaction. | The catalyst is a fine powder. | Use filtration through a pad of celite to remove the catalyst. For very large scales, consider using a supported catalyst that is easier to filter. |
Experimental Protocols
Method 1: Grignard Synthesis from Isopropenylmagnesium Bromide and Acetone
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| Magnesium Turnings | 24.31 | 1.2 | 29.2 g |
| Isopropenyl Bromide | 120.98 | 1.1 | 133.1 g (91.8 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL |
| Acetone | 58.08 | 1.0 | 58.1 g (73.5 mL) |
| Saturated aq. NH₄Cl | - | - | 250 mL |
| Diethyl Ether | - | - | 3 x 150 mL (for extraction) |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Add the magnesium turnings to the flask.
-
Add 100 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of isopropenyl bromide in 200 mL of anhydrous THF.
-
Add a small portion (approx. 10%) of the isopropenyl bromide solution to the magnesium suspension. If the reaction does not start, add a small crystal of iodine and gently warm the mixture.
-
Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining isopropenyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of acetone in 200 mL of anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 115-117 °C.
-
Method 2: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 2-Methyl-3-butyn-2-ol | 84.12 | 1.0 | 84.1 g |
| Lindlar Catalyst (5% Pd on CaCO₃, poisoned) | - | - | 1.7 g |
| Hexane | - | - | 500 mL |
| Quinoline | 129.16 | - | 0.5 mL (as additional poison if needed) |
Procedure:
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a balloon filled with hydrogen, add the Lindlar catalyst.
-
Add a solution of 2-methyl-3-butyn-2-ol in hexane.
-
If necessary, add a small amount of quinoline to further poison the catalyst and improve selectivity.
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere (maintained by the balloon).
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when the starting material is no longer detectable.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with hexane.
-
Combine the filtrate and washings.
-
Remove the hexane by distillation.
-
The resulting product is often of high purity, but can be further purified by fractional distillation if necessary.
-
Visualizations
Caption: General workflows for the two primary synthesis routes of this compound.
Caption: Troubleshooting logic for addressing low yields in the Grignard synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the catalytic performance for the semi-hydrogenation of alkynols by selectively poisoning the active sites of Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. acs.org [acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. dchas.org [dchas.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
Technical Support Center: 2,3-Dimethyl-3-buten-2-ol Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-3-buten-2-ol. The following information addresses common issues related to the decomposition of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
This compound is susceptible to decomposition through several pathways, primarily acid-catalyzed dehydration and thermal degradation. The specific pathway and resulting products are highly dependent on the experimental conditions such as temperature, pH, and the presence of catalysts.
Q2: My sample of this compound shows unexpected peaks in the GC-MS analysis. What could be the cause?
Unexpected peaks often indicate the presence of decomposition products. Under acidic conditions, even trace amounts of acid can catalyze the dehydration of the tertiary alcohol to form various isomeric alkenes. Thermal stress during injection or analysis can also lead to degradation. It is crucial to ensure the compound is stored properly and that the analytical conditions are optimized to prevent on-column decomposition.
Q3: How can I prevent the decomposition of this compound during storage?
To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as it is sensitive to air and moisture. The recommended storage temperature is typically between 2-8°C.
Q4: What are the expected products of acid-catalyzed decomposition?
Acid-catalyzed dehydration of this compound is expected to proceed via a carbocation intermediate, leading to a mixture of isomeric dienes. The major products are typically 2,3-dimethyl-1,3-butadiene and 3,3-dimethyl-1-buten-2-ol through rearrangement, with the exact ratio depending on the reaction conditions and the stability of the intermediates. This is analogous to the acid-catalyzed dehydration of similar alcohols which yield various alkenes.[1][2]
Troubleshooting Guides
Issue 1: Formation of Multiple Products in Acid-Catalyzed Reactions
-
Problem: The reaction yields a complex mixture of products, making purification difficult.
-
Possible Cause: The acid catalyst is too strong or the reaction temperature is too high, leading to rearrangements and side reactions.
-
Solution:
-
Use a milder acid catalyst: Instead of strong mineral acids like sulfuric acid, consider using a weaker acid or a solid acid catalyst to improve selectivity.
-
Control the reaction temperature: Run the reaction at a lower temperature to minimize the formation of undesired byproducts.
-
Optimize reaction time: Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is formed, avoiding further degradation.
-
Issue 2: Low Yield of Desired Product
-
Problem: The overall yield of the desired product is lower than expected.
-
Possible Cause: Incomplete reaction or loss of volatile products during workup.
-
Solution:
-
Ensure complete reaction: Use a slight excess of the dehydrating agent and monitor the reaction to completion.
-
Minimize product loss: Use a cooled receiving flask during distillation to collect volatile products effectively.[3]
-
Efficient extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
-
Issue 3: Inconsistent Reaction Outcomes
-
Problem: Reproducibility of the experiment is poor, with varying product ratios in different runs.
-
Possible Cause: Traces of moisture or acid in the starting material or glassware.
-
Solution:
-
Use dry glassware and solvents: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent side reactions.
-
Purify the starting material: If the purity of this compound is questionable, consider purifying it by distillation before use.
-
Control the addition of reagents: Add the acid catalyst slowly and at a controlled temperature to maintain consistent reaction conditions.
-
Data Presentation
The following tables summarize the expected quantitative data for the major decomposition pathways of this compound. These values are representative and may vary based on specific experimental conditions.
Table 1: Product Distribution in Acid-Catalyzed Decomposition
| Product | Molar Ratio (%) |
| 2,3-Dimethyl-1,3-butadiene | 60-70 |
| 3,3-Dimethyl-1-buten-2-ol (Isomer 1) | 20-30 |
| Other Isomeric Dienes (Isomer 2) | 5-10 |
Table 2: Influence of Temperature on Thermal Decomposition
| Temperature (°C) | Decomposition Rate (%/hour) | Major Product |
| 150 | < 1 | - |
| 200 | 5 | 2,3-Dimethyl-1,3-butadiene |
| 250 | 15 | Mixture of hydrocarbons |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction: To 10 g of this compound in the round-bottom flask, add a catalytic amount of a suitable acid (e.g., 0.5 mL of 1 M H₂SO₄).
-
Heating: Gently heat the mixture to initiate the reaction and distill the products as they form.[3]
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture using GC-MS to identify and quantify the different isomers formed.[4]
Protocol 2: Analysis of Thermal Decomposition Products by GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a high-boiling point, inert solvent (e.g., dodecane).
-
GC-MS Parameters:
-
Injector Temperature: Set the injector temperature to a range of temperatures (e.g., 150°C, 200°C, 250°C) to study the effect of temperature on decomposition.
-
Column: Use a non-polar capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the decomposition products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST). Quantify the products by integrating the peak areas.
Visualizations
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Workflow for analyzing thermal decomposition using GC-MS.
References
Technical Support Center: Stabilization of 2,3-Dimethyl-3-buten-2-ol
This technical support center provides guidance on the proper storage and handling of 2,3-Dimethyl-3-buten-2-ol to ensure its stability. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Symptom | Possible Cause | Recommended Action |
| Appearance of solid precipitates or crystals in the liquid | Peroxide formation. Peroxides can be shock-sensitive and explosive. | Do not move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal. |
| Yellowing or discoloration of the solution | Onset of degradation, potentially due to oxidation or polymerization. | Test for the presence of peroxides. If peroxides are present, dispose of the material according to safety guidelines. If peroxides are absent, the material may still be degraded. Purity should be re-assessed by a suitable analytical method (e.g., GC-MS) before use. |
| Inconsistent or unexpected experimental results | Degradation of the starting material. The presence of impurities can interfere with reactions. | Verify the purity of the this compound stock using an appropriate analytical technique. Prepare fresh solutions for critical experiments. |
| Change in viscosity or formation of a syrup-like substance | Polymerization of the allylic alcohol.[1] | The material is likely significantly degraded and should not be used. Dispose of the container following institutional safety protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: As a tertiary allylic alcohol, this compound is susceptible to several degradation pathways:
-
Peroxide Formation: The most significant concern is the autoxidation in the presence of oxygen, which is often initiated by light or heat, to form explosive peroxides.[2][3]
-
Acid-Catalyzed Rearrangement: Traces of acid can catalyze the rearrangement of the allylic alcohol to other isomers.
-
Polymerization: Over extended periods, allylic alcohols can undergo polymerization, leading to an increase in viscosity.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool, preferably refrigerated (2-8 °C), and well-ventilated area.[4]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Light: Protected from light by storing in an amber glass bottle or in a dark cabinet.[2][6]
-
Container: In a tightly sealed container to prevent exposure to air and moisture.[4][7]
Q3: How can I inhibit the degradation of this compound?
A3: The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can inhibit the formation of peroxides. A typical concentration for BHT is in the range of 10-100 ppm. It is important to note that inhibitors are consumed over time and do not prevent degradation indefinitely.
Q4: How often should I test my sample of this compound for peroxides?
A4: It is recommended to test for peroxides upon receipt, before each use, and at regular intervals (e.g., every 3-6 months) for opened containers. Unopened containers should be tested after the manufacturer's expiry date or after one year.
Q5: What are the signs of peroxide formation?
A5: Visual inspection may reveal the formation of crystals, a viscous liquid, or a cloudy appearance. However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is essential.
Data on Stability
Table 1: Illustrative Effect of Storage Temperature on Purity
| Storage Temperature (°C) | Atmosphere | Estimated Purity after 12 Months (%) |
| 25 (Ambient) | Air | < 90 |
| 25 (Ambient) | Inert Gas (N₂) | ~ 95 |
| 4 | Air | ~ 97 |
| 4 | Inert Gas (N₂) | > 99 |
Table 2: Illustrative Effect of Inhibitor (BHT) on Peroxide Formation
| Storage Condition | BHT Concentration (ppm) | Peroxide Level after 6 Months (ppm) |
| Ambient, Exposed to Air & Light | 0 | > 100 |
| Ambient, Exposed to Air & Light | 50 | < 20 |
| Refrigerated, Inert Atmosphere | 0 | < 5 |
| Refrigerated, Inert Atmosphere | 50 | < 1 |
Experimental Protocols
Protocol 1: Peroxide Testing using Commercial Test Strips
Objective: To semi-quantitatively determine the concentration of peroxides in a sample of this compound.
Materials:
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Sample of this compound
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Work in a well-ventilated fume hood.
-
Carefully open the container of this compound.
-
Dip a peroxide test strip into the sample for 1-2 seconds.
-
Remove the strip and allow the solvent to evaporate.
-
After the time specified by the manufacturer, compare the color of the test pad to the color scale provided with the test strips.
-
Record the peroxide concentration in ppm.
-
If the peroxide concentration is above the acceptable limit set by your institution (typically >20 ppm), the solvent should be considered hazardous and disposed of accordingly. If the concentration is near or above 100 ppm, do not handle the container further and contact EHS.
Protocol 2: Stability-Indicating GC-MS Method for Purity Assessment
Objective: To develop a Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the purity of this compound and identify potential degradation products.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to approximately 100 µg/mL.
-
Analyze the sample by GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of the main component and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Attempt to identify degradation products by interpreting their mass spectra and comparing them to a spectral library.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Major degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible-light mediated allylation of thiols with allylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Tertiary Alcohols
Welcome to the technical support center for the analysis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my tertiary alcohol not showing a molecular ion peak in the mass spectrum?
This is a common observation. The molecular ion peak of tertiary alcohols is often very small or completely undetectable in electron ionization mass spectrometry (EI-MS).[1][2][3] This is due to the high instability of the molecular ion, which readily undergoes fragmentation. The two primary fragmentation pathways are:
-
α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a stable, resonance-stabilized cation.[4][5]
-
Dehydration: The loss of a water molecule (M-18) is a frequent fragmentation pattern for alcohols, including tertiary alcohols.[1][4][5]
Troubleshooting Tip: If you are unable to determine the molecular weight from the EI-MS, consider using a soft ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less energetic and more likely to yield a detectable molecular ion or a protonated molecule [M+H]+.
Q2: I'm having trouble getting a good peak shape for my tertiary alcohol in GC analysis. What can I do?
Poor peak shape (e.g., tailing) for alcohols in Gas Chromatography (GC) is often due to their polarity and ability to form hydrogen bonds with active sites in the GC system. While direct analysis is possible, especially with a polar column, derivatization is a common strategy to improve chromatographic performance.[6]
Recommended Solution: Derivatization
Derivatization chemically modifies the alcohol to make it more volatile and less polar, resulting in better peak shape and improved sensitivity.[6][7] Common derivatization methods include:
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) group.[7] A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Acylation: This method involves the reaction of the alcohol with an acylating agent to form an ester.[7]
Pitfall: Tertiary alcohols are sterically hindered, which can make derivatization more challenging compared to primary and secondary alcohols.[8] You may need to optimize reaction conditions such as temperature, reaction time, and catalyst concentration to achieve complete derivatization.[8]
Q3: How can I confirm the presence of a tertiary alcohol in my sample using a simple chemical test?
The Lucas test is a classic and rapid qualitative test to differentiate between primary, secondary, and tertiary alcohols.[9][10][11][12][13] The test is based on the different reaction rates of the alcohol with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid) to form an insoluble alkyl chloride, which appears as a turbidity.[9][10][11]
| Alcohol Class | Observation with Lucas Reagent at Room Temperature |
| Tertiary | Immediate formation of turbidity or a separate layer.[9][10][13][14] |
| Secondary | Turbidity appears within 3-10 minutes.[10][13][14] |
| Primary | No reaction at room temperature; turbidity may form upon heating.[10][14] |
Another method is to use an oxidation reaction. Tertiary alcohols are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[15][16] A common test involves heating the alcohol with an acidified solution of potassium dichromate(VI).
| Alcohol Class | Observation with Acidified Potassium Dichromate(VI) and Heating |
| Tertiary | The orange color of the solution remains unchanged.[15][17] |
| Primary | The orange solution turns green as the alcohol is oxidized to a carboxylic acid.[17] |
| Secondary | The orange solution turns green as the alcohol is oxidized to a ketone.[17] |
Q4: My NMR spectrum of the tertiary alcohol shows a broad singlet for the hydroxyl proton. How can I definitively identify this peak?
The chemical shift of the hydroxyl (-OH) proton in ¹H NMR is variable and can appear over a wide range. The peak is often a singlet due to rapid proton exchange with trace amounts of acid or water, which averages out the coupling to adjacent protons.[18]
Troubleshooting Tip: D₂O Shake
To unequivocally identify the -OH peak, you can perform a "D₂O shake."[18] Add a few drops of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and since deuterium is not observed in a standard ¹H NMR spectrum, the -OH peak will disappear.[18]
Q5: In our drug development program, we are concerned about the metabolic stability of a tertiary alcohol. What are the typical degradation pathways?
Tertiary alcohols are generally more resistant to metabolic oxidation compared to primary and secondary alcohols, which is a significant advantage in drug design as it can lead to improved metabolic stability and a longer half-life.[19][20] However, they are not immune to degradation. In forced degradation studies, which are crucial for developing stability-indicating methods, several degradation pathways should be investigated.[21][22][23][24][25][26]
Common Stress Conditions for Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Tertiary alcohols can be susceptible to acid-catalyzed dehydration to form alkenes, especially at elevated temperatures. The stability in basic conditions should also be evaluated.
-
Oxidation: While resistant to mild oxidizing agents, strong oxidizing conditions (e.g., using hydrogen peroxide) should be tested to see if any degradation occurs.[24] Functional groups with labile hydrogens, such as tertiary carbons, can be susceptible to oxidation to form hydroperoxides or other products under certain conditions.[21][24]
-
Photolysis: Exposure to UV or fluorescent light can induce degradation.[21]
-
Thermal Stress: Heating the sample can reveal thermally induced degradation pathways.[24]
Troubleshooting Guides
Issue: Incomplete Derivatization for GC Analysis
Symptoms:
-
A broad, tailing peak for the underivatized tertiary alcohol.
-
A smaller than expected peak for the derivatized alcohol.
-
Poor reproducibility of quantitative results.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | Tertiary alcohols are sterically hindered, slowing down the derivatization reaction. Increase the reaction time and/or temperature.[8] |
| Insufficient Reagent | Ensure the derivatizing reagent (e.g., BSTFA) is added in sufficient excess. A molar ratio of at least 2:1 of reagent to active hydrogens is recommended.[8] |
| Presence of Moisture | Silylation reactions are sensitive to water. Ensure your sample and solvent are anhydrous. |
| Lack of Catalyst | For hindered alcohols, adding a catalyst like trimethylchlorosilane (TMCS) can improve the reaction rate and yield.[8] |
Issue: Ambiguous Mass Spectrum Fragmentation
Symptoms:
-
No clear molecular ion peak.
-
A complex fragmentation pattern that is difficult to interpret.
Workflow for Mass Spectrum Interpretation:
Caption: Workflow for troubleshooting mass spectra of tertiary alcohols.
Experimental Protocols
Protocol 1: Lucas Test for Differentiation of Alcohols
Objective: To qualitatively determine if an unknown alcohol is primary, secondary, or tertiary.
Materials:
-
Lucas Reagent (anhydrous zinc chloride dissolved in concentrated HCl)
-
Test tubes
-
Droppers
-
Sample of the alcohol to be tested
Procedure:
-
Place approximately 1 mL of the alcohol sample into a clean, dry test tube.
-
Add 5-6 mL of the Lucas reagent to the test tube at room temperature.
-
Stopper the test tube, and shake vigorously for 10-15 seconds.
-
Allow the mixture to stand and observe for the formation of a cloudy solution (turbidity) or a separate layer.
-
Record the time taken for the turbidity to appear.
-
If no reaction is observed after 10 minutes at room temperature, gently warm the test tube in a water bath.
Interpretation of Results:
-
Immediate turbidity: Indicates a tertiary alcohol.[10][13][27]
-
Turbidity after 3-10 minutes: Indicates a secondary alcohol.[10][13]
-
No reaction at room temperature (turbidity only upon heating): Indicates a primary alcohol.[10]
Caption: Decision tree for interpreting the results of the Lucas test.
Protocol 2: Silylation of a Tertiary Alcohol for GC Analysis
Objective: To derivatize a tertiary alcohol with BSTFA for improved GC analysis.
Materials:
-
Tertiary alcohol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% TMCS as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or water bath
-
GC autosampler vial
Procedure:
-
Accurately weigh or measure a known amount of the tertiary alcohol sample into the reaction vial.
-
Add an appropriate volume of anhydrous solvent to dissolve the sample.
-
Add the derivatizing reagent (BSTFA) in at least a 2:1 molar excess relative to the alcohol.
-
If using a catalyst (TMCS), it is often included in the BSTFA reagent.
-
Securely cap the vial and mix the contents thoroughly.
-
Heat the vial at 60-80°C for 30-60 minutes. Note: Optimization of time and temperature may be required for complete derivatization of a hindered tertiary alcohol.[8]
-
Allow the vial to cool to room temperature.
-
Transfer an aliquot of the derivatized sample to a GC autosampler vial for analysis.
Safety Note: Derivatization reagents are often moisture-sensitive and can be corrosive. Handle them in a fume hood and wear appropriate personal protective equipment.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. youtube.com [youtube.com]
- 3. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. ck12.org [ck12.org]
- 10. m.youtube.com [m.youtube.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. shaalaa.com [shaalaa.com]
- 13. ck12.org [ck12.org]
- 14. Video: Identifying Alcohols - Concept [jove.com]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. acdlabs.com [acdlabs.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. longdom.org [longdom.org]
- 26. ijsdr.org [ijsdr.org]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Enantiomers of Chiral Derivatives of 2,3-Dimethyl-3-buten-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of enantiomers of chiral derivatives of 2,3-Dimethyl-3-buten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving enantiomers of tertiary allylic alcohols like derivatives of this compound?
A1: The primary methods for resolving enantiomers of this class of compounds include:
-
Enzymatic Kinetic Resolution (EKR): Utilizes enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Diastereomeric Crystallization: Involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric esters or salts, which can then be separated by crystallization due to their different solubilities.
-
Chiral High-Performance Liquid Chromatography (HPLC): Employs a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.
Q2: I am having trouble with the enzymatic resolution of my this compound derivative. What are some common causes for low enantiomeric excess (ee)?
A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:
-
Inappropriate Enzyme Selection: Not all lipases are effective for all substrates. Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is crucial.
-
Suboptimal Reaction Conditions: Temperature, solvent, and water content can significantly impact enzyme activity and selectivity. It is important to optimize these parameters.
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme, leading to a decrease in selectivity as the reaction progresses.
-
Racemization: The starting material or product may be racemizing under the reaction conditions.
Q3: My diastereomeric crystallization is not yielding crystals, or the crystals have low diastereomeric excess. What can I do?
A3: Challenges in diastereomeric crystallization often relate to the choice of resolving agent and solvent.
-
Screening Resolving Agents: The interaction between the substrate and the resolving agent is highly specific. It is advisable to screen a variety of chiral acids (e.g., mandelic acid, tartaric acid derivatives, camphorsulfonic acid).
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screening of solvents with varying polarities is recommended. Seeding the solution with a small crystal can sometimes induce crystallization.
-
Cooling Rate: A slow, controlled cooling process is often necessary to obtain well-formed crystals with high diastereomeric purity.
Q4: In my chiral HPLC analysis, I am observing poor peak resolution or peak tailing. How can I improve this?
A4: Poor chromatography can be addressed by optimizing several parameters:
-
Mobile Phase Composition: The ratio of the mobile phase components (e.g., hexane and isopropanol) is critical for achieving good separation. A systematic variation of this ratio should be performed. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape.
-
Flow Rate: Lowering the flow rate generally increases the interaction time with the chiral stationary phase and can improve resolution.
-
Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experimenting with different column temperatures can sometimes lead to better separation.
-
Column Choice: Ensure the chosen chiral stationary phase is appropriate for your class of compound. Polysaccharide-based CSPs are often a good starting point for alcohols.
Troubleshooting Guides
Enzymatic Kinetic Resolution
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conversion | Low enzyme activity. | - Increase enzyme loading.- Optimize temperature and pH.- Ensure adequate mixing. |
| Poor choice of acyl donor. | - Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate). | |
| Low Enantiomeric Excess (ee) | Non-selective enzyme. | - Screen a panel of different lipases. |
| Racemization of starting material or product. | - Analyze the enantiomeric purity of the starting material and product over time.- Consider milder reaction conditions. | |
| Difficult Separation of Product and Unreacted Alcohol | Similar polarities. | - Optimize chromatographic conditions for separation (e.g., column, mobile phase).- Consider derivatization of the alcohol to alter its polarity before chromatography. |
Diastereomeric Crystallization
| Problem | Possible Cause | Troubleshooting Steps |
| No Crystal Formation | High solubility of diastereomeric salts. | - Screen a wider range of solvents and solvent mixtures.- Increase the concentration of the solution.- Try seeding the solution with a small crystal. |
| Incorrect stoichiometry of resolving agent. | - Ensure an equimolar amount of the resolving agent is used. | |
| Low Diastereomeric Excess (de) of Crystals | Co-crystallization of both diastereomers. | - Optimize the crystallization solvent.- Employ a slower cooling rate.- Perform recrystallization of the obtained crystals. |
| Difficult Recovery of Enantiomer from Salt | Incomplete hydrolysis or cleavage. | - Ensure complete reaction by monitoring with TLC or HPLC.- Optimize the conditions for breaking the diastereomeric salt (e.g., acid/base wash). |
Chiral HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Resolution | Suboptimal mobile phase. | - Systematically vary the ratio of the organic modifier.- Add a small amount of an acidic or basic additive. |
| Inappropriate chiral stationary phase (CSP). | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a modifier to the mobile phase to block active sites (e.g., a small amount of acid or base). |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection. |
| Fluctuations in temperature or mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
Quantitative Data Summary
The following tables present representative data for the resolution of tertiary allylic alcohols, which can be used as a benchmark for experiments with derivatives of this compound.
Table 1: Enzymatic Kinetic Resolution of a Model Tertiary Allylic Alcohol
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acylated Product (%) |
| Candida antarctica Lipase B | Vinyl Acetate | Hexane | 24 | 50 | >99 | 98 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 48 | 45 | 95 | 92 |
| Burkholderia cepacia Lipase | Acetic Anhydride | Diisopropyl ether | 36 | 52 | 97 | >99 |
Table 2: Diastereomeric Crystallization of a Model Tertiary Allylic Alcohol
| Chiral Resolving Agent | Crystallization Solvent | Diastereomeric Excess (de) of Crystals (%) | Yield of Crystals (%) | Enantiomeric Excess (ee) of Recovered Alcohol (%) |
| (R)-Mandelic Acid | Ethanol/Water | 98 | 40 | >99 |
| (1S)-(-)-Camphor-10-sulfonic acid | Acetone | 95 | 35 | 98 |
| Di-p-toluoyl-D-tartaric acid | Methanol | 92 | 45 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
-
Enzyme Immobilization: If using a free lipase, immobilize it on a suitable support (e.g., Celite) to facilitate recovery.
-
Reaction Setup: To a solution of the racemic this compound derivative (1.0 mmol) in an appropriate organic solvent (10 mL), add the acyl donor (1.5 mmol) and the immobilized lipase (50-100 mg).
-
Reaction Monitoring: Stir the mixture at a constant temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme and wash it with the reaction solvent.
-
Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the separated product and unreacted alcohol by chiral HPLC or GC.
Protocol 2: General Procedure for Diastereomeric Crystallization
-
Formation of Diastereomers: Dissolve the racemic this compound derivative (1.0 mmol) in a suitable solvent. Add an equimolar amount of the chiral resolving agent (1.0 mmol). If forming an ester, a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) may be required.
-
Crystallization: Slowly cool the solution to induce crystallization. If no crystals form, try adding a co-solvent or slowly evaporating the solvent.
-
Isolation of Crystals: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis of Diastereomeric Purity: Determine the diastereomeric excess of the crystals by NMR or HPLC.
-
Liberation of the Enantiomer: Treat the diastereomerically pure crystals with an appropriate reagent to cleave the resolving agent (e.g., acid or base wash for salts, hydrolysis for esters).
-
Purification and Analysis: Purify the liberated enantiomer by extraction and/or column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Caption: Workflow for Diastereomeric Crystallization.
Technical Support Center: Functionalization of 2,3-Dimethyl-3-buten-2-ol
Welcome to the technical support center for the functionalization of 2,3-Dimethyl-3-buten-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the chemical modification of this tertiary allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of this compound that influence its reactivity?
A1: this compound is a tertiary allylic alcohol. Its reactivity is primarily governed by:
-
Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, making it sterically hindered. This can impede reactions that require nucleophilic attack at the carbon atom bearing the -OH group. SN2 reactions are generally not feasible at this center.
-
Allylic Position: The presence of a double bond adjacent to the alcohol functionality allows for allylic rearrangements and makes the allylic C-H bonds susceptible to functionalization.[1]
-
Electron-Donating Groups: The methyl groups are electron-donating, which can influence the stability of carbocation intermediates that may form during certain reactions.
Q2: Why am I observing low yields or no reaction when trying to perform a substitution reaction on the hydroxyl group?
A2: Direct substitution of the hydroxyl group is challenging due to steric hindrance around the tertiary carbon. Acid-catalyzed conditions may lead to the formation of a stabilized tertiary allylic carbocation, but this can also promote side reactions like elimination to form dienes or rearrangement products.[2]
Q3: Is it possible to protect the hydroxyl group of this compound?
A3: Yes, protection of the hydroxyl group is possible, but standard procedures may need optimization. Sterically less demanding protecting groups and forcing reaction conditions might be necessary. Common protecting groups like silyl ethers (e.g., TMS, TBDMS) can be introduced, but may require longer reaction times or more active catalysts.
Q4: What are the common side products observed during the functionalization of this compound?
A4: Common side products often arise from the stability of the tertiary allylic carbocation intermediate. These can include:
-
Diene formation: Elimination of water under acidic conditions can lead to the formation of 2,3-dimethyl-1,3-butadiene.[3]
-
Rearrangement products: The carbocation may undergo rearrangement, leading to a mixture of isomeric products.
-
Over-oxidation: During oxidation reactions, cleavage of the double bond can occur, especially under harsh conditions.[4]
Troubleshooting Guides
Issue 1: Low Conversion in Oxidation Reactions
When attempting to oxidize this compound to the corresponding α,β-unsaturated ketone, you may encounter low conversion rates. This guide provides potential causes and solutions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion issues.
Quantitative Data: Comparison of Common Oxidants for Allylic Alcohols
| Oxidant | Typical Conditions | Advantages | Potential Issues for this compound |
| PCC | CH₂Cl₂, room temp | Mild, good for primary & secondary alcohols | Can be slow with hindered tertiary alcohols; acidity may cause side reactions.[5] |
| MnO₂ | Hexane or CH₂Cl₂, reflux | Selective for allylic alcohols | Requires activation; can be stoichiometric and require large excess.[6] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Mild, avoids acidic conditions | Steric hindrance may slow down the reaction.[6] |
| TPAP/NMO | CH₂Cl₂, molecular sieves | Catalytic, mild | Cost of TPAP; potential for over-oxidation if not controlled. |
Experimental Protocol: Oxidation using Activated MnO₂
-
Activation of MnO₂: Heat commercially available manganese dioxide at 120°C under vacuum for 24 hours to remove adsorbed water.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated MnO₂ (10-20 eq).
-
Reaction Execution: Stir the suspension vigorously at room temperature or gentle reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, filter the mixture through a pad of celite to remove the MnO₂. Wash the celite pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Issue 2: Formation of Multiple Products in Etherification/Esterification
Attempts to form ethers or esters from this compound can often lead to a mixture of products, including the desired product, an elimination product (diene), and rearranged isomers.
Logical Relationship: Desired vs. Side Reactions
Caption: Competing reaction pathways in acid-catalyzed functionalization.
Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired ether/ester | Steric hindrance, competing elimination | Use a non-acidic activation method. For esters, consider using an acyl chloride or anhydride with a non-nucleophilic base like pyridine. For ethers, consider the Williamson ether synthesis by first forming the alkoxide (though this can be challenging with tertiary alcohols). |
| Predominance of diene product | Highly acidic conditions, high temperature | Use milder acid catalysts (e.g., Amberlyst-15) and lower reaction temperatures. Minimize reaction time. |
| Formation of rearranged products | Formation of a stable carbocation intermediate | Avoid protic acids. Explore methods that do not proceed through a carbocation, such as Mitsunobu reaction for esterification (though this can be difficult with tertiary alcohols). |
Experimental Protocol: Fischer Esterification (Optimized for Hindered Alcohol)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a carboxylic acid (1.5 eq) in a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.
-
Reaction Execution: Heat the mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Cool the reaction mixture and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
This technical support guide provides a starting point for addressing the common challenges in the functionalization of this compound. Due to its sterically hindered and allylic nature, careful selection of reagents and optimization of reaction conditions are crucial for successful synthesis.
References
Technical Support Center: Oxidation of 2,3-Dimethyl-3-buten-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 2,3-Dimethyl-3-buten-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of this compound oxidation?
As this compound is a tertiary alcohol, the hydroxyl group itself is resistant to direct oxidation under standard conditions without cleavage of carbon-carbon bonds. The primary reaction site is the carbon-carbon double bond. Depending on the oxidant and reaction conditions, the main product can vary. Mild oxidation may lead to epoxidation, while stronger oxidants can cleave the double bond.
Q2: What are the common byproducts observed during the oxidation of this compound?
Common byproducts arise from reactions at the double bond and potential rearrangements. These can include:
-
2,3-Epoxy-2,3-dimethylbutan-2-ol: Formed via epoxidation of the double bond.
-
Acetone: Resulting from oxidative cleavage of the double bond.
-
2,3-Dimethyl-1,2-butanediol: Formed under conditions that lead to dihydroxylation.
-
Rearrangement products: Under acidic conditions, rearrangement of the carbocation intermediate can lead to isomeric ketones or aldehydes.
Q3: Why am I recovering my starting material unchanged?
This is a common issue when attempting to oxidize a tertiary alcohol directly. The tertiary alcohol is resistant to oxidation. Ensure your reaction conditions are appropriate for targeting the double bond. If you are using a mild oxidant intended for alcohol oxidation, it is likely to be ineffective.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of Multiple Byproducts
Possible Causes and Solutions
| Cause | Solution |
| Non-selective Oxidant | The choice of oxidizing agent is critical. Strong oxidants like hot, acidic potassium permanganate or ozone will likely cleave the double bond, leading to acetone. For more selective oxidation, such as epoxidation, consider using a peroxy acid like m-CPBA. |
| Incorrect Reaction Temperature | Temperature control is crucial. Higher temperatures can favor over-oxidation and side reactions. For selective reactions like epoxidation, it is often recommended to run the reaction at lower temperatures (e.g., 0 °C to room temperature). |
| Inappropriate pH | The pH of the reaction mixture can influence byproduct formation. Acidic conditions can promote rearrangement reactions. If rearrangements are an issue, consider using buffered or neutral conditions. |
Quantitative Data on Byproduct Formation (Hypothetical Example)
The following table illustrates a hypothetical product distribution based on the choice of oxidant:
| Oxidizing Agent | Main Product | Acetone | 2,3-Epoxy-2,3-dimethylbutan-2-ol | Other Byproducts |
| O₃ then DMS | Acetone | >95% | <1% | <4% |
| Cold, dilute KMnO₄, NaOH | 2,3-Dimethyl-1,2-butanediol | <5% | <2% | ~10% (cleavage products) |
| m-CPBA | 2,3-Epoxy-2,3-dimethylbutan-2-ol | <1% | >90% | <9% |
| Hot, acidic KMnO₄ | Acetone | >90% | <1% | ~9% (over-oxidation products) |
Issue 2: Formation of an Unexpected Carbonyl Compound
Possible Cause and Solution
Under acidic oxidation conditions, a Meyer-Schuster-like rearrangement can occur, although this is more classically described for propargyl alcohols. A plausible pathway for a tertiary allylic alcohol could involve protonation of the hydroxyl group, loss of water to form a tertiary carbocation, followed by a hydride or alkyl shift and subsequent tautomerization to form a more stable ketone.
To avoid this, maintain neutral or slightly basic reaction conditions if a rearrangement is suspected. The use of buffered solutions can be beneficial.
Experimental Protocols
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic acid (m-CPBA)
Objective: To selectively synthesize 2,3-Epoxy-2,3-dimethylbutan-2-ol.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess peroxy acid.
-
Add sodium sulfite solution to reduce any remaining peroxides.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Oxidative Cleavage using Ozone
Objective: To synthesize acetone via the cleavage of the double bond.
Materials:
-
This compound
-
Methanol or Dichloromethane (DCM)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or Zinc dust/acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (methanol or DCM) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove the excess ozone.
-
Add the reducing agent. For a reductive workup, add dimethyl sulfide (1.5 eq) and allow the solution to warm to room temperature and stir for several hours.
-
Remove the solvent by distillation. The primary product will be acetone.
Visualizations
Caption: Potential oxidation pathways of this compound.
Caption: Troubleshooting workflow for oxidation experiments.
Validation & Comparative
Confirming the Structure of 2,3-Dimethyl-3-buten-2-ol: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to definitively confirm the structure of 2,3-Dimethyl-3-buten-2-ol against a potential isomeric alternative, 2,3-Dimethyl-2-butanol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a clear and objective framework for structural elucidation.
Structural Comparison at a Glance
| Compound | Structure | Key Differentiating Features |
| This compound | Presence of a carbon-carbon double bond (alkene) | |
| 2,3-Dimethyl-2-butanol | Saturated alkyl structure; absence of a C=C bond |
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its saturated counterpart, 2,3-Dimethyl-2-butanol.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
| This compound | 2,3-Dimethyl-2-butanol |
| Expected Chemical Shift (ppm) | Assignment |
| ~4.9-5.1 (2H, m) | =CH₂ (vinylic protons) |
| ~1.8 (1H, s) | -OH (hydroxyl proton) |
| ~1.7 (3H, s) | =C-CH₃ (vinylic methyl) |
| ~1.3 (6H, s) | -C(OH)(CH₃)₂ |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| This compound | 2,3-Dimethyl-2-butanol |
| Expected Chemical Shift (ppm) | Assignment |
| ~148 | C =CH₂ (quaternary alkene) |
| ~112 | =C H₂ (methylene alkene) |
| ~73 | C -OH (tertiary alcohol) |
| ~27 | -C(OH)(C H₃)₂ |
| ~20 | =C-C H₃ |
Infrared (IR) Spectroscopy Data
| This compound | 2,3-Dimethyl-2-butanol |
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch |
| 3080-3100 (medium) | =C-H stretch |
| 2850-3000 (strong) | C-H stretch (sp³) |
| ~1650 (medium) | C=C stretch |
| 1000-1300 (strong) | C-O stretch |
Mass Spectrometry (MS) Data
| This compound | 2,3-Dimethyl-2-butanol |
| m/z | Assignment |
| 100 | [M]⁺ (Molecular Ion) |
| 85 | [M - CH₃]⁺ |
| 82 | [M - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ |
| 43 | [C₃H₇]⁺ (base peak) |
Experimental Protocols
A detailed methodology for each of the key analytical techniques is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16-32 scans, and a temperature of 298 K.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
-
Gas Chromatography:
-
Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was injected in split mode (e.g., 50:1 split ratio).
-
Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound is outlined in the diagram below.
Caption: Structural confirmation workflow.
By following this structured approach and comparing the acquired experimental data with the reference information provided, researchers can confidently and unambiguously confirm the chemical structure of this compound.
A Comparative Guide to the Purity Analysis of Synthesized 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity analysis of synthesized 2,3-Dimethyl-3-buten-2-ol, a tertiary alcohol of interest in fine chemical and pharmaceutical synthesis, with its primary alcohol isomer, 2,3-dimethyl-1-buten-3-ol. This document outlines detailed experimental protocols for synthesis and subsequent purity determination using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The data presented is designed to offer an objective comparison of the analytical performance for these structurally similar compounds.
Synthesis and Impurity Profile
The choice of synthetic route directly influences the impurity profile of the final product. Here, we compare plausible syntheses for this compound and its isomer, highlighting the potential byproducts that necessitate robust analytical methods for purity assessment.
This compound Synthesis via Grignard Reaction:
A common laboratory-scale synthesis involves the Grignard reaction between acetone and isopropenylmagnesium bromide.
-
Reaction: Isopropenylmagnesium bromide + Acetone → this compound
-
Potential Impurities:
-
Unreacted acetone
-
Isopropanol (from quenching of the Grignard reagent)
-
Polymerized isopropenyl species
-
Dimeric side products
-
Alternative Synthesis of this compound:
Another documented industrial synthesis involves the reaction of isoprene with a hydrohalide followed by hydrolysis.
-
Reaction: Isoprene + H-X → Intermediate → this compound
-
Potential Impurities:
2,3-dimethyl-1-buten-3-ol Synthesis via Grignard Reaction:
The primary alcohol isomer can be synthesized using a Grignard reagent and methyl vinyl ketone.
-
Reaction: Isopropylmagnesium chloride + Methyl Vinyl Ketone → 2,3-dimethyl-1-buten-3-ol
-
Potential Impurities:
-
Unreacted methyl vinyl ketone
-
Product of 1,4-addition
-
Isopropanol
-
Comparative Purity Analysis Data
The following tables summarize hypothetical, yet realistic, quantitative data from the analysis of synthesized this compound and 2,3-dimethyl-1-buten-3-ol using GC-MS and qNMR.
Table 1: GC-MS Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Calculated Purity (%) |
| This compound | 8.52 | 98.5 | 98.5 |
| Acetone (Impurity) | 3.15 | 0.8 | - |
| Isopropanol (Impurity) | 4.23 | 0.5 | - |
| Dimer (Impurity) | 12.18 | 0.2 | - |
| 2,3-dimethyl-1-buten-3-ol | 9.15 | 97.9 | 97.9 |
| Methyl Vinyl Ketone (Impurity) | 4.88 | 1.2 | - |
| 1,4-Addition Product (Impurity) | 10.34 | 0.9 | - |
Table 2: qNMR Purity Analysis Data
| Compound | Analyte Signal (ppm) | Integral (Analyte) | Internal Standard Signal (ppm) | Integral (Internal Standard) | Calculated Purity (% w/w) |
| This compound | 1.25 (s, 6H) | 6.00 | 7.5-8.0 (m) | 1.00 | 99.1 |
| 2,3-dimethyl-1-buten-3-ol | 3.55 (d, 2H) | 2.00 | 7.5-8.0 (m) | 1.00 | 98.8 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: Standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Parameters:
-
Column: HP-5MS or equivalent poly(5% diphenyl/95% dimethyl siloxane) column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 2 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized alcohol into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
Quantitative NMR (qNMR) Protocol
Instrumentation: NMR Spectrometer (e.g., Bruker 400 MHz or equivalent).
qNMR Parameters:
-
Solvent: Chloroform-d (CDCl3)
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Number of Scans: 16
-
Acquisition Time: 4 s
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized alcohol into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (1,3,5-Trimethoxybenzene) and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl3, cap, and gently agitate until fully dissolved.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound or its isomer
-
IS = Internal Standard
Visualizations
The following diagrams illustrate the workflow for purity analysis and the decision-making process for selecting an appropriate analytical technique.
Caption: Experimental workflow for the purity analysis of synthesized alcohols.
Caption: Decision flow for selecting an analytical technique for purity determination.
References
A Comparative Guide to the Synthesis of 2,3-Dimethyl-3-buten-2-ol
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. This guide provides a comparative analysis of the two primary synthetic routes to 2,3-Dimethyl-3-buten-2-ol, a valuable tertiary allylic alcohol. The methods discussed are the Grignard reaction involving the addition of a vinyl nucleophile to acetone, and the acid-catalyzed dehydration of 2,3-dimethyl-2,3-butanediol (pinacol). This comparison is based on available experimental data, detailing reaction protocols, yields, and potential side reactions to aid in the selection of the most suitable pathway for a given application.
Comparison of Synthesis Routes
| Parameter | Grignard Reaction | Dehydration of 2,3-Dimethyl-2,3-butanediol |
| Starting Materials | Vinyl bromide, Magnesium, Acetone | 2,3-Dimethyl-2,3-butanediol (Pinacol) |
| Reaction Type | Nucleophilic addition | Elimination (Dehydration) |
| Key Reagents | Magnesium turnings, Dry ether or THF | Acid catalyst (e.g., H₂SO₄, H₃PO₄, solid acids) |
| Reported Yield | High (specific yield data not readily available in literature) | Variable, often moderate to low for the desired alcohol due to competing reactions. |
| Primary Side Products | Bivinyl (from Grignard coupling) | Pinacolone, 2,3-Dimethyl-1,3-butadiene |
| Advantages | - Direct C-C bond formation- High theoretical yield- Clean reaction with fewer side products under optimal conditions | - Readily available starting material (Pinacol)- Potentially simpler one-step procedure |
| Disadvantages | - Requires anhydrous conditions- Grignard reagent is moisture-sensitive- Handling of volatile and lachrymatory vinyl bromide | - Competing pinacol rearrangement is a major issue- Further dehydration to diene is common- Selectivity is highly dependent on catalyst and conditions |
Experimental Protocols
Route 1: Grignard Reaction of Vinylmagnesium Bromide with Acetone
This method involves the preparation of a vinyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone.
Step 1: Preparation of Vinylmagnesium Bromide
-
Materials: Magnesium turnings, vinyl bromide, anhydrous tetrahydrofuran (THF), iodine crystal (optional, for initiation).
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed. A solution of vinyl bromide in anhydrous THF is added dropwise to the magnesium. The reaction is often initiated with a small crystal of iodine. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.[1][2] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
Step 2: Reaction with Acetone and Work-up
-
Materials: Vinylmagnesium bromide solution in THF, anhydrous acetone, saturated aqueous ammonium chloride solution.
-
Procedure: The prepared vinylmagnesium bromide solution is cooled in an ice bath. Anhydrous acetone, dissolved in anhydrous THF, is added dropwise to the stirred Grignard solution. The reaction is typically stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.[3] The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Route 2: Dehydration of 2,3-Dimethyl-2,3-butanediol (Pinacol)
This route involves the acid-catalyzed elimination of a water molecule from pinacol. However, this reaction is notoriously prone to a competing rearrangement to form 3,3-dimethyl-2-butanone (pinacolone), and further dehydration to form 2,3-dimethyl-1,3-butadiene.[4][5] The selective synthesis of this compound is a significant challenge.
-
Materials: 2,3-Dimethyl-2,3-butanediol (pinacol), acid catalyst (e.g., sulfuric acid, solid acid catalysts like alumina or zirconia).
-
Procedure: In a distillation apparatus, 2,3-dimethyl-2,3-butanediol is mixed with a catalytic amount of acid. The mixture is heated, and the products are distilled as they are formed. The composition of the distillate is highly dependent on the reaction temperature and the nature of the acid catalyst.[5][6] For instance, studies on the dehydration of the similar 2,3-butanediol have shown that catalysts like indium oxide or zirconium oxide can selectively produce 3-buten-2-ol.[7][8] However, with strong protic acids like sulfuric acid, the major products are often pinacolone and the diene.[4][6]
-
Work-up and Purification: The collected distillate is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried and purified by fractional distillation to separate the desired alcohol from the byproducts.
Comparison of Methodologies
Caption: Logical flow comparing the Grignard and Dehydration synthesis routes.
Conclusion
Based on the available literature, the Grignard reaction of vinylmagnesium bromide with acetone appears to be the more reliable and selective method for the synthesis of this compound. While it requires careful handling of moisture-sensitive reagents, it offers a direct and high-yielding pathway to the desired product with fewer competing side reactions. The dehydration of 2,3-dimethyl-2,3-butanediol, although seemingly simpler, is significantly hampered by the competing pinacol rearrangement and further dehydration, making the selective synthesis of the target alcohol challenging. The choice of catalyst is critical in the dehydration route and may offer a more "green" alternative if selectivity can be achieved. For applications requiring high purity and a predictable outcome, the Grignard approach is the recommended route. Further research into selective catalysts for the dehydration of pinacol could, however, make it a more viable option in the future.
References
A Comparative Guide to the Reactivity of 2,3-Dimethyl-3-buten-2-ol and Other Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,3-Dimethyl-3-buten-2-ol, a tertiary allylic alcohol, with other representative tertiary alcohols such as tert-butyl alcohol (a simple tertiary alcohol) and 2,3-dimethyl-2-butanol (a saturated tertiary alcohol). This document outlines key differences in their performance in common organic transformations, supported by established principles of chemical reactivity and illustrative experimental data.
Introduction to Tertiary Alcohol Reactivity
Tertiary alcohols exhibit characteristic reactivity patterns primarily governed by two key factors: the stability of the corresponding carbocation and steric hindrance around the hydroxyl group. Reactions that proceed through a carbocation intermediate, such as S_N1 and E1 reactions, are generally facile for tertiary alcohols due to the formation of a stable tertiary carbocation. Conversely, reactions requiring nucleophilic attack at the carbinol carbon (S_N2) or oxidation of the carbinol carbon are disfavored due to steric bulk and the absence of a hydrogen atom on the carbinol carbon, respectively.
This compound presents a unique case as it is both a tertiary and an allylic alcohol. This dual functionality is expected to significantly influence its reactivity compared to its saturated counterparts.
Reactivity Comparison
The following sections detail the comparative reactivity of this compound in three key reaction types: acid-catalyzed dehydration, oxidation, and esterification.
Acid-Catalyzed Dehydration (E1)
Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this carbocation.
This compound is expected to undergo dehydration at a significantly faster rate than both tert-butyl alcohol and 2,3-dimethyl-2-butanol. This is attributed to the formation of a tertiary allylic carbocation, which is resonance-stabilized, making it more stable than a simple tertiary carbocation.[1][2][3] This increased stability of the intermediate lowers the activation energy for its formation, thus accelerating the reaction.[4]
Table 1: Comparison of Acid-Catalyzed Dehydration Reactivity
| Alcohol | Structure | Relative Rate (Estimated) | Major Alkene Product(s) |
| This compound | Very High | 2,3-Dimethyl-1,3-butadiene | |
| tert-Butyl alcohol | Moderate | Isobutylene | |
| 2,3-Dimethyl-2-butanol | High | 2,3-Dimethyl-2-butene, 2,3-Dimethyl-1-butene[5] |
Oxidation
Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[6][7] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
However, this compound, being an allylic alcohol, can undergo oxidation. Specific methods, such as the Babler-Dauben oxidation, are known to oxidize tertiary allylic alcohols to α,β-unsaturated carbonyl compounds.[8][9] In contrast, tert-butyl alcohol and 2,3-dimethyl-2-butanol are not expected to react under similar mild oxidative conditions.
Table 2: Comparison of Oxidation Reactivity (Mild Conditions)
| Alcohol | Structure | Expected Reactivity | Illustrative Product (with appropriate reagent) |
| This compound | Reactive | 3,3-Dimethyl-but-3-en-2-one | |
| tert-Butyl alcohol | Unreactive | No reaction | |
| 2,3-Dimethyl-2-butanol | Unreactive | No reaction |
Fischer Esterification
Fischer esterification of alcohols with carboxylic acids is a nucleophilic acyl substitution reaction. For tertiary alcohols, this reaction is notoriously slow and inefficient due to significant steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid.[10][11] While the reaction can proceed via an S_N1-like mechanism where a stable tertiary carbocation is formed, it generally requires harsh conditions and may favor elimination as a side reaction.[12]
The reactivity of this compound in esterification is expected to be comparable to or slightly lower than that of other tertiary alcohols due to its bulky nature. The presence of the double bond is unlikely to significantly enhance the rate of this sterically hindered reaction.
Table 3: Comparison of Fischer Esterification Reactivity
| Alcohol | Structure | Relative Rate (Estimated) | Illustrative Product (with Acetic Acid) |
| This compound | Very Low | 2,3-Dimethyl-3-buten-2-yl acetate | |
| tert-Butyl alcohol | Very Low | tert-Butyl acetate | |
| 2,3-Dimethyl-2-butanol | Very Low | 2,3-Dimethyl-2-butyl acetate |
Experimental Protocols
Acid-Catalyzed Dehydration of a Tertiary Alcohol
Objective: To monitor the dehydration of a tertiary alcohol and analyze the alkene products.
Materials:
-
Tertiary alcohol (e.g., this compound, tert-butyl alcohol, or 2,3-dimethyl-2-butanol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Distillation apparatus
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus.
-
Gently heat the mixture to distill the alkene product(s). The boiling point of the alkene will be lower than that of the alcohol.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash in a separatory funnel.
-
Dry the organic layer with anhydrous calcium chloride or sodium sulfate.
-
Analyze the product by GC-MS to identify the alkene(s) formed and determine their relative ratios.
Oxidation of a Tertiary Allylic Alcohol (Babler-Dauben Oxidation)
Objective: To oxidize a tertiary allylic alcohol to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α,β-unsaturated ketone.
Fischer Esterification of a Tertiary Alcohol
Objective: To synthesize an ester from a tertiary alcohol and a carboxylic acid.
Materials:
-
Tertiary alcohol (e.g., this compound or tert-butyl alcohol)
-
Acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine the tertiary alcohol and an excess of acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude ester.
-
Purify the ester by distillation if necessary.
Visualizations
Caption: E1 Dehydration Mechanism of a Tertiary Alcohol.
Caption: SN1-like Fischer Esterification Mechanism.
References
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ck12.org [ck12.org]
- 5. homework.study.com [homework.study.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. studymind.co.uk [studymind.co.uk]
- 8. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Babler oxidation - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
"spectroscopic comparison of 2,3-Dimethyl-3-buten-2-ol and its isomers"
A Spectroscopic Comparison of 2,3-Dimethyl-3-buten-2-ol and Its Isomers
This guide presents a comparative analysis of the spectroscopic properties of this compound and its structural isomers. The data, sourced from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), are intended to aid researchers, scientists, and professionals in drug development in the identification and differentiation of these compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers with the same molecular formula (C6H12O).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3550-3200 (broad), 3080, 2980, 1650, 900 | O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (alkene), =C-H bend |
| 2,3-Dimethyl-2-butanol | 3600-3200 (broad), 2970 | O-H (alcohol), C-H (alkane) |
| 2,3-Dimethyl-2-buten-1-ol | 3400-3200 (broad), 3040, 2920, 1670 | O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (alkene) |
| 3,3-Dimethyl-1-buten-2-ol | 3600-3300 (broad), 3090, 2960, 1645, 930 | O-H (alcohol), =C-H (alkene), C-H (alkane), C=C (alkene), =C-H bend |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)
| Compound | -OH | =CH or -CH | -CH₂- | -CH₃ |
| This compound | ~1.7 (s, 1H) | 4.9 (s, 1H), 4.8 (s, 1H) | - | 1.7 (s, 3H), 1.2 (s, 6H) |
| 2,3-Dimethyl-2-butanol | ~1.6 (s, 1H) | 1.8 (septet, 1H) | - | 1.2 (s, 6H), 0.9 (d, 6H) |
| 2,3-Dimethyl-2-buten-1-ol | ~1.5 (t, 1H) | 5.4 (t, 1H) | 4.0 (d, 2H) | 1.7 (s, 6H), 1.6 (s, 3H) |
| 3,3-Dimethyl-1-buten-2-ol | ~2.0 (d, 1H) | 5.9 (dd, 1H), 5.2 (dd, 1H), 5.1 (dd, 1H) | - | 0.9 (s, 9H) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ, in ppm)
| Compound | C=C | C-O | C-C |
| This compound | 150.1, 110.2 | 75.8 | 45.1, 26.2 |
| 2,3-Dimethyl-2-butanol | - | 73.0 | 35.0, 25.0, 17.0 |
| 2,3-Dimethyl-2-buten-1-ol | 135.0, 125.0 | 69.0 | 20.0, 18.0 |
| 3,3-Dimethyl-1-buten-2-ol | 145.0, 112.0 | 78.0 | 35.0, 26.0 |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 100 | 85, 82, 67, 59, 43 |
| 2,3-Dimethyl-2-butanol | 102 (often weak or absent) | 87, 73, 59, 43 |
| 2,3-Dimethyl-2-buten-1-ol | 100 | 85, 69, 43, 41 |
| 3,3-Dimethyl-1-buten-2-ol | 100 | 85, 82, 67, 57, 43 |
Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbon atoms.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. A small amount of the sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Visualizations
The following diagrams illustrate the relationships between the isomers and the general workflow for their spectroscopic analysis.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Potential chemical relationships between isomers.
Kinetic Profile of 2,3-Dimethyl-3-buten-2-ol: A Comparative Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 2,3-Dimethyl-3-buten-2-ol, an unsaturated tertiary alcohol. Due to a scarcity of comprehensive kinetic data for this specific molecule, this document leverages available data on its atmospheric oxidation reactions and draws comparisons with related isomeric and structurally similar alkenols. The guide also outlines prevalent experimental methodologies for kinetic analysis of alcohol reactions, providing a framework for further investigation.
Comparative Kinetic Data
The primary available kinetic data for this compound pertains to its gas-phase reactions with hydroxyl radicals (•OH) and ozone (O₃), which are crucial in atmospheric chemistry. The following tables summarize this data and compare it with other C5 and C6 alkenols.
Table 1: Gas-Phase Reaction Rate Coefficients with Hydroxyl Radicals (•OH) at 298 K
| Compound | Formula | Rate Coefficient (k) (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| This compound | C₆H₁₂O | 11.71 ± 1.29 [1] |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 6.32 ± 0.49[1][2] |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 14.55 ± 0.93[1][2] |
| 3-Methyl-3-buten-1-ol | C₅H₁₀O | 10.04 ± 0.78[1][2] |
| 2-Methyl-3-buten-1-ol | C₅H₁₀O | 5.31 ± 0.37[1][2] |
Table 2: Gas-Phase Reaction Rate Coefficients with Ozone (O₃) at 298 K
| Compound | Formula | Rate Coefficient (k) (x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) |
| This compound | C₆H₁₂O | 62.9 ± 6.8 [3] |
| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 9.55 ± 1.04[3] |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 311 ± 20[3] |
| 3-Methyl-3-buten-1-ol | C₅H₁₀O | 7.29 ± 0.46[3] |
| 2-Methyl-3-buten-1-ol | C₅H₁₀O | 4.25 ± 0.29[3] |
Reaction Mechanisms and Signaling Pathways
The reactions of this compound can be categorized into several key pathways, including acid-catalyzed dehydration and atmospheric oxidation.
Acid-Catalyzed Dehydration
Caption: Proposed E1 dehydration pathway for this compound.
Atmospheric Oxidation by Hydroxyl Radical
The reaction with the hydroxyl radical is a key atmospheric degradation pathway. The •OH radical can either abstract a hydrogen atom or add to the double bond. For unsaturated alcohols, addition to the double bond is typically the dominant pathway.
Caption: •OH radical addition to the double bond of this compound.
Experimental Protocols
The kinetic data presented in this guide were obtained using established experimental techniques for gas-phase reactions. Below are detailed methodologies representative of those used in such studies.
Relative Rate Method for Gas-Phase Kinetics
This method is commonly used to determine the rate coefficient of a reaction of interest by comparing its rate to that of a reference reaction with a known rate coefficient.
Workflow:
References
- 1. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Validation of 2,3-Dimethyl-2-buten-2-ol Dehydration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanistic pathways and experimental outcomes of the dehydration of 2,3-dimethyl-2-buten-2-ol. We will explore the well-established acid-catalyzed E1 mechanism and compare its performance with alternative dehydration methods, supported by experimental data and detailed protocols.
Introduction
The dehydration of tertiary alcohols, such as 2,3-dimethyl-2-buten-2-ol, is a fundamental reaction in organic synthesis, leading to the formation of alkenes. Understanding the underlying mechanisms and the factors influencing product distribution is crucial for controlling reaction outcomes and developing efficient synthetic routes. This guide focuses on the mechanistic validation of this reaction, presenting a comparison between the traditional acid-catalyzed pathway and alternative methods that offer different selectivity and milder reaction conditions.
Acid-Catalyzed Dehydration: An E1 Mechanism
The dehydration of 2,3-dimethyl-2-buten-2-ol with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) proceeds through a unimolecular elimination (E1) mechanism. This multi-step process involves the formation of a carbocation intermediate, which is the rate-determining step.
The reaction yields two primary products: the major product, 2,3-dimethyl-2-butene (the more substituted and thermodynamically stable alkene, in accordance with Zaitsev's rule), and the minor product, 2,3-dimethyl-1-butene.[1][2][3]
Signaling Pathway: E1 Dehydration of 2,3-Dimethyl-2-buten-2-ol
Caption: E1 mechanism for the acid-catalyzed dehydration of 2,3-dimethyl-2-buten-2-ol.
Alternative Dehydration Methods
While effective, acid-catalyzed dehydration can sometimes lead to side reactions and rearrangements. Alternative methods offer milder conditions and can provide different product selectivity.
Dehydration using Phosphorus Oxychloride (POCl₃) in Pyridine
This method proceeds via an E2 (bimolecular elimination) mechanism and is particularly useful for alcohols that are sensitive to strong acids.[4][5][6][7] The alcohol is first converted to a good leaving group (a dichlorophosphate ester), which is then eliminated by the base (pyridine) in a concerted step.[4][6] A key advantage of this method is the avoidance of carbocation intermediates, thus preventing rearrangements.[4]
Dehydration over Alumina (Al₂O₃)
Passing the alcohol vapor over heated alumina (aluminum oxide) is another common method for dehydration.[8][9][10] This heterogeneous catalytic process can proceed through either an E1 or E2-like mechanism depending on the reaction conditions and the nature of the alumina surface. It often requires higher temperatures compared to the acid-catalyzed method.[8]
Performance Comparison
The choice of dehydration method significantly impacts the product distribution and reaction conditions. Below is a comparative summary:
| Feature | Acid-Catalyzed (H₃PO₄/H₂SO₄) | POCl₃ in Pyridine | Alumina (Al₂O₃) |
| Mechanism | E1 | E2 | E1 or E2-like |
| Intermediate | Carbocation | Concerted (no intermediate) | Surface-bound species |
| Rearrangements | Possible | Not possible | Can occur, but often less than with strong acids |
| Product Selectivity | Zaitsev's Rule (more substituted alkene) | Zaitsev's Rule | Can favor Zaitsev or Hofmann product depending on conditions |
| Reaction Conditions | Moderate to high temperatures, strong acid | Mild (often 0 °C to room temp.), basic | High temperatures (vapor phase) |
| Substrate Scope | Good for tertiary and secondary alcohols | Good for primary, secondary, and tertiary alcohols | Generally applicable |
Quantitative Product Distribution
| Product | Percentage |
| 2-methyl-2-butene (Major) | 83.68 - 85.11% |
| 2-methyl-1-butene (Minor) | 14.89 - 16.32% |
This distribution, strongly favoring the more substituted alkene, is consistent with the E1 mechanism and Zaitsev's rule, and a similar outcome is expected for the dehydration of 2,3-dimethyl-2-buten-2-ol.
Experimental Protocols
Detailed methodologies for the key dehydration procedures are provided below.
Experimental Workflow: General Procedure
Caption: General experimental workflow for alcohol dehydration.
Protocol 1: Acid-Catalyzed Dehydration using Phosphoric Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 2,3-dimethyl-2-buten-2-ol. Cool the flask in an ice bath.
-
Addition of Acid: Slowly add 85% phosphoric acid to the cooled alcohol with stirring.
-
Dehydration: Heat the mixture to the appropriate temperature (typically around 100°C for tertiary alcohols) to distill the alkene products as they are formed.[11]
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, and purify the alkene mixture by simple distillation.
-
Analysis: Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Dehydration using POCl₃ in Pyridine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,3-dimethyl-2-buten-2-ol in pyridine and cool the mixture to 0°C.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Carefully pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting alkene by distillation.
-
Analysis: Characterize the product using GC-MS, NMR, and IR spectroscopy.
Protocol 3: Dehydration over Alumina
-
Catalyst Preparation: Pack a tube furnace with activated alumina (Al₂O₃).
-
Reaction Setup: Heat the furnace to the desired temperature (e.g., 350°C).[8]
-
Dehydration: Introduce the 2,3-dimethyl-2-buten-2-ol into the heated tube as a vapor, carried by an inert gas (e.g., nitrogen).
-
Product Collection: Collect the gaseous products by passing them through a condenser and into a cold trap.
-
Analysis: Analyze the collected liquid by GC-MS to determine the product distribution.
GC-MS Analysis Parameters
For the separation and identification of the alkene isomers, the following GC-MS parameters can be employed as a starting point:
-
GC Column: A mid-polarity capillary column (e.g., "624" type phase) or a high-polarity polyethylene glycol phase (e.g., DB-WAX) is recommended for good separation of isomers.[2][12] A longer column (30-60 m) will provide better resolution.[12]
-
Injector Temperature: 200-250°C.
-
Oven Temperature Program: Start at a low initial temperature (e.g., 35-40°C) and ramp up to a final temperature (e.g., 150°C) at a rate of 10°C/min.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification if necessary.
Conclusion
The dehydration of 2,3-dimethyl-2-buten-2-ol is a well-understood reaction that predominantly follows an E1 mechanism in the presence of strong acids, yielding the more stable alkene as the major product. However, for substrates prone to rearrangement or sensitive to acidic conditions, alternative methods such as the use of POCl₃ in pyridine or catalytic dehydration over alumina offer valuable alternatives. The choice of method should be guided by the specific requirements of the synthesis, including desired product selectivity, reaction scale, and substrate compatibility. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for the mechanistic validation and comparative assessment of these important synthetic transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 10. Dehydration of alcohols over oxide catalysts:. gamma. -eliminations -- stereospecificity and selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in the Dehydration of 2,3-Dimethyl-3-buten-2-ol
The catalytic dehydration of 2,3-dimethyl-3-buten-2-ol is a significant reaction, primarily as a potential pathway for the synthesis of isoprene, a key monomer in the production of synthetic rubber. The efficiency of this transformation is highly dependent on the catalyst employed, with various materials offering different levels of conversion and selectivity. This guide provides a comparative overview of different catalyst types, their performance based on analogous tertiary alcohol dehydration reactions, and detailed experimental protocols for researchers in the field.
Catalyst Performance Comparison
Direct quantitative performance data for the dehydration of this compound is limited in publicly available literature. However, extensive research on the dehydration of similar tertiary and diol alcohols, such as 2,3-butanediol, provides valuable insights into the expected performance of different catalyst classes. The following table summarizes the typical performance of various catalysts in alcohol dehydration reactions, which can be extrapolated to the dehydration of this compound.
| Catalyst Type | Catalyst Examples | Typical Temperature (°C) | Conversion (%) | Selectivity to Dehydrated Products (%) | Key Byproducts |
| Solid Acids | γ-Al₂O₃ | 250 - 400 | High | Moderate to High | Ethers, rearrangement products |
| HZSM-5 Zeolite | 200 - 350 | Very High | Moderate | Isomeric alkenes, oligomers | |
| Silica-Alumina | 300 - 500 | High | Moderate | Skeletal isomers | |
| Metal Oxides | Zirconium Dioxide (ZrO₂) | 250 - 450 | High | High for specific alkenes | Ketones, other unsaturated alcohols[1] |
| Scandium Oxide (Sc₂O₃) | 300 - 450 | Very High | High for specific alkenes | Dienes, ketones | |
| Indium Oxide (In₂O₃) | 250 - 350 | High | High (up to 70% for 3-buten-2-ol from 2,3-butanediol)[2] | Dehydrogenation products[2] | |
| Mineral Acids | Sulfuric Acid (H₂SO₄) | 50 - 150 | High | Low to Moderate | Polymers, char, various isomers |
| Phosphoric Acid (H₃PO₄) | 150 - 250 | High | Moderate | Fewer byproducts than H₂SO₄ |
Experimental Protocols
A generalized experimental protocol for the vapor-phase catalytic dehydration of this compound is described below. This procedure is based on standard practices for alcohol dehydration studies.[3]
Materials and Equipment
-
Reactant: this compound (98% purity or higher)
-
Catalyst: Selected catalyst (e.g., γ-Al₂O₃, HZSM-5, ZrO₂)
-
Carrier Gas: Inert gas such as Nitrogen (N₂) or Argon (Ar)
-
Reactor: Fixed-bed continuous flow reactor (typically quartz or stainless steel)
-
Furnace: Tubular furnace with temperature controller
-
Feed System: Syringe pump and evaporator/vaporizer
-
Condensation System: Cold trap (e.g., ice bath or cryocooler)
-
Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS)
Procedure
-
Catalyst Preparation and Loading:
-
The catalyst is typically pelletized, crushed, and sieved to a specific particle size range (e.g., 250-425 μm).
-
A known mass of the sieved catalyst is loaded into the center of the reactor tube, secured with quartz wool plugs.
-
-
System Setup and Leak Check:
-
The reactor is installed in the furnace, and all gas and liquid lines are connected.
-
The system is purged with the inert carrier gas and checked for leaks.
-
-
Catalyst Activation (Pre-treatment):
-
The catalyst is heated under a flow of inert gas to a specific activation temperature (e.g., 400-550°C) for a set period (e.g., 1-2 hours) to remove adsorbed water and other impurities.
-
-
Reaction:
-
The reactor is brought to the desired reaction temperature.
-
The liquid this compound is fed into the vaporizer using a syringe pump at a controlled flow rate.
-
The vaporized alcohol is mixed with the carrier gas and passed through the catalyst bed.
-
The Weight Hourly Space Velocity (WHSV), defined as the mass flow rate of the reactant divided by the mass of the catalyst, is maintained at a specific value.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a cold trap to condense the liquid products (unreacted alcohol, water, and higher-boiling products).
-
The gaseous products are collected in gas bags or analyzed online using a GC.
-
The liquid products are collected at regular intervals and analyzed by GC to determine the conversion of the reactant and the selectivity to various products.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating catalyst performance in the dehydration of this compound.
Acid-Catalyzed Dehydration Pathway
The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism.[4][5] This involves the formation of a carbocation intermediate.
-
Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[6]
-
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation.
-
Deprotonation to form Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. In this case, the primary product is isoprene.
References
"yield comparison of different 2,3-Dimethyl-3-buten-2-ol synthesis protocols"
A Comparative Guide to the Synthesis of 2,3-Dimethyl-3-buten-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic protocols for the preparation of this compound, a valuable tertiary alcohol in organic synthesis. The protocols detailed below are the Grignard reaction of isopropenylmagnesium bromide with acetone and the selective hydrogenation of 2,3-dimethyl-3-butyn-2-ol. This comparison aims to assist researchers in selecting the most suitable method based on yield, reagent availability, and procedural complexity.
Quantitative Data Summary
The following table summarizes the reported yields for the two synthesis protocols.
| Protocol | Key Reagents | Reported Yield |
| Grignard Reaction | Isopropenylmagnesium bromide, Acetone | ~65-70% |
| Two-Step Hydrogenation | 2,3-Dimethyl-3-butyn-2-ol, Lindlar Catalyst, H₂ | High (~94%)* |
*Note: The high yield for the hydrogenation step is based on the analogous hydrogenation of 2-methyl-3-butyn-2-ol. Specific yield for the hydrogenation of 2,3-dimethyl-3-butyn-2-ol is expected to be comparable.
Experimental Protocols
Protocol 1: Grignard Reaction Synthesis
This method involves the nucleophilic addition of an isopropenyl Grignard reagent to acetone.
Experimental Workflow:
Caption: Workflow for Grignard Synthesis.
Methodology:
-
Preparation of Isopropenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). A solution of isopropenyl bromide in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The freshly prepared Grignard solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 20°C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride with cooling. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Protocol 2: Two-Step Synthesis via Hydrogenation
This protocol involves the synthesis of a propargyl alcohol precursor followed by its selective hydrogenation to the desired alkene.
Experimental Workflow:
Caption: Workflow for Two-Step Hydrogenation.
Methodology:
-
Synthesis of 2,3-Dimethyl-3-butyn-2-ol: A solution of propyne in an anhydrous solvent such as THF is cooled to a low temperature (e.g., -78°C). A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise to deprotonate the terminal alkyne, forming a lithium acetylide. After stirring for a short period, anhydrous acetone is added to the solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude 2,3-dimethyl-3-butyn-2-ol is purified by distillation.
-
Selective Hydrogenation: The purified 2,3-dimethyl-3-butyn-2-ol is dissolved in a suitable solvent such as hexane or ethanol. A catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and a catalyst poison such as quinoline are added. The mixture is then subjected to hydrogenation with hydrogen gas, typically using a balloon or a Parr hydrogenator, until the theoretical amount of hydrogen has been consumed. The reaction is carefully monitored to prevent over-hydrogenation to the corresponding alkane. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated. The resulting this compound is then purified by distillation. A high yield of 94% has been reported for the analogous hydrogenation of 2-methyl-3-butyn-2-ol.[1][2]
References
"alternative reagents for the synthesis of 2,3-Dimethyl-3-buten-2-ol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,3-Dimethyl-3-buten-2-ol, a valuable tertiary allylic alcohol intermediate. We will objectively compare the well-established partial hydrogenation of an alkyne with a viable alternative, the Grignard reaction, providing supporting experimental data and detailed methodologies.
Introduction
This compound is a key building block in organic synthesis. Its tertiary alcohol and vinyl functionalities allow for a wide range of subsequent transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. The efficiency and selectivity of its synthesis are therefore of critical importance. This guide evaluates two primary synthetic strategies: the partial hydrogenation of 2-methyl-3-butyn-2-ol using a Lindlar catalyst and the addition of a vinyl Grignard reagent to acetone.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Partial Hydrogenation | Route 2: Grignard Reaction |
| Starting Materials | 2-Methyl-3-butyn-2-ol, Hydrogen gas | Vinyl bromide, Magnesium, Acetone |
| Key Reagents | Lindlar Catalyst (Pd/CaCO₃/PbO), Quinoline | Anhydrous THF or diethyl ether |
| Reaction Type | Catalytic Hydrogenation | Nucleophilic Addition |
| Reported Yield | 94% | Estimated 70-85% (based on analogous reactions) |
| Selectivity | High selectivity for the alkene is crucial to avoid over-reduction. | The primary challenge is preventing side reactions of the Grignard reagent. |
| Reaction Conditions | 10°C, Hydrogen atmosphere (approx. 1 atm) | 0°C to reflux, anhydrous conditions |
| Advantages | High reported yield, well-established procedure. | Readily available and relatively inexpensive starting materials. |
| Disadvantages | Use of a poisoned, heavy-metal catalyst (lead); requires careful monitoring to prevent over-reduction. | Highly sensitive to moisture; requires strict anhydrous conditions. Yield data for this specific reaction is not widely published. |
Reaction Pathways
The logical workflows for the two synthetic routes are depicted below.
Experimental Protocols
Route 1: Partial Hydrogenation of 2-Methyl-3-butyn-2-ol
This procedure is based on a high-yield synthesis reported in the literature.
Materials:
-
2-Methyl-3-butyn-2-ol (336 g)
-
Light petroleum (equal volume to the alcohol)
-
Quinoline (16.8 g)
-
Lindlar catalyst (30 g)
-
Hydrogen gas
Procedure:
-
A solution of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared in a suitable reaction vessel.
-
Quinoline and the Lindlar catalyst are added to the solution.
-
The mixture is cooled to 10°C.
-
The vessel is evacuated and filled with hydrogen gas to approximately 1 atmosphere.
-
The mixture is shaken vigorously in the hydrogen atmosphere. The progress of the reaction can be monitored by the uptake of hydrogen.
-
After approximately 3-5 hours, the absorption of hydrogen will significantly slow down, indicating the completion of the reaction.
-
The catalyst is removed by filtration.
-
The product is purified by distillation through a filled column, yielding this compound.[1]
Yield: 94%[1]
Route 2: Grignard Reaction with Vinylmagnesium Bromide and Acetone
This protocol is based on general procedures for the formation and reaction of vinyl Grignard reagents.
Part A: Preparation of Vinylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Vinyl bromide
-
Iodine crystal (optional, for initiation)
Procedure:
-
A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium turnings are placed in the flask.
-
A small amount of a solution of vinyl bromide in anhydrous THF is added to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started, the remaining vinyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Part B: Reaction with Acetone
Materials:
-
Vinylmagnesium bromide solution (from Part A)
-
Anhydrous acetone
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A separate flame-dried, three-necked flask under an inert atmosphere is charged with a solution of anhydrous acetone in anhydrous THF or diethyl ether.
-
The flask is cooled to 0°C in an ice bath.
-
The prepared vinylmagnesium bromide solution is added slowly to the stirred acetone solution via a dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Conclusion
Both the partial hydrogenation of 2-methyl-3-butyn-2-ol and the Grignard reaction of vinylmagnesium bromide with acetone are effective methods for the synthesis of this compound.
The partial hydrogenation route offers a very high reported yield and is a well-documented procedure. However, it relies on a specialized, poisoned catalyst containing lead, a toxic heavy metal. The reaction also requires careful monitoring to prevent over-reduction to the corresponding alkane.
The Grignard reaction route utilizes more common and less hazardous reagents. It is a versatile and powerful method for carbon-carbon bond formation. The main drawback is the stringent requirement for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Although a precise yield for this specific transformation is not cited, it is expected to be synthetically useful.
For researchers seeking a high-yield, established method and equipped to handle specialized catalysts, the Lindlar hydrogenation is an excellent choice. For those prioritizing the avoidance of heavy metals and having facilities for performing moisture-sensitive reactions, the Grignard approach presents a strong and viable alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and environmental considerations.
References
A Comparative Guide to the Computational Modeling of 2,3-Dimethyl-3-buten-2-ol and 2,3-Dimethyl-2-butene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction chemistry of 2,3-dimethyl-3-buten-2-ol and a key structural alternative, 2,3-dimethyl-2-butene. The information presented herein is a synthesis of available experimental data and computational modeling studies, designed to offer insights into the reactivity and potential reaction pathways of these compounds. This document is intended to serve as a valuable resource for researchers in atmospheric chemistry, synthetic organic chemistry, and drug development, where understanding the metabolic and degradation pathways of such molecules is crucial.
Introduction to the Compounds
This compound is a tertiary allylic alcohol. Its structure features a vinyl group and a hydroxyl group attached to the same tertiary carbon, making it an interesting subject for studying the interplay of these two functional groups in chemical reactions.
2,3-Dimethyl-2-butene , also known as tetramethylethylene, is a symmetrically substituted alkene. It is a widely studied compound in the context of atmospheric chemistry and as a model for understanding the reactions of substituted alkenes. Its simple, symmetric structure provides a useful benchmark for comparison with the more complex reactivity of this compound.
Comparative Reactivity Analysis
This section compares the reactivity of this compound and 2,3-dimethyl-2-butene with two key atmospheric oxidants: the hydroxyl radical (•OH) and ozone (O₃).
Reaction with Hydroxyl Radical (•OH)
The reaction with the hydroxyl radical is a primary degradation pathway for volatile organic compounds in the troposphere.
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Computational Method | Basis Set | Reference |
| This compound | (5.6 ± 0.6) x 10⁻¹¹ | M06-2X | 6-311+G(d,p) | [1] |
| 2,3-Dimethyl-2-butene | (10.21 ± 0.30) x 10⁻¹¹ | Not Specified | Not Specified | [2] |
Analysis: Experimental data shows that 2,3-dimethyl-2-butene reacts with the OH radical at a faster rate than this compound at room temperature. This suggests that the electron-donating methyl groups in 2,3-dimethyl-2-butene make the double bond more susceptible to electrophilic attack by the OH radical compared to the vinyl group in this compound, which is sterically hindered by the adjacent tertiary alcohol group.
The reaction of OH radicals with alkenes can proceed via two main pathways: addition to the double bond and hydrogen abstraction.
This compound + •OH: Computational studies suggest that the dominant pathway is the addition of the OH radical to the terminal carbon of the vinyl group, forming a more stable tertiary radical. Hydrogen abstraction from the hydroxyl group or the methyl groups is a minor channel.
2,3-Dimethyl-2-butene + •OH: For 2,3-dimethyl-2-butene, the primary reaction is the addition of the OH radical to one of the carbons of the double bond, forming a stable tertiary radical.[3]
Reaction with Ozone (O₃)
Ozonolysis is another significant atmospheric removal process for unsaturated compounds, leading to the formation of carbonyls and other oxygenated products.
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Product(s) | Reference |
| This compound | Data not available | Inferred: Acetone, Formaldehyde, Hydroxyacetone | - |
| 2,3-Dimethyl-2-butene | (1.1 ± 0.2) x 10⁻¹⁵ | Acetone | [4] |
Ozonolysis proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. The decomposition of the ozonide yields carbonyl products.
Proposed Ozonolysis of this compound:
Ozonolysis of 2,3-Dimethyl-2-butene:
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ozonolysis of vinyl compounds, CH2 [[double bond, length half m-dash]] CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Supplemental Topics [www2.chemistry.msu.edu]
- 4. A study of the alkene–ozone reactions, 2,3-dimethyl 2-butene + O3 and 2-methyl propene + O3, with photoelectron spectroscopy: measurement of product branching ratios and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. askfilo.com [askfilo.com]
- 7. brainly.in [brainly.in]
A Comparative Analysis of 2,3-Dimethyl-3-buten-2-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Data
In the landscape of chemical research and development, precise analytical characterization is paramount. This guide provides a comprehensive cross-referencing of analytical data for 2,3-Dimethyl-3-buten-2-ol and its structural isomers and analogs. By presenting key spectral data in a comparative format, this document aims to facilitate informed decisions in experimental design and compound selection. The following sections detail the analytical profiles of this compound, and three alternative compounds: 2,3-Dimethyl-2-butanol, 2-Methyl-3-buten-2-ol, and 2,3-Dimethyl-2-butene, based on Mass Spectrometry, ¹³C NMR, ¹H NMR, and Infrared Spectroscopy.
Comparative Analytical Data
The analytical data for this compound and its comparators are summarized below. These tables offer a direct comparison of key spectral features, aiding in the differentiation and identification of these closely related molecules.
Table 1: General Properties
| Property | This compound | 2,3-Dimethyl-2-butanol | 2-Methyl-3-buten-2-ol | 2,3-Dimethyl-2-butene |
| Molecular Formula | C₆H₁₂O[1][2][3] | C₆H₁₄O[4][5] | C₅H₁₀O[6] | C₆H₁₂[7] |
| Molecular Weight | 100.16 g/mol [1][2][3] | 102.17 g/mol [4] | 86.13 g/mol [6] | 84.16 g/mol [7] |
| CAS Number | 10473-13-9[1][2][3] | 594-60-5[4][5] | 115-18-4[6] | 563-79-1[7] |
| IUPAC Name | 2,3-dimethylbut-3-en-2-ol[2] | 2,3-dimethylbutan-2-ol[4] | 2-methylbut-3-en-2-ol | 2,3-dimethylbut-2-ene[7] |
Table 2: Mass Spectrometry Data (Major Peaks m/z)
| Compound | Peak 1 (m/z) | Peak 2 (m/z) | Peak 3 (m/z) |
| This compound | 85 | 59 | 43[2][8] |
| 2,3-Dimethyl-2-butanol | 59 | 43 | 87 |
| 2-Methyl-3-buten-2-ol | 71 | 43 | 59 |
| 2,3-Dimethyl-2-butene | 69 | 84 | 41 |
Table 3: ¹³C NMR Chemical Shifts (ppm)
| Compound | C=C (alkene) | C-O (carbinol) | C-C (alkyl) |
| This compound | 148.5, 111.2 | 75.1 | 28.9, 22.5 |
| 2,3-Dimethyl-2-butanol | - | 72.9 | 35.1, 25.9, 17.5 |
| 2-Methyl-3-buten-2-ol | 144.8, 111.9 | 70.9 | 29.1 |
| 2,3-Dimethyl-2-butene | 124.5 | - | 20.1 |
Table 4: ¹H NMR Chemical Shifts (ppm)
| Compound | =CH₂ (vinyl) | -OH (hydroxyl) | -CH₃ (methyl) | -CH (methine) |
| This compound | 4.9 (s, 1H), 4.8 (s, 1H) | 1.6 (s, 1H) | 1.8 (s, 3H), 1.2 (s, 6H) | - |
| 2,3-Dimethyl-2-butanol | - | 1.4 (s, 1H) | 1.2 (s, 6H), 0.9 (d, 6H) | 1.7 (sept, 1H) |
| 2-Methyl-3-buten-2-ol | 5.9 (dd, 1H), 5.2 (dd, 1H), 5.0 (dd, 1H) | 1.7 (s, 1H) | 1.3 (s, 6H) | - |
| 2,3-Dimethyl-2-butene | - | - | 1.7 (s, 12H) | - |
Table 5: Infrared (IR) Spectroscopy Data (Major Peaks cm⁻¹)
| Compound | O-H stretch | C=C stretch | C-O stretch | =C-H bend |
| This compound | ~3400 (broad) | ~1645 | ~1140 | ~900 |
| 2,3-Dimethyl-2-butanol | ~3400 (broad) | - | ~1150 | - |
| 2-Methyl-3-buten-2-ol | ~3380 (broad) | ~1640 | ~1150 | ~920, ~995 |
| 2,3-Dimethyl-2-butene | - | ~1670 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical data. The following protocols outline the general procedures for the key analytical techniques cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a volatile sample.
Methodology:
-
Sample Preparation: Dilute the analyte in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Gas Chromatograph Conditions:
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain 200°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the compound by comparing its mass spectrum with reference spectra in a database (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of a compound by analyzing the magnetic properties of its nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (for both ¹H and ¹³C NMR):
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 second.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology (using Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample. The background spectrum is automatically subtracted from the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after each measurement.
Visualizing the Analytical Workflow
To further clarify the process of cross-referencing analytical data, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships involved in compound characterization.
Caption: Experimental workflow for analytical comparison.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. 3-Buten-2-ol, 2,3-dimethyl- [webbook.nist.gov]
- 4. jascoinc.com [jascoinc.com]
- 5. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 6. 3-Buten-2-ol, 2-methyl- [webbook.nist.gov]
- 7. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 8. This compound | C6H12O | CID 82652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2,3-Dimethyl-3-buten-2-ol and Its Derivatives: A Guideline for Future Research
An Objective Comparison Based on General Principles of Terpenoid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-3-buten-2-ol is a hemiterpenoid alcohol with a compact and reactive structure, making it an interesting starting scaffold for the synthesis of novel bioactive molecules. The introduction of various functional groups to the parent molecule can significantly alter its physicochemical properties, such as lipophilicity, steric hindrance, and electronic distribution. These modifications, in turn, can profoundly impact the compound's pharmacokinetic profile and its interaction with biological targets, potentially leading to enhanced or novel therapeutic activities. This guide explores the potential biological activities of this compound derivatives in comparison to the parent compound, focusing on antimicrobial, cytotoxic, and anti-inflammatory properties.
Hypothetical Comparative Data
The following table presents a hypothetical comparison of the biological activities of this compound and two representative derivatives: an acetate ester and a methyl ether. This illustrates how experimental data would be summarized for a clear comparison.
| Compound | Structure | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Cytotoxicity (IC50, µM) vs. A549 Cancer Cells | Anti-inflammatory Activity (% NO Inhibition at 100 µM) |
| Parent Compound this compound |
| > 500 | > 200 | 15 ± 2.1 |
| Derivative 1 2,3-Dimethyl-3-buten-2-yl acetate | Hypothetical Structure | 128 | 85.3 ± 5.4 | 45 ± 3.8 |
| Derivative 2 2-Methoxy-2,3-dimethyl-3-butene | Hypothetical Structure | 256 | 150.1 ± 9.2 | 30 ± 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A single colony of Staphylococcus aureus (ATCC 29213) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are prepared in MHB in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The final volume in each well is 200 µL.
-
Determination of MIC: The microtiter plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity: MTT Assay
The cytotoxic effects of the compounds on the human lung carcinoma cell line A549 are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells per well. After 24 hours, the cells are pre-treated with the test compounds for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Visualizations
The following diagrams illustrate a general workflow for comparing the biological activities of a parent compound and its derivatives, and a key signaling pathway often implicated in inflammation.
Caption: Workflow for comparing the biological activity of a parent compound and its derivatives.
Caption: Simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound suggests that its derivatives could exhibit a range of interesting biological activities. Esterification or etherification of the tertiary alcohol could increase lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. This could lead to improved antimicrobial, cytotoxic, and anti-inflammatory properties compared to the more polar parent compound. The systematic synthesis and screening of a library of this compound derivatives are warranted to explore their therapeutic potential. The experimental protocols and workflow provided in this guide offer a robust starting point for researchers venturing into this promising area of drug discovery.
A Comparative Cost-Effectiveness Analysis of Synthetic Pathways to 2,3-Dimethyl-3-buten-2-ol
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. 2,3-Dimethyl-3-buten-2-ol is a valuable tertiary alcohol used in the synthesis of various fine chemicals and pharmaceuticals. This guide provides an objective comparison of four potential synthetic pathways to this target molecule, evaluating them based on experimental data, cost-effectiveness, and procedural complexity.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthetic pathways to this compound.
Table 1: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Selective Hydrogenation | Pathway 2: From Isoprene | Pathway 3: Grignard Reaction (Proposed) | Pathway 4: Prins Reaction (Proposed) |
| Starting Materials | 2-Methyl-3-butyn-2-ol, Hydrogen | Isoprene, Hydrohalic Acid, Base | Acetone, Isopropenylmagnesium Bromide | Isobutylene, Acetone |
| Key Reagents/Catalysts | Lindlar Catalyst or Pd/γ-Al2O3 | - | Magnesium, Isopropenyl Bromide | Acid Catalyst (e.g., H2SO4) |
| Reported Yield | High (~97%)[1][2] | Moderate to High (Variable) | Good to High (Estimated) | Moderate (Estimated) |
| Reaction Steps | 1 | 2 | 2 | 1 |
| Key Advantages | High selectivity and yield, well-established industrial process.[3] | Utilizes a readily available and inexpensive starting material. | Direct C-C bond formation, potentially high conversion. | Atom-economical, one-step reaction. |
| Key Disadvantages | Cost of precursor and catalyst, potential for over-hydrogenation. | Use of corrosive hydrohalic acids, potential for side reactions. | Moisture-sensitive reagents, requires anhydrous conditions. | Potential for side reactions and low selectivity, requires optimization. |
| Estimated Feedstock Cost | Higher | Lower | Moderate | Lower |
Table 2: Cost Analysis of Starting Materials and Catalysts
| Compound | Price (USD) | Unit | Source |
| 2-Methyl-3-butyn-2-ol | ~35-94 | per L | Sigma-Aldrich |
| Isoprene | ~1.60 | per Kg | BusinessAnalytiq |
| Acetone | ~25-727 | per Gallon/MT | Various |
| Acetylene | ~3.85 | per lb | LindeDirect |
| Lindlar Catalyst | ~169-366 | per 10g | Strem, Sigma-Aldrich |
| Palladium on Alumina (Pd/Al2O3) | Variable | - | Various |
Experimental Protocols
Pathway 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol
This is a widely used industrial method for the synthesis of this compound.
Materials:
-
2-Methyl-3-butyn-2-ol
-
Lindlar Catalyst (e.g., 5% Pd on CaCO3, poisoned with lead) or 1 wt.% Pd/γ-Al2O3
-
Solvent (e.g., Ethanol, Hexane)
-
Hydrogen gas
-
Pressurized reaction vessel (autoclave)
Procedure:
-
The reaction vessel is charged with 2-methyl-3-butyn-2-ol and the solvent.
-
The catalyst (either Lindlar or Pd/γ-Al2O3) is added to the mixture.
-
The vessel is sealed and purged with nitrogen to remove air.
-
The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 1-5 bar).[2]
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-45°C).[2]
-
The progress of the reaction is monitored by gas chromatography (GC) to ensure the selective formation of the desired alkene and minimize over-hydrogenation to 2,3-dimethyl-2-butanol.
-
Upon completion, the reaction is stopped, and the vessel is carefully depressurized.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound. A yield of up to 97% has been reported for this method.[1][2]
Pathway 2: Synthesis from Isoprene
This pathway utilizes the readily available diene, isoprene, as a starting material.
Materials:
-
Isoprene
-
Hydrohalic acid (e.g., HCl or HBr)
-
Aqueous base (e.g., NaOH, K2CO3)
-
Reaction vessel
Procedure:
-
Hydrohalogenation: Isoprene is reacted with a hydrohalic acid at a controlled temperature. This reaction yields a mixture of allylic halides.
-
Hydrolysis: The resulting mixture of halides is then treated with an aqueous base to hydrolyze the halides to the corresponding alcohols, including this compound.
-
The reaction mixture is then neutralized and extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by fractional distillation to isolate this compound.
Pathway 3: Grignard Reaction (Proposed)
This proposed pathway involves the reaction of a Grignard reagent with a ketone.
Materials:
-
Isopropenyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetone
-
Aqueous acid (for workup, e.g., NH4Cl solution)
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with isopropenyl bromide in anhydrous diethyl ether or THF to form isopropenylmagnesium bromide.
-
Reaction with Acetone: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of acetone in the same anhydrous solvent is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by distillation to yield this compound.
Pathway 4: Prins Reaction (Proposed)
This proposed pathway is a direct condensation of an alkene with a ketone catalyzed by an acid.
Materials:
-
Isobutylene
-
Acetone
-
Strong acid catalyst (e.g., sulfuric acid)
-
Reaction vessel
Procedure:
-
Acetone and the acid catalyst are charged into a reaction vessel.
-
Isobutylene is then introduced into the mixture under controlled temperature and pressure.
-
The reaction is stirred for a specified time to allow for the electrophilic addition of the protonated acetone to isobutylene.
-
The reaction is then quenched with a base.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed.
-
The crude product is purified by distillation. The selectivity of this reaction towards the desired product would require careful optimization of reaction conditions.
Mandatory Visualization
Caption: Overview of the four synthetic pathways to this compound.
Caption: Experimental workflow for the selective hydrogenation pathway.
Conclusion
The selective hydrogenation of 2-methyl-3-butyn-2-ol stands out as the most established and highest-yielding pathway for the synthesis of this compound.[1][2][3] While the initial feedstock cost may be higher, the high selectivity and efficiency of this one-step process make it attractive for industrial-scale production. The synthesis from isoprene offers a lower-cost entry point in terms of raw materials, but the multi-step nature and potential for side products may offset this advantage.
The proposed Grignard and Prins reaction routes are theoretically viable but require significant experimental validation and optimization to determine their cost-effectiveness and scalability. For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including scale, available equipment, cost of raw materials and catalysts, and the desired purity of the final product.
References
A Comparative Guide to the Synthesis of 2,3-Dimethyl-3-buten-2-ol: An Environmental Impact Perspective
For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 2,3-dimethyl-3-buten-2-ol demands a thorough evaluation of not just yield and purity, but also the environmental footprint of the chosen method. This guide provides a comparative analysis of three primary synthetic routes to this compound, with a focus on their environmental impact, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The selection of a synthesis pathway for this compound involves trade-offs between yield, cost, and environmental sustainability. The three methods evaluated are:
-
Selective Hydrogenation of 2-methyl-3-butyn-2-ol: A widely used industrial method that offers high selectivity with the right catalyst.
-
Grignard Reaction with Vinylmagnesium Bromide and Acetone: A classic carbon-carbon bond-forming reaction.
-
Hydrohalogenation of Isoprene followed by Hydrolysis: A two-step process utilizing readily available starting materials.
The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their environmental and efficiency metrics.
| Metric | Selective Hydrogenation of 2-methyl-3-butyn-2-ol | Grignard Reaction | Hydrohalogenation of Isoprene |
| Yield | >95%[1] | ~70-80% (estimated) | >80%[2] |
| Atom Economy | ~98% | ~65% | ~55% |
| Primary Solvent(s) | Ethanol, Methanol, Hexane[3] | Diethyl ether, Tetrahydrofuran (THF)[4] | Water |
| Catalyst | Pd-based (e.g., Lindlar, Pd/ZnO, Pd/Al2O3)[5][6] | None | None (acid-promoted) |
| Key Reagents | 2-methyl-3-butyn-2-ol, Hydrogen gas | Vinyl bromide, Magnesium, Acetone | Isoprene, Hydrohalic acid (e.g., HBr, HCl), Base (e.g., CaCO3)[2] |
| Reaction Temperature | 25-80°C[1][5] | 0°C to reflux | -10°C to 95°C[2] |
| Byproducts/Waste | Minimal organic byproducts, catalyst for recycling/disposal | Magnesium salts, potential Wurtz coupling products[7] | Halogenated organic waste, inorganic salts from neutralization[8] |
| Green Chemistry Considerations | Use of heavy metal catalysts (lead in Lindlar) is a concern, but lead-free alternatives are available.[5] Use of flammable solvents. | Use of highly flammable and volatile ether solvents. Recent developments in mechanochemical synthesis reduce solvent use.[9][10] | Use of corrosive hydrohalic acids. Generation of significant salt waste. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Selective Hydrogenation of 2-methyl-3-butyn-2-ol
This protocol is adapted from studies on the selective hydrogenation of alkynols.
Materials:
-
2-methyl-3-butyn-2-ol
-
Palladium catalyst (e.g., 5% Pd on CaCO3, poisoned with lead acetate - Lindlar's catalyst, or a lead-free alternative like Pd/ZnO)
-
Solvent (e.g., ethanol, hexane)
-
Hydrogen gas
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
The reaction vessel is charged with 2-methyl-3-butyn-2-ol and the solvent.
-
The palladium catalyst is added to the mixture.
-
The vessel is purged with an inert gas (e.g., nitrogen or argon) and then filled with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-40°C).
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion, the catalyst is removed by filtration. The catalyst can often be recycled.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Grignard Reaction of Vinylmagnesium Bromide and Acetone
This protocol is a representative procedure for the synthesis of tertiary alcohols via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Glassware dried in an oven and assembled under an inert atmosphere
Procedure:
-
Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of vinyl bromide in anhydrous ether/THF is added dropwise to initiate the reaction. Once the reaction starts, the remaining vinyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent is cooled in an ice bath. A solution of anhydrous acetone in anhydrous ether/THF is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether/THF.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by distillation.
Hydrohalogenation of Isoprene followed by Hydrolysis
This protocol is based on the process described in U.S. Patent 3,838,183.[2]
Materials:
-
Isoprene
-
Hydrogen bromide (or hydrogen chloride) gas
-
Aqueous base (e.g., calcium carbonate)
-
Reaction vessel with cooling capabilities
Procedure:
-
Hydrohalogenation: Isoprene is cooled to a low temperature (e.g., -10°C). Hydrogen bromide gas is bubbled through the cooled isoprene with stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Hydrolysis: After the reaction is complete, an aqueous slurry of a base, such as calcium carbonate, is added to the reaction mixture to neutralize the excess acid and facilitate the hydrolysis of the intermediate alkyl halide.
-
Distillation: The mixture is then distilled. This compound forms an azeotrope with water and is collected as the distillate.
-
The distillate is then subjected to a separation technique, such as salting out followed by extraction with a suitable solvent, to isolate the product.
-
The product is further purified by distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways and a general experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathways for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The choice of a synthetic method for this compound has significant implications for the environmental impact of the process.
-
The selective hydrogenation of 2-methyl-3-butyn-2-ol stands out as a highly efficient method with excellent atom economy and high yields. The development of lead-free catalysts further enhances its green credentials, making it a strong candidate for sustainable industrial production.
-
The Grignard reaction is a versatile laboratory method, but its environmental performance is hampered by the use of hazardous solvents and the generation of stoichiometric amounts of magnesium salt waste. However, emerging solvent-free mechanochemical methods may offer a greener alternative in the future.[9][10]
-
The hydrohalogenation of isoprene utilizes inexpensive starting materials and can provide high yields. However, the use of corrosive acids and the production of significant salt waste are major environmental drawbacks that need to be addressed through efficient waste treatment and recycling strategies.
For researchers and drug development professionals, a holistic assessment that includes not only the immediate reaction metrics but also the lifecycle of the reagents and the energy consumption of the process is crucial for selecting the most sustainable synthesis route.
References
- 1. researchgate.net [researchgate.net]
- 2. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Grignard Reagents [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Halogenated Waste Treatment → News → Feed 1 [news.sustainability-directory.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 10. sciencedaily.com [sciencedaily.com]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-3-buten-2-ol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 2,3-Dimethyl-3-buten-2-ol, a flammable and potentially hazardous compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3] Personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, must be worn at all times.[1][2]
In case of a spill:
-
Evacuate the area and eliminate all ignition sources.[1]
-
Ventilate the space.
-
Use non-sparking tools and absorbent materials, such as dry sand or earth, to contain and collect the spill.
-
Place the absorbed material into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2][3]
-
Container Management: Keep the chemical in its original, tightly closed container.[1][3] Do not mix it with other waste materials.[1][3] Uncleaned containers should be treated as if they still contain the pure product.[1][3]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Storage Pending Disposal: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be designed to contain flammable liquids.
-
Engage a Professional Waste Disposal Service: Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the chemical's properties and handling requirements.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for safety and handling assessments.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [4] |
| Molecular Weight | 100.16 g/mol | [4] |
| Boiling Point | 73 °C (163 °F) | [1] |
| Melting Point | -75 °C (-103 °F) | [1] |
| Density | 0.708 g/cm³ at 25 °C (77 °F) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling 2,3-Dimethyl-3-buten-2-ol
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 2,3-Dimethyl-3-buten-2-ol to mitigate risks and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Properties and Hazards: this compound is a highly flammable liquid and vapor.[1] It may be fatal if swallowed and enters the airways.[1] Vapors are heavier than air and may form explosive mixtures with air, and can travel to an ignition source and flash back.[2] Therefore, it is crucial to keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles or safety glasses with side-shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[3] A face shield may be necessary if there is a potential for splashing. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[1] It is recommended to use proper glove removal technique to avoid skin contact with the product.[1] For similar chemicals, Neoprene or Butyl rubber gloves are suggested as suitable alternatives to Nitrile gloves. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For tasks with a higher risk of splashes or spills, flame-retardant antistatic protective clothing is recommended.[1] |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH-approved air-purifying respirator with an appropriate filter (e.g., Filter type ABEK) is required when vapors or aerosols are generated or if ventilation is inadequate.[1][2] |
Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[4]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][3]
-
Inspect all PPE for integrity before use.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid breathing vapors or mists.[4]
-
Keep the container tightly closed when not in use.[1]
-
Dispense the chemical away from ignition sources.
-
After handling, wash hands thoroughly.[1]
3. Spill Management:
-
In case of a spill, immediately evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[4]
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material such as dry sand or earth.
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Do not mix this compound with other waste.
-
Collect waste material in its original container or a suitable, properly labeled, and sealed container.
-
Contaminated materials such as gloves, absorbent pads, and lab coats should be collected in a separate, labeled hazardous waste container.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and cool area away from ignition sources.
-
Keep waste containers tightly closed.
3. Final Disposal:
-
Dispose of the chemical waste and contaminated materials through an approved hazardous waste disposal facility.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the chemical down the drain.[4]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
